2,3-Dimethylbut-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIFWPTEFZCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504096 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-93-6 | |
| Record name | 2,3-Dimethylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dimethylbut-3-en-1-ol fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of 2,3-Dimethylbut-3-en-1-ol
Abstract
This technical guide provides a comprehensive overview of the core fundamental properties of this compound (CAS No: 1708-93-6). As a substituted allylic alcohol, this compound presents a unique structural motif characterized by the interplay between a primary alcohol and a trisubstituted alkene. This architecture makes it a versatile and valuable building block in synthetic organic chemistry. This document synthesizes available data on its physicochemical properties, established and theoretical synthetic pathways, characteristic reactivity, and safety protocols. It is intended as a critical resource for researchers, scientists, and drug development professionals engaged in fine chemical synthesis and the development of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound with the molecular formula C₆H₁₂O.[1][2] It is structurally classified as a substituted allylic alcohol, featuring a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond.[1] This arrangement of functional groups is central to its chemical behavior and utility as a synthetic intermediate.[1] The steric hindrance imposed by the methyl groups significantly influences the regioselectivity and stereoselectivity of its reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1708-93-6 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Monoisotopic Mass | 100.088815002 Da | [2] |
| Canonical SMILES | CC(CO)C(=C)C | [2][3] |
| InChI | InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | [1][2][3] |
| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [1][2][3] |
| XLogP3 (Predicted) | 1.6 | [2][3] |
| Complexity (Computed) | 66.6 | [2] |
Spectroscopic Characterization
While comprehensive, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not detailed in the reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. Predicted collision cross-section data for various adducts in mass spectrometry has been calculated.[3] Definitive structural elucidation for any synthesized batch would necessitate generating and interpreting this data.
Synthesis and Manufacturing Protocols
The synthesis of this compound can be achieved through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired yield, and required regioselectivity.
Pathway 1: Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene
A prominent strategy involves the hydroboration-oxidation of the corresponding conjugated diene, 2,3-dimethyl-1,3-butadiene.[1] This reaction proceeds with high regioselectivity, yielding the anti-Markovnikov addition product. The steric hindrance from the methyl groups at the 2 and 3 positions directs the boron reagent to add preferentially to the terminal CH₂ group of the double bond.[1]
The general workflow involves two key steps:
-
Hydroboration: Addition of a borane reagent, such as a borane-tetrahydrofuran (BH₃·THF) complex, across a double bond of the diene.
-
Oxidation: Treatment of the intermediate organoborane with an oxidizing agent, typically hydrogen peroxide in an alkaline solution, to replace the carbon-boron bond with a carbon-hydroxyl bond.[1]
Pathway 2: Grignard Addition to Unsaturated Carbonyls
Another effective method is the Grignard reaction, specifically the addition of a methylmagnesium halide (e.g., CH₃MgBr) to an appropriate α,β-unsaturated ester, such as methyl 2-methylpropenoate.[1] This pathway leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon.
A critical parameter in this synthesis is temperature control. Lower reaction temperatures are generally employed to favor the kinetic 1,2-addition product (attack at the carbonyl carbon) over the thermodynamic 1,4-conjugate addition product.[1] The high reactivity of the intermediate ketone necessitates the use of at least two equivalents of the Grignard reagent to drive the reaction to the desired tertiary alcohol.[1]
Protocol 3.2.1: Grignard Synthesis of this compound
-
Objective: To synthesize this compound via the addition of methylmagnesium bromide to methyl 2-methylpropenoate.
-
Materials:
-
Methyl 2-methylpropenoate
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
-
Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with methyl 2-methylpropenoate dissolved in anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (at least 2.2 equivalents) dropwise from the dropping funnel to the stirred solution of the ester. Maintain the reaction temperature below 5°C throughout the addition to maximize 1,2-addition selectivity.[1]
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Workup: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product via fractional distillation or column chromatography to yield pure this compound.
-
Reactivity and Chemical Behavior
The reactivity profile of this compound is dictated by its two primary functional groups: the primary hydroxyl group and the trisubstituted double bond.[1]
-
Hydroxyl Group: This site can undergo standard alcohol transformations, such as oxidation to the corresponding aldehyde (2,3-dimethylbut-3-enal), esterification, or substitution reactions to form ethers or halides.[1]
-
Double Bond: The alkene moiety can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydroformylation.[1] The steric bulk of the adjacent methyl groups plays a key role in directing incoming reagents, often leading to high regioselectivity.[1] For instance, in hydroboration-oxidation, addition occurs at the terminal carbon, an anti-Markovnikov outcome driven by sterics.[1]
Applications in Research and Development
Owing to its structure, this compound serves as a valuable precursor and intermediate in several areas of chemical science.
-
Fine Chemical Synthesis: It is a versatile building block for constructing more complex molecules.[1]
-
Fragrance Industry: The compound and its derivatives are explored for their potential as novel odorant molecules.[1]
-
Polymer Chemistry: Structural analogs have been used to create model compounds for investigating sulfur crosslinks in materials like natural rubber, providing insights into vulcanization processes.[1]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[2]
Table 2: GHS Hazard Classification
| Pictogram | Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquid, Category 3 | |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A | |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Source: PubChem[2]
Handling and Storage Recommendations:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[4][5] All metal parts of equipment must be grounded to prevent static electricity discharge.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][5]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[4][5]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste.[6]
References
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This compound | C6H12O - Benchchem.
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This compound | C6H12O | CID 12603472 - PubChem.
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2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114 - PubChem.
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2,3-Dimethylbut-2-en-1-ol - CymitQuimica.
-
3-methyl-3-buten-2-ol | CAS#:10473-14-0 | Chemsrc.
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10473-14-0|3-Methyl-3-buten-2-ol|BLD Pharm.
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3-Methyl-3-buten-2-ol - CAS Common Chemistry.
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3-Buten-2-ol, 3-methyl- - NIST WebBook.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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10473-14-0 | CAS DataBase - ChemicalBook.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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SAFETY DATA SHEET - Sigma-Aldrich.
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2,3-Dimethylbutane-2,3-diol - Apollo Scientific.
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2,2-Dimethylbut-3-en-1-ol | C6H12O | CID 13087266 - PubChem.
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Synthesis of 2-methyl-3-buten-2-ol - Google Patents.
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This compound (C6H12O) - PubChemLite.
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- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 2,3-Dimethylbut-3-en-1-ol: Structure, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of 2,3-dimethylbut-3-en-1-ol (CAS No: 1708-93-6), a substituted allylic alcohol of significant interest in organic synthesis.[1] Its unique structural motif, characterized by the interplay of a primary hydroxyl group and a sterically hindered trisubstituted alkene, renders it a versatile building block for the synthesis of complex molecules and fine chemicals.[1] This document details the definitive IUPAC nomenclature and structure, outlines a regioselective synthesis protocol with mechanistic insights, presents a framework for its analytical characterization, and explores its reactivity profile. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in synthetic applications.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is an organic compound with the molecular formula C₆H₁₂O.[1][2]
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] The numbering of the parent chain begins at the carbon bearing the primary alcohol, the highest priority functional group. The structure features a four-carbon chain with a hydroxyl group at position 1, a methyl group at position 2, and an isopropenyl group (a methyl and a vinyl group) at position 3.
Caption: Chemical structure of this compound.
Key Identifiers and Properties
Summarizing the core identifiers and computed properties provides a quick reference for laboratory and computational work.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1708-93-6 | Benchchem, PubChem[1][2] |
| Molecular Formula | C₆H₁₂O | PubChem[2][3] |
| Molecular Weight | 100.16 g/mol | Benchchem, PubChem[1][2] |
| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | Benchchem, PubChem[1][2] |
| SMILES | CC(CO)C(=C)C | PubChem[2][3] |
| Predicted XlogP | 1.6 | PubChemLite[3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several routes, with the hydroboration-oxidation of a conjugated diene being a prominent and highly regioselective strategy.[1]
Regioselective Synthesis via Hydroboration-Oxidation
The creation of the target primary alcohol from a diene precursor showcases a powerful application of modern synthetic methodology. The most common pathway involves the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene.[1]
Causality of Method Selection: This two-step sequence is chosen for its exquisite control of regioselectivity. The hydroboration step follows an anti-Markovnikov addition pattern, where the boron atom adds to the less substituted carbon of the double bond. This preference is driven by both steric and electronic factors. The bulky borane reagent preferentially approaches the terminal CH₂ group, and the subsequent oxidation replaces the boron with a hydroxyl group at that same position, yielding the desired primary alcohol.[1] A direct acid-catalyzed hydration would, in contrast, follow Markovnikov's rule, leading to a tertiary alcohol.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydroboration-Oxidation
This protocol is a self-validating system where successful execution relies on the careful control of anhydrous conditions and reaction temperature.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3-dimethyl-1,3-butadiene dissolved in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the stirred diene solution via the dropping funnel, maintaining the temperature at 0 °C.[1] The reaction is allowed to stir at this temperature for 1 hour and then warmed to room temperature for an additional 2 hours.
-
Expert Insight: THF is the solvent of choice as it stabilizes the highly reactive borane monomer as a complex, moderating its reactivity and preventing dimerization.[1]
-
-
Oxidation: The reaction mixture is cooled again to 0 °C. A solution of 3M sodium hydroxide (NaOH) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature must be kept below 25 °C during the exothermic oxidation step.
-
Trustworthiness: The slow addition of H₂O₂ is critical for safety and to ensure a controlled reaction. The alkaline conditions are necessary for the peroxide to effectively oxidize the organoborane intermediate.[1]
-
-
Workup and Purification: The reaction mixture is stirred at room temperature for several hours until the oxidation is complete. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount and is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and typical chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.8-5.0 | m | 2H | =CH₂ |
| ~3.5 | d | 2H | -CH₂OH | |
| ~2.5 | m | 1H | -CH- | |
| ~1.7 | s | 3H | =C-CH₃ | |
| ~1.0 | d | 3H | -CH(CH₃)- | |
| ~1.5 | br s | 1H | -OH |
| Predicted ¹³C NMR | δ (ppm) | Assignment |
| ¹³C NMR | ~148 | =C(CH₃) |
| ~112 | =CH₂ | |
| ~68 | -CH₂OH | |
| ~45 | -CH- | |
| ~20 | =C-CH₃ | |
| ~18 | -CH(CH₃)- |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Expected Features |
| IR Spectroscopy | Strong, broad absorption at ~3300-3400 cm⁻¹ (O-H stretch); Medium absorption at ~3080 cm⁻¹ (=C-H stretch); Medium absorption at ~1650 cm⁻¹ (C=C stretch); Strong absorption at ~1050 cm⁻¹ (C-O stretch). |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 100. Key fragments would include loss of water (M-18), loss of a methyl group (M-15), and loss of the hydroxymethyl group (M-31). |
Reactivity Profile and Synthetic Utility
The dual functionality of this compound dictates its chemical behavior and makes it a valuable intermediate.[1] The steric hindrance imposed by the methyl groups at positions 2 and 3 plays a crucial role in directing the regioselectivity of reactions.[1]
Caption: Key reactive sites of this compound.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2,3-dimethylbut-3-enal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid. It can also undergo standard transformations such as esterification or conversion to an alkyl halide.
-
Reactions at the Alkene: The trisubstituted double bond is electron-rich and can participate in various electrophilic addition reactions. As previously discussed, the steric bulk significantly influences the regiochemical outcome of these additions, favoring attack at the terminal carbon.[1]
Safety and Handling
For all research applications, proper safety protocols must be observed. This compound is intended for research use only and is not for human or veterinary use.[1]
| Hazard Class | GHS Statement | Precaution |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |
| (Source: PubChem)[2] |
Handling Recommendations: Handle in a chemical fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. In case of contact, wash affected areas thoroughly with water.
Conclusion
This compound is a valuable C6 building block in organic synthesis. Its structure, combining a primary allylic alcohol with a sterically congested alkene, provides a platform for diverse and regioselective chemical transformations. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities in research and industry.
References
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This compound | C6H12O | CID 12603472 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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This compound (C6H12O) - PubChemLite. Available at: [Link]
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An In-depth Technical Guide to 2,3-Dimethylbut-3-en-1-ol (CAS: 1708-93-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbut-3-en-1-ol is a substituted allylic alcohol that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique structural motif, featuring a primary alcohol adjacent to a sterically hindered carbon-carbon double bond, provides a platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of its physicochemical properties, established synthesis protocols, key reactivity patterns, and applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in fine chemical synthesis, fragrance development, and as a precursor for complex molecular architectures.
Introduction and Strategic Importance
This compound, with the molecular formula C₆H₁₂O, belongs to the class of allylic alcohols.[1] This classification is crucial as the proximity of the hydroxyl group to the π-system of the double bond dictates its chemical behavior, enabling unique reaction pathways not accessible to simple alkanols or alkenes. The interplay between these two functional groups makes it a valuable intermediate for synthetic chemists.[1]
The steric hindrance provided by the methyl groups on the carbon chain significantly influences the regioselectivity and stereoselectivity of its reactions, offering opportunities for highly controlled synthetic outcomes.[1] Its applications are found in the synthesis of fine chemicals and as a precursor for creating novel odorant molecules in the fragrance industry.[1] Furthermore, its structural analogues have been instrumental in polymer chemistry for developing model compounds to study crosslinking in materials like natural rubber.[1] This guide will delve into the core aspects of this reagent, providing the necessary insights for its application in research and development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. All quantitative data are summarized for clarity.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1708-93-6 | [2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2][3] |
| Physical Form | Liquid | |
| IUPAC Name | This compound | [2] |
| InChI Key | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(CO)C(=C)C | [2][4] |
Spectroscopic Signature
-
¹H NMR: The spectrum would be expected to show signals for the vinyl protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the CH₂OH group, and the two distinct methyl groups.
-
¹³C NMR: Key signals would include those for the sp² carbons of the double bond, the carbon bearing the hydroxyl group (CH-OH), the primary alcohol carbon (CH₂OH), and the carbons of the methyl groups.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for both sp³ and sp² hybridized carbons will appear just below and just above 3000 cm⁻¹, respectively. A characteristic C=C stretch would be expected around 1640-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 100.16. Common fragmentation patterns would include the loss of water (M-18) and cleavage adjacent to the oxygen atom.
Synthesis and Purification
The creation of this compound can be achieved through several synthetic routes. The choice of method often depends on starting material availability, desired scale, and required purity.
Prominent Synthetic Pathways
-
Grignard Reaction: A highly effective and common method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2-methylpropanal. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the target allylic alcohol. This is a cornerstone reaction for C-C bond formation.[5][6]
-
Hydroboration-Oxidation of Dienes: An alternative route starts with the conjugated diene 2,3-dimethyl-1,3-butadiene.[1] A selective 1,4-hydroboration followed by oxidation can yield the desired product. The choice of borane reagent (e.g., BH₃·THF) is critical to control the regioselectivity of the boron addition.[1]
Detailed Experimental Protocol: Grignard Synthesis
This protocol details a robust method for synthesizing this compound, which is self-validating through in-process controls and final product characterization.
Objective: To synthesize this compound via the reaction of isobutyraldehyde with vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Isobutyraldehyde (2-methylpropanal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Protocol Steps:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of vinyl bromide in anhydrous ether/THF to the magnesium. The reaction is initiated by gentle heating, after which the addition is continued at a rate that maintains a gentle reflux.
-
Nucleophilic Addition: Once the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous ether/THF dropwise via the dropping funnel. The causality here is critical: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with strong acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.[7] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude alcohol by fractional distillation or flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with expected values.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by its two primary functional groups: the hydroxyl group and the double bond.[1]
Reactions of the Hydroxyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,3-dimethyl-3-butenal) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄).
-
Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters, which may have applications as fragrances.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles in an Sₙ2 reaction.[1]
Reactions of the Double Bond
-
Addition Reactions: The alkene moiety can participate in various addition reactions, including hydrogenation to form the saturated alcohol (2,3-dimethylbutan-1-ol), halogenation, and hydrohalogenation.[1]
-
Cyclization: The double bond can be involved in cyclization reactions, making it a precursor for cyclic compounds.[1]
-
Regioselectivity: The steric bulk of the adjacent methyl groups plays a key role in directing the regioselectivity of addition reactions, often favoring anti-Markovnikov addition in reactions like hydroboration.[1]
Diagram: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an alcohol via a Grignard reaction.
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount for ensuring safety.
-
Hazard Identification: this compound is classified as a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature. * First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.
Conclusion
This compound (CAS 1708-93-6) is more than just a simple alcohol; it is a strategic synthetic intermediate whose value lies in the unique reactivity conferred by its sterically influenced allylic alcohol structure. Its utility in constructing complex carbon skeletons makes it a powerful tool for researchers in organic synthesis, materials science, and drug discovery. A firm grasp of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, empowers scientists to leverage its full potential in developing novel molecules and materials.
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2,3-Dimethylbut-3-en-1-ol spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbut-3-en-1-ol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is an allylic alcohol, a class of organic compounds that serve as versatile intermediates in chemical synthesis.[1] The defining structural feature of an allylic alcohol is a hydroxyl (-OH) group attached to an sp³-hybridized carbon atom, which is adjacent to a carbon-carbon double bond (C=C).[1] This arrangement confers unique reactivity and makes these compounds valuable building blocks for creating more complex molecules in fields ranging from pharmaceuticals to materials science.
Accurate structural elucidation and purity assessment are paramount in any chemical synthesis workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to confirm the identity and integrity of a target molecule. This guide offers a detailed examination of the expected spectroscopic data for this compound, blending theoretical principles with practical, field-proven methodologies for data acquisition and interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is crucial for correlating specific atoms to their corresponding signals in the NMR spectra.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment can be made.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for many organic molecules due to its excellent dissolving power and relative chemical inertness. Its residual proton signal at ~7.26 ppm serves as a convenient secondary reference.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS provides the primary chemical shift reference at 0.00 ppm.[2]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
¹H NMR Spectroscopy: Data Analysis and Interpretation
The proton NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment, and their connectivity.
Expected ¹H NMR Data Summary
| Label (Fig. 1) | Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H-O | -OH | 1.0 - 3.0 | broad singlet | 1H | N/A | The chemical shift is variable and concentration-dependent; proton exchange broadens the signal. |
| H-4 | =CH₂ | 4.85 - 4.95 | two singlets | 2H | N/A | Geminal protons on the terminal alkene. They may appear as two distinct, closely spaced singlets or a multiplet due to complex coupling. |
| H-1 | -CH₂OH | 3.50 - 3.70 | doublet | 2H | J ≈ 7.0 Hz | Protons on the carbon bearing the hydroxyl group, deshielded by oxygen. Split by the adjacent H-2 proton. |
| H-2 | -CH- | 2.30 - 2.50 | multiplet | 1H | N/A | Allylic proton, coupled to H-1 and potentially weakly to the methyl protons on C5. |
| H-6 | -CH₃ | ~1.75 | singlet | 3H | N/A | Vinylic methyl protons, attached directly to the double bond. |
| H-5 | -CH₃ | ~1.05 | doublet | 3H | J ≈ 6.8 Hz | Methyl protons on an sp³ carbon, split by the adjacent H-2 proton. |
¹³C NMR Spectroscopy: Data Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data Summary
| Label (Fig. 1) | Carbon Type | Predicted δ (ppm) | Rationale |
| C-3 | C=C | ~145-150 | Quaternary sp² carbon of the double bond, deshielded. |
| C-4 | =CH₂ | ~110-115 | Terminal sp² carbon of the double bond. |
| C-1 | -CH₂OH | ~65-70 | sp³ carbon bonded to the electronegative oxygen atom. |
| C-2 | -CH- | ~40-45 | Allylic sp³ carbon. |
| C-6 | -CH₃ | ~20-25 | Vinylic methyl carbon. |
| C-5 | -CH₃ | ~15-20 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing liquid samples, requiring minimal sample preparation.[3][4]
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Application: Place 1-2 drops of neat this compound directly onto the ATR crystal surface.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue after analysis to prevent cross-contamination.
IR Spectrum: Data Analysis and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3350 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| ~3080 | =C-H stretch | Alkene (sp²) | Medium |
| 2960-2850 | C-H stretch | Alkane (sp³) | Strong |
| ~1650 | C=C stretch | Alkene | Medium |
| ~1450 | C-H bend | Alkane (-CH₂, -CH₃) | Medium |
| ~1050 | C-O stretch | Primary Alcohol | Strong |
| ~900 | =C-H bend | Terminal Alkene (=CH₂) | Strong |
The most diagnostic peaks are the broad O-H stretch around 3350 cm⁻¹ and the strong C-O stretch near 1050 cm⁻¹, which together confirm the presence of a primary alcohol. The peaks at ~1650 cm⁻¹ and ~900 cm⁻¹ are definitive evidence of the terminal double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.
Experimental Protocol: Electron Ionization (EI-MS)
EI-MS is a hard ionization technique that generates a molecular ion and numerous fragment ions, creating a detailed mass spectrum that serves as a molecular fingerprint.
Methodology:
-
Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the ion source.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation through characteristic pathways.
-
Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Mass Spectrum: Data Analysis and Interpretation
The molecular weight of this compound (C₆H₁₂O) is 100.16 g/mol .[5] The mass spectrum is expected to show a molecular ion peak at m/z = 100. However, for primary alcohols, the molecular ion peak can be weak or absent due to rapid fragmentation.[6][7]
Key Fragmentation Pathways:
-
Loss of Water (M-18): A common fragmentation for alcohols is dehydration, leading to a peak at m/z = 82 (100 - 18).[6]
-
Alpha-Cleavage: This is the most characteristic fragmentation of alcohols, involving cleavage of the bond adjacent to the carbon bearing the -OH group.[6] This results in a resonance-stabilized cation. For this molecule, alpha-cleavage would lead to the loss of a C₄H₇• radical, generating a prominent base peak at m/z = 43 ([CH(CH₃)OH]⁺).
-
Loss of a Methyl Radical (M-15): Cleavage of a methyl group can lead to a peak at m/z = 85.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the defining alcohol and alkene functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, with alpha-cleavage being a particularly diagnostic pathway for primary alcohols. This comprehensive spectroscopic profile serves as a reliable reference for researchers and scientists in ensuring the identity, purity, and quality of this important synthetic intermediate.
References
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Baran, R., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Journal of Mass Spectrometry, 49(11), 1171-1183. Available at: [Link]
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Nagaraja, P., et al. (2001). New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. Analytical Sciences, 17(9), 1109-1112. Available at: [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
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PubChem. (n.d.). 2,3-Dimethylbut-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
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Hethcox, J. C., et al. (2010). Stereospecific substitution of allylic alcohols to give optically active primary allylic amines: unique reactivity of a (P,alkene)Ir complex modulated by iodide. Journal of the American Chemical Society, 132(34), 11917-11919. Available at: [Link]
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UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available at: [Link]
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SpectraBase. (n.d.). 2,3-Dimethylbut-2-en-1-ol. Wiley-VCH GmbH. Available at: [Link]
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PubChemLite. (n.d.). This compound (C6H12O). Université du Luxembourg. Available at: [Link]
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PubChem. (n.d.). 2,3-Dimethyl-3-buten-2-ol. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. (2018). 2,3-Dimethyl-3-buten-2-ol. Available at: [Link]
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Becica, J., & Isom, A. L. (2014). An oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids. Chemical Communications, 50(44), 5871-5873. Available at: [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,3-Dimethylbut-3-en-1-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,3-Dimethylbut-3-en-1-ol in organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from its physicochemical properties, solubility data of structurally analogous C6 alcohols, and established principles of solvent-solute interactions to predict its solubility profile. Furthermore, this document offers detailed, field-proven experimental protocols for the precise determination of liquid-liquid solubility, equipping researchers in drug development and chemical synthesis with the necessary tools for solvent selection and process optimization.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like this compound, a substituted allylic alcohol, understanding its solubility is critical for a variety of applications, from its use as a synthetic intermediate to its potential role in formulation development.[1] The choice of an appropriate solvent system is paramount for reaction kinetics, purification processes, and the ultimate bioavailability of a drug substance. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a robust framework for researchers and professionals in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its behavior in various organic solvents. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Structure | Allylic alcohol with two methyl groups | [2] |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The presence of a hydroxyl (-OH) group imparts polarity to the molecule and allows for hydrogen bonding, both as a donor and an acceptor. The six-carbon backbone, however, contributes a significant non-polar character. The XLogP3 value of 1.6 indicates a greater affinity for an octanol-like (non-polar) environment compared to water. This balance between polar and non-polar characteristics is the primary determinant of its solubility profile.
Predicted Solubility Profile of this compound
Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound in a range of organic solvents.[3] The presence of the hydroxyl group suggests good solubility in polar protic solvents, while the hydrocarbon portion of the molecule indicates compatibility with non-polar solvents.
High to Complete Miscibility
Polar Protic Solvents: Due to its ability to form hydrogen bonds, this compound is expected to be highly soluble, likely miscible, in short-chain alcohols.[4][5]
-
Methanol, Ethanol, Propanol, and 1-Butanol: These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the solute.
Polar Aprotic Solvents: Solvents in this category can accept hydrogen bonds and possess significant dipole moments, which will facilitate the dissolution of this compound.
-
Acetone, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO): The polar nature of these solvents will interact favorably with the hydroxyl group of the solute.
Moderate to Good Solubility
Less Polar Solvents: In solvents with lower polarity, the non-polar interactions between the hydrocarbon chain of this compound and the solvent molecules will be the primary driving force for solubility.
-
Dichloromethane and Chloroform: These chlorinated solvents have moderate polarity and are good general solvents for a wide range of organic compounds.
-
Ethyl Acetate: As an ester with some polar character, it is expected to be a good solvent.
Limited to Low Solubility
Non-Polar Solvents: The solubility in non-polar solvents will be governed by the weaker van der Waals forces. While the hydrocarbon portion of this compound is compatible with these solvents, the polar hydroxyl group may limit complete miscibility.
-
Hexane, Heptane, and Cyclohexane: These aliphatic hydrocarbons will primarily interact with the non-polar part of the solute.
-
Toluene and Benzene: The aromatic rings of these solvents provide some potential for weak pi-stacking interactions, but the overall non-polar nature will likely result in limited solubility.
Insights from Structurally Similar Compounds
To further refine these predictions, we can examine the known solubility of structurally similar C6 alcohols:
-
1-Hexanol: This linear C6 alcohol is sparingly soluble in water but highly soluble in nonpolar organic solvents like hexane and ether.[6]
-
3-Hexenol: This compound is reported to be very soluble in ethanol and ether.[7]
The branched structure of this compound may slightly increase its solubility in some non-polar solvents compared to its linear isomers due to a disruption of crystal lattice formation (though this is more relevant for solid solutes) and a more compact shape.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The following protocols provide a robust framework for both qualitative and quantitative assessment of the solubility of this compound.
Qualitative Solubility Determination (Rapid Screening)
This method is ideal for a quick assessment of solubility in a range of solvents.
Protocol:
-
Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial.
-
Solute Addition: Add this compound dropwise to the solvent, vortexing or shaking vigorously after each addition.
-
Observation: Continue adding the solute until a second phase (immiscibility) is observed, or until a significant volume has been added without phase separation (indicating miscibility).
-
Classification:
-
Miscible: No phase separation observed after the addition of a significant volume (e.g., 1 mL of solute to 1 mL of solvent).
-
Partially Miscible: A second phase appears after the addition of a certain volume of solute.
-
Immiscible: A second phase is observed immediately upon addition of a small amount of solute.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]
Protocol:
-
System Preparation: In a series of sealed, temperature-controlled vessels, prepare mixtures of this compound and the chosen organic solvent across a range of compositions.
-
Equilibration: Agitate the mixtures at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixtures to stand undisturbed at the same constant temperature until clear phase separation occurs. For emulsions, centrifugation may be necessary.
-
Sampling: Carefully extract a known volume from each phase (solute-rich and solvent-rich).
-
Analysis: Determine the concentration of the solute in each phase using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Reporting: Express the solubility as a weight/weight percentage, mole fraction, or grams of solute per 100 mL of solvent at the specified temperature.
dot graph TD; A[Start: Prepare Solvent] --> B{Add Solute Incrementally}; B --> C{Observe for Phase Separation}; C -- No --> B; C -- Yes --> D[Record Volume Added]; D --> E[Calculate Solubility]; subgraph Legend; direction LR; subgraph Nodes; Start([Start]); Process{Process}; Decision{Decision}; IO[Input/Output]; End([End]); end end
end
Caption: Workflow for Quantitative Solubility Determination.
Theoretical Models for Solubility Prediction
For a more theoretical approach, several computational models can be employed to predict solubility. These models are particularly useful in the early stages of research and for high-throughput screening.
-
Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.
-
Machine Learning Models: An increasing number of machine learning models are being developed to predict solubility based on molecular descriptors.[9][10][11] These models are trained on large datasets of known solubility data and can provide rapid and often accurate predictions.[8]
dot graph G { layout=neato; node [shape=box, style=rounded]; Solubility [label="Solubility Prediction"]; HSP [label="Hansen Solubility\nParameters"]; COSMO_RS [label="COSMO-RS"]; ML [label="Machine Learning"]; Solubility -- HSP; Solubility -- COSMO_RS; Solubility -- ML; }
Caption: Theoretical Models for Solubility Prediction.
Safety and Handling Considerations
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
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discovery and historical synthesis of 2,3-Dimethylbut-3-en-1-ol
An In-depth Technical Guide to 2,3-Dimethylbut-3-en-1-ol: From Discovery to Modern Synthetic Strategies
Abstract
This compound, a substituted allylic alcohol, represents a structurally intriguing molecule that serves as a versatile intermediate in organic synthesis.[1] With the molecular formula C₆H₁₂O, its architecture, featuring a primary alcohol adjacent to a vinylic group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the historical synthesis and discovery of this compound, tracing the evolution of its preparation from classical organometallic additions to more contemporary, selective methodologies. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the key synthetic routes, offering researchers and drug development professionals a thorough understanding of this important chemical building block.
Introduction and Chemical Significance
This compound is a member of the allylic alcohol family, compounds where a hydroxyl group is attached to a carbon atom adjacent to a double bond.[1] This structural arrangement is not merely incidental; the proximity of the two functional groups—the hydroxyl and the alkene—creates a unique electronic interplay that defines the molecule's reactivity. The hydroxyl group can be oxidized or participate in substitution reactions, while the double bond is amenable to a variety of addition and cyclization reactions.[1]
This dual functionality makes this compound a valuable precursor in the synthesis of more complex molecules. Its applications are particularly noted in the field of fine chemicals and the fragrance industry, where it can serve as a starting material for novel odorant molecules.[1][2] The steric hindrance provided by the methyl groups also plays a crucial role in directing the regioselectivity and stereoselectivity of its reactions, presenting opportunities for controlled and sophisticated synthetic design.[1]
Historical Context and Early Synthetic Approaches
While a singular "discovery" paper for this compound is not prominent in historical literature, its synthesis is rooted in the foundational principles of 20th-century organometallic chemistry. Early methods for creating tertiary and substituted primary alcohols relied heavily on carbon-carbon bond-forming reactions using powerful nucleophiles.
The Grignard Reaction: A Cornerstone of Alcohol Synthesis
The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a classic and powerful method for alcohol synthesis.[3][4] The synthesis of this compound via this route exemplifies the challenges and subtleties of controlling reactivity in multifunctional molecules.
Causality and Mechanistic Insight: The synthesis typically employs the 1,2-addition of a methylmagnesium halide (e.g., MeMgBr) to an α,β-unsaturated ester, such as methyl 2-methylpropenoate. The core of this reaction is the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ester. A second equivalent of the Grignard reagent then adds to the intermediate ketone, yielding the tertiary alkoxide, which upon protonation gives the desired alcohol.
A critical challenge in reactions with α,β-unsaturated carbonyls is the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). To favor the desired 1,2-addition for the synthesis of this specific allylic alcohol, reaction conditions must be carefully controlled. Lower temperatures are generally employed to promote the kinetically favored 1,2-adduct, as this pathway typically has a lower activation energy.[1] The presence of the α-methyl group on the ester also sterically directs the incoming nucleophile toward the carbonyl carbon.[1]
Experimental Protocol 1: Synthesis via Grignard Addition
Objective: To synthesize this compound from methyl 2-methylpropenoate and methylmagnesium bromide.
Methodology:
-
Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The entire system is maintained under an inert atmosphere (e.g., dry Nitrogen or Argon).
-
Grignard Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine (as an initiator). A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming, and the addition is continued at a rate that maintains a gentle reflux.
-
Addition to Ester: The Grignard reagent is cooled to 0°C in an ice bath. A solution of methyl 2-methylpropenoate in anhydrous diethyl ether is added dropwise with vigorous stirring. The temperature is maintained below 5°C throughout the addition.
-
Reaction & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up & Isolation: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its structure and purity.
Diagram: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
Comparative Analysis of Synthetic Methods
The choice of a synthetic route depends on factors such as starting material availability, desired yield, scalability, and safety considerations. The two primary methods discussed offer distinct advantages and disadvantages.
| Feature | Grignard Reaction Method | Hydroboration-Oxidation Method |
| Starting Materials | Methyl 2-methylpropenoate, Methyl Bromide, Mg | 2,3-Dimethyl-1,3-butadiene, Borane reagent |
| Key Reagents | Grignard reagent (MeMgBr) | Borane (BH₃·THF), H₂O₂, NaOH |
| Regioselectivity | Controlled by 1,2- vs. 1,4-addition; requires low temp. | Excellent anti-Markovnikov selectivity |
| Key Challenge | Suppressing the 1,4-conjugate addition side reaction. | Handling of pyrophoric borane reagents. |
| Advantages | Utilizes common and powerful C-C bond formation. | High selectivity, mild reaction conditions. |
| Disadvantages | Potential for side products; requires strictly anhydrous conditions. | Borane reagents are hazardous and moisture-sensitive. |
| Typical Yields | Moderate to Good | Good to Excellent |
Conclusion
The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. From the foundational power of the Grignard reaction to the refined selectivity of hydroboration-oxidation, the approaches to this molecule have become more sophisticated and controlled over time. Understanding the mechanistic underpinnings of these historical and modern methods is crucial for today's researchers. This knowledge not only enables the efficient production of this specific building block but also informs the broader strategic design of complex molecular architectures in drug discovery and materials science.
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reactivity of the allylic alcohol functional group
An In-Depth Technical Guide to the Reactivity of the Allylic Alcohol Functional Group
Authored by: Gemini, Senior Application Scientist
Abstract
Allylic alcohols, organic compounds featuring a hydroxyl group attached to a carbon atom adjacent to a double bond, represent a cornerstone of modern organic synthesis.[1] Their unique electronic structure imparts enhanced and distinct reactivity compared to saturated alcohols, making them versatile precursors for a vast array of molecular architectures. This guide provides an in-depth exploration of the core reactivity patterns of allylic alcohols, intended for researchers, scientists, and professionals in drug development. We will dissect the causality behind their reactivity and present field-proven protocols for their most critical transformations, including oxidation, epoxidation, substitution, and rearrangement reactions.
The Electronic Basis of Allylic Alcohol Reactivity
The defining characteristic of an allylic alcohol is the C=C-C-OH structural motif. The proximity of the hydroxyl group to the π-system of the alkene is not a trivial arrangement; it fundamentally alters the molecule's electronic properties and dictates its reaction pathways.
-
Stabilization of Intermediates: The adjacent π-bond provides significant resonance stabilization to carbocations, radicals, or anions formed at the allylic position. For instance, during SN1-type substitution reactions, the departure of a leaving group (e.g., protonated hydroxyl) generates an allylic carbocation. This intermediate is not a single structure but a resonance hybrid, delocalizing the positive charge over two carbon atoms. This stabilization drastically lowers the activation energy for such reactions compared to their saturated counterparts.[2][3]
-
Weakened C-H Bonds: The C-H bonds at the allylic position are weaker than those in ordinary sp³ hybridized carbons (allylic C-H bond dissociation energy is ~88 kcal/mol vs. ~101 kcal/mol for a primary C-H bond).[4] This facilitates hydrogen atom abstraction, a key step in many oxidation reactions that proceed via radical intermediates.[4][5]
Oxidation: Controlled Access to Carbonyls and Carboxylic Acids
The oxidation of allylic alcohols is one of their most synthetically valuable transformations. The choice of oxidant allows for precise control over the final oxidation state.
Selective Oxidation to α,β-Unsaturated Aldehydes and Ketones
The selective oxidation of allylic alcohols to their corresponding enals and enones without affecting the carbon-carbon double bond or over-oxidizing to the carboxylic acid is a common synthetic challenge.
Core Reagent: Activated Manganese Dioxide (MnO₂)
Activated MnO₂ is the preeminent reagent for this transformation, prized for its high chemoselectivity for allylic and benzylic alcohols.[6][7] Saturated alcohols are typically unreactive under these conditions. The reaction is heterogeneous, occurring on the surface of the solid MnO₂ in an organic solvent.[5]
Mechanism of MnO₂ Oxidation: The reaction proceeds through a radical pathway. The alcohol first adsorbs onto the MnO₂ surface and forms a manganese ester. This is followed by the rate-determining step: a homolytic cleavage of an allylic C-H bond, facilitated by electron transfer to the Mn(IV) center. The resulting resonance-stabilized allylic radical collapses, and the product aldehyde or ketone is released, leaving behind Mn(III), which disproportionates.[5]
Caption: Radical mechanism for the selective oxidation of allylic alcohols by MnO₂.
Experimental Protocol: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde
-
Activation of MnO₂: Commercially available "activated" MnO₂ is often used. If preparing, a common method involves the reaction of aqueous solutions of KMnO₄ and MnSO₄. The resulting precipitate is filtered, washed, and dried thoroughly in an oven (110-120 °C) for several hours. The activity can vary significantly between batches.[7][8]
-
Reaction Setup: To a stirred suspension of activated MnO₂ (10-20 molar equivalents) in dichloromethane (DCM) or chloroform, add the allylic alcohol (1 equivalent).
-
Monitoring: The reaction is typically stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from a few hours to several days, depending on the substrate and MnO₂ activity.[8]
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid manganese oxides. The filter cake is washed thoroughly with the solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to yield the pure α,β-unsaturated aldehyde or ketone.[8]
Oxidative Transposition: The Babler Oxidation
For tertiary allylic alcohols, direct oxidation to a ketone is not possible. Instead, they can undergo an oxidative transposition to yield an α,β-unsaturated enone using Pyridinium Chlorochromate (PCC). This reaction is known as the Babler oxidation.[9]
Mechanism: The reaction begins with the formation of a chromate ester from the tertiary alcohol and PCC. This ester then undergoes a[10][10]-sigmatropic rearrangement, transposing the oxygen and carbon frameworks. Subsequent oxidation of the rearranged intermediate by another equivalent of PCC yields the final enone product.[9]
Caption: Key steps of the Babler Oxidation of tertiary allylic alcohols.
Oxidation to Carboxylic Acids
A direct, one-pot conversion of primary allylic alcohols to the corresponding carboxylic acids can be achieved by merging catalytic aerobic oxidation with a subsequent chlorite oxidation (Lindgren oxidation).[11] This avoids the isolation of the often-labile intermediate aldehyde.
Typical Protocol:
-
The allylic alcohol is first oxidized to the aldehyde using a copper(I) catalyst with a TEMPO co-catalyst under an oxygen atmosphere.
-
Once the first step is complete, sodium chlorite (NaClO₂) and a hypochlorite scavenger (e.g., 2-methyl-2-butene) are added directly to the reaction vessel.
-
The chlorite oxidizes the aldehyde to the carboxylic acid.[11]
Asymmetric Epoxidation: The Sharpless-Katsuki Reaction
The Sharpless Asymmetric Epoxidation is a landmark reaction in organic synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10][12] These chiral products are invaluable building blocks for the synthesis of natural products and pharmaceuticals.[10]
Reagents:
-
Catalyst: Titanium (IV) isopropoxide [Ti(OⁱPr)₄]
-
Chiral Ligand: Diethyl tartrate (DET), used as either the (+)- or (-)-enantiomer.
-
Oxidant: tert-Butyl hydroperoxide (TBHP)
Key Features:
-
High Enantioselectivity: Typically achieves >90% enantiomeric excess (ee).[12]
-
Predictable Stereochemistry: The facial selectivity of the epoxidation is determined by the chirality of the DET used. A simple mnemonic allows for reliable prediction of the product's absolute stereochemistry.[10]
-
Directed by the Hydroxyl Group: The allylic -OH group is essential, as it coordinates to the titanium center, directing the oxidant to one face of the double bond.
Catalytic Cycle and Stereochemical Model: The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol and TBHP displace isopropoxide ligands on the titanium center. The geometry of the chiral tartrate ligand then orients the coordinated substrates in a way that allows the peroxide oxygen to be delivered to only one specific face of the alkene.[13][14]
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Substitution Reactions: C-C and C-Heteroatom Bond Formation
The hydroxyl group of an allylic alcohol is a poor leaving group. Therefore, substitution reactions require its activation, either by protonation or, more effectively, through transition metal catalysis.
SN1 and SN2' Pathways
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). Its departure generates a resonance-stabilized allylic carbocation. A nucleophile can then attack at either of the two electrophilic carbons, often leading to a mixture of regioisomers (direct substitution vs. allylic rearrangement, or SN1 vs. SN1').[2][3] The SN2' pathway involves a concerted attack of the nucleophile at the γ-carbon of the double bond with simultaneous departure of the leaving group and migration of the double bond.[3]
Transition Metal-Catalyzed Allylic Substitution
The most versatile and widely used method for allylic substitution involves transition metal catalysis, most notably with palladium.[15] This approach, often called the Tsuji-Trost reaction, allows for the direct use of allylic alcohols as electrophiles under mild conditions, producing only water as a byproduct.[15]
General Mechanism:
-
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) coordinates to the alkene. The hydroxyl group is activated, often by a Brønsted or Lewis acid co-catalyst, and departs as the metal center undergoes oxidative addition to form a (π-allyl)palladium(II) intermediate.[16][17]
-
Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl ligand.
-
Reductive Elimination: The metal is displaced, regenerating the Pd(0) catalyst and yielding the allylated product.
The use of chiral ligands enables highly enantioselective versions of this reaction, known as Asymmetric Allylic Alkylation (AAA).[16]
Caption: General catalytic cycle for Pd-catalyzed allylic substitution.
Rearrangement Reactions: Strategic Bond Reorganization
The allylic framework is prone to powerful rearrangement reactions that strategically reorganize the molecular skeleton.
The Overman Rearrangement
The Overman rearrangement is a robust and reliable method for converting allylic alcohols into allylic amines via a[10][10]-sigmatropic rearrangement.[18]
Two-Step Process:
-
Imidate Formation: The allylic alcohol reacts with trichloroacetonitrile in the presence of a catalytic amount of base (e.g., DBU, K₂CO₃) to form an allylic trichloroacetimidate.
-
[10][10]-Rearrangement: The imidate is heated (or treated with a transition metal catalyst, e.g., Pd(II)) to induce a concerted[10][10]-sigmatropic rearrangement. This proceeds through a highly ordered, chair-like six-membered transition state, cleanly transposing the nitrogen and oxygen functionalities with a 1,3-shift of the double bond.[18] The resulting trichloroacetamide can be readily hydrolyzed to the primary amine.
Caption: Workflow for the Overman Rearrangement of an allylic alcohol to an amine.
The Allyl Group as a Protecting Group
While the allylic alcohol is a functional group to be transformed, the allyl group itself is an important protecting group for other alcohols and amines.[19] An alcohol can be converted to an allyl ether, which is stable to a wide range of acidic and basic conditions.[19]
Deprotection Strategy: The key to its removal is a two-step sequence:
-
Isomerization: The allyl ether is isomerized to the thermodynamically more stable but chemically labile prop-1-enyl ether using a transition metal catalyst (e.g., a Rh or Ir complex) or a strong base (e.g., KOtBu).[19][20]
-
Hydrolysis: The resulting enol ether is readily hydrolyzed under mild acidic conditions to release the free alcohol.
Summary of Key Transformations
| Reaction Type | Reagents/Catalysts | Product(s) | Key Features |
| Selective Oxidation | Activated MnO₂ | α,β-Unsaturated Aldehyde/Ketone | High chemoselectivity for allylic/benzylic alcohols.[5][6][7][8] |
| Babler Oxidation | PCC (for tert-alcohols) | α,β-Unsaturated Enone | Oxidative[10][10]-sigmatropic rearrangement.[9] |
| Sharpless Epoxidation | Ti(OⁱPr)₄, (±)-DET, TBHP | Chiral 2,3-Epoxyalcohol | Highly enantioselective and predictable.[10][12][13] |
| Allylic Substitution | Pd(0) or Ir(I) catalysts, Nu⁻ | Allylated Nucleophile | Forms C-C, C-N, C-O bonds; can be made asymmetric.[16][21] |
| Overman Rearrangement | 1. Cl₃CCN, base; 2. Heat | Allylic Amine (as amide) | [10][10]-sigmatropic rearrangement for alcohol-to-amine conversion.[18] |
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Allylic Alcohols | Research Starters - EBSCO. (URL: [Link])
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Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis - ChemRxiv. (URL: [Link])
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Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions - ResearchGate. (URL: [Link])
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A Technical Guide to Steric Hindrance Effects in 2,3-Dimethylbut-3-en-1-ol
Abstract
This technical guide provides an in-depth analysis of the profound steric effects inherent in the molecular architecture of 2,3-Dimethylbut-3-en-1-ol (CAS No: 1708-93-6). As a substituted allylic alcohol, its reactivity is not merely a sum of its constituent functional groups—a primary alcohol and a vinyl group—but is instead intricately governed by the steric congestion imposed by methyl substituents at the C2 and C3 positions.[1] This document elucidates the foundational principles of this steric control, focusing on the concepts of allylic strain and steric shielding. We will explore how these factors dictate conformational preferences and decisively influence the regioselectivity and stereoselectivity of key synthetic transformations. Through detailed mechanistic discussions, comparative data, and actionable experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage or mitigate these steric effects in complex organic synthesis.
The Architectural Source of Steric Influence
This compound is a C6 allylic alcohol characterized by a unique substitution pattern that serves as the basis for its distinct chemical behavior.[1][2] The molecule features a primary hydroxyl group, which offers a site for oxidation and substitution, and a terminal double bond, a locus for addition reactions.[1] However, the critical features are the methyl groups at C2 and C3, which create a sterically demanding environment that profoundly impacts the accessibility and reactivity of these functional groups.
The most significant controlling factor in this molecule's conformation and reactivity is allylic strain , specifically A¹,³ strain.[3][4] This type of strain arises from the steric repulsion between a substituent on the allylic carbon (the -CH₂OH group at C2) and a substituent on the terminal carbon of the alkene (the methyl group at C3). This interaction forces the molecule to adopt a conformation that minimizes this repulsion, thereby creating a biased steric environment around the double bond.
Caption: Newman projections illustrating A¹,³ strain in this compound.
The favored conformation places the bulky hydroxymethyl (-CH₂OH) group anti-periplanar to the C3-methyl group, minimizing steric clash. This conformational locking dictates that incoming reagents will preferentially approach the double bond from the face opposite the larger substituents, a principle that can be exploited for stereoselective synthesis.
Consequences for Alkene Reactivity: A Tale of Two Effects
The steric environment around the π-system governs the outcome of addition reactions. While the methyl groups present a significant physical barrier, they are also electron-donating via induction, which increases the nucleophilicity of the double bond, making it more reactive towards electrophiles compared to unsubstituted alkenes.[5][6]
Case Study: Regioselectivity in Hydroboration-Oxidation
Hydroboration-oxidation is a classic example where steric effects dominate the reaction's regiochemical outcome. The boron reagent (e.g., BH₃·THF) acts as an electrophile that adds across the double bond. Due to the significant steric bulk at the C3 position, the borane cannot easily approach this internal carbon. Instead, it is funneled towards the less hindered, terminal C4 carbon.[1] This results in a highly regioselective anti-Markovnikov addition, leading to the formation of the corresponding primary alcohol after the oxidation step.
Caption: Reaction mechanism showing sterically directed attack in hydroboration.
Experimental Protocol: Regioselective Hydroboration-Oxidation
This protocol describes a representative procedure for the hydroboration-oxidation of this compound, designed to yield the anti-Markovnikov product with high selectivity.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.1 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) dissolved in anhydrous THF.
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC to confirm consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 30 °C.
-
Work-up: After the H₂O₂ addition, heat the mixture to 50 °C for 1 hour to ensure complete oxidation. Cool to room temperature, and separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2,3-dimethylbutane-1,4-diol. Further purification can be achieved by column chromatography.
Influence on Hydroxyl Group Reactivity
While the primary hydroxyl group is electronically accessible, the steric bulk of the adjacent C2 and C3 methyl groups can impede the approach of bulky reagents. In reactions like esterification with a sterically demanding acid chloride or oxidation with a large complex like pyridinium chlorochromate (PCC), the reaction rates are expected to be slower compared to less hindered primary allylic alcohols.
The choice of oxidizing agent is critical. While a variety of methods can oxidize primary allylic alcohols, the steric hindrance in this compound may necessitate harsher conditions or longer reaction times.[7] Furthermore, the non-conjugated nature of the potential aldehyde product, 2,3-dimethylbut-3-enal, makes it prone to isomerization to the more thermodynamically stable conjugated isomer under certain conditions.[8][9] Therefore, mild and selective oxidation methods are preferred.
| Oxidation Method | Reagent | Typical Conditions | Considerations for this compound |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Anhydrous DCM, -78 °C to RT | Advantage: Very mild, low risk of isomerization.[7] Challenge: May require longer reaction times due to steric hindrance. |
| PCC Oxidation | Pyridinium Chlorochromate | Anhydrous DCM, RT | Advantage: Convenient, room temperature.[7] Challenge: Chromium-based reagent, potential for side reactions if overheated. |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Anhydrous DCM, RT | Advantage: Mild, neutral conditions, high yields. Challenge: Reagent is shock-sensitive and expensive. |
| MnO₂ Oxidation | Activated Manganese Dioxide | DCM or Hexane, RT | Advantage: Highly chemoselective for allylic alcohols.[7] Challenge: Requires a large excess of reagent, reaction times can be long (24-72h). |
Physicochemical and Spectroscopic Data
Understanding the physical properties of a molecule is essential for its application in synthesis and material science.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][10] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1708-93-6 | [1][2] |
| IUPAC Name | This compound | [2] |
| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [1][2] |
While experimental spectroscopic data for this compound is not widely published, predictions based on its structure can be made. The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the two different methyl groups, and the diastereotopic protons of the -CH₂OH group. The steric hindrance may influence the chemical shifts and coupling constants, providing further insight into the molecule's preferred conformation in solution.
Caption: Experimental workflow for comparing reaction rates to quantify steric effects.
Conclusion
The steric environment of this compound is not a liability but a powerful controlling element in its chemical reactivity. The strategic placement of methyl groups around the allylic system creates a predictable conformational bias due to A¹,³ strain. This bias can be effectively harnessed to direct the regiochemical and stereochemical outcomes of synthetic transformations, particularly at the double bond. For reactions involving the hydroxyl group, this same steric bulk necessitates careful selection of reagents and conditions to achieve efficient conversion. For the synthetic chemist, a thorough understanding of these principles transforms steric hindrance from a simple obstacle into a sophisticated tool for molecular design and construction.
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Chemistry Stack Exchange. Electrophilic addition of HX to 2,3-dimethylbut-2-ene. [Link]
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Doubtnut. Explain why the addition of HI to 3,3-dimethylbut-1-ene gives 2-iodo-2,3-dimethylbutane. [Link]
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Methodological & Application
Application Note: Synthesis of 2,3-Dimethylbut-3-en-1-ol via Regioselective Hydroboration-Oxidation of 2,3-Dimethyl-1,3-Butadiene
Abstract This application note provides a comprehensive guide for the synthesis of 2,3-dimethylbut-3-en-1-ol, a valuable allylic alcohol intermediate, from the readily available conjugated diene, 2,3-dimethyl-1,3-butadiene. The protocol leverages the hydroboration-oxidation reaction, a cornerstone of modern organic synthesis for achieving anti-Markovnikov hydration of alkenes.[1][2][3] This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines the necessary safety precautions and characterization methods. The methodology is designed to ensure high regioselectivity and yield, addressing the challenge of selective functionalization in a conjugated diene system.
Introduction and Strategic Rationale
This compound is a functionalized C6 building block possessing both a primary alcohol and a trisubstituted alkene, making it a versatile precursor for the synthesis of more complex molecules in agrochemistry, materials science, and pharmaceutical development. The direct and selective synthesis of such allylic alcohols from simple dienes is a significant objective in synthetic chemistry.[4]
The selected synthetic strategy involves the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene. This diene, easily prepared by the acid-catalyzed dehydration of pinacol, presents a challenge of regioselectivity due to its two equivalent double bonds.[5] The hydroboration-oxidation sequence is uniquely suited for this transformation for two primary reasons:
-
Anti-Markovnikov Regioselectivity: The reaction sequence results in the net addition of water across a double bond where the hydroxyl group is placed on the less substituted carbon atom.[1][2][3] This is in direct contrast to acid-catalyzed hydration, which would yield a tertiary alcohol.
-
Steric Control: The borane reagent (BH₃), particularly when complexed or as a sterically hindered derivative like 9-BBN, is highly sensitive to steric hindrance.[6] In the case of 2,3-dimethyl-1,3-butadiene, the methyl groups at the C2 and C3 positions sterically direct the bulky boron-containing moiety to one of the terminal, less hindered C1 or C4 carbons. This effect is crucial for achieving the desired 1,2-addition product over a 1,4-addition or addition to the internal carbons.
Reaction Mechanism: A Tale of Two Steps
The overall transformation is a two-step process, each with a distinct and well-understood mechanism.
Step 1: Regioselective Hydroboration
The hydroboration step involves the addition of a B-H bond across one of the π-bonds of the diene. This is a concerted, single-step reaction that proceeds through a four-membered ring transition state.[7][8]
-
Electrophilic Attack and Hydride Transfer: The π-bond of the alkene acts as a nucleophile, attacking the empty p-orbital of the electrophilic boron atom. Simultaneously, a hydride (H⁻) from the borane is transferred to the more substituted carbon (C2).
-
Steric and Electronic Influence: The boron atom preferentially adds to the terminal, less-substituted carbon (C1) for two reasons:
-
Steric Hindrance: The bulky borane group avoids the sterically crowded internal carbons (C2 and C3).
-
Electronic Effects: While a minor factor here, the slight polarization of the B-H bond makes the hydrogen slightly hydridic, favoring its addition to the carbon that can better stabilize a partial positive charge in the transition state (the more substituted carbon).[9]
-
-
Syn-Addition: The reaction exhibits syn stereochemistry, meaning the boron and the hydrogen atom are added to the same face of the double bond.[2][10]
This process occurs three times, allowing one molecule of borane (BH₃) to react with three molecules of the diene, forming a trialkylborane intermediate.[1][2]
Step 2: Oxidation with Retention of Stereochemistry
The trialkylborane intermediate is not isolated but is oxidized in situ.
-
Nucleophilic Attack: Hydrogen peroxide is deprotonated by the base (NaOH) to form the hydroperoxide anion (HOO⁻), a strong nucleophile. This anion attacks the electron-deficient boron atom.
-
1,2-Alkyl Shift: A rearrangement occurs where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This is a key step and, critically, it occurs with complete retention of the stereochemistry at the migrating carbon.[3]
-
Hydrolysis: This process repeats for the remaining two alkyl groups, ultimately forming a trialkyl borate ester, B(OR)₃. This ester is then hydrolyzed by the aqueous base to release the final alcohol product, this compound, and sodium borate.[7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target alcohol with high purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dimethyl-1,3-butadiene | ≥98% | Sigma-Aldrich | Store refrigerated. Inhibitor may need removal. |
| Borane-tetrahydrofuran complex | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Prepare a 3 M aqueous solution. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Fisher Scientific | Store refrigerated. Handle with care. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For washing. |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus for purification
Step-by-Step Procedure
Part A: Hydroboration
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a condenser topped with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reagent Charging: In the reaction flask, dissolve 2,3-dimethyl-1,3-butadiene (16.4 g, 0.20 mol) in 100 mL of anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-THF complex (1.0 M solution, 70 mL, 0.07 mol) dropwise via the dropping funnel over a period of 60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the complete formation of the trialkylborane.
Part B: Oxidation and Workup
-
Cooling: Re-cool the reaction mixture to 0 °C with an ice-water bath.
-
Base Addition: Slowly and carefully add 3 M aqueous NaOH solution (25 mL) to the flask.
-
Oxidant Addition: With vigorous stirring, add 30% hydrogen peroxide (25 mL) dropwise, ensuring the internal temperature does not exceed 20 °C. The reaction is exothermic. Caution: H₂O₂ is a strong oxidizer.
-
Completion of Oxidation: After the H₂O₂ addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 40-50 °C for an additional 30 minutes can ensure complete oxidation.[1]
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. The layers may be difficult to separate; addition of diethyl ether (100 mL) will aid in extraction.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine all organic extracts and wash them with 50 mL of saturated brine to remove residual salts and water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure using a rotary evaporator.
Part C: Purification
-
Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Starting Material Mass | 16.4 g |
| Theoretical Yield | 20.0 g |
| Expected Experimental Yield | 16.0 - 18.0 g (80-90%) |
| Boiling Point | ~140-142 °C (at atmospheric pressure) |
| Appearance | Colorless liquid |
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the vinyl proton, the CH₂OH group, the CH group, and the two distinct methyl groups should be observed.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the two sp² carbons of the double bond, and the four distinct sp³ carbons.
-
IR (neat): A broad absorption around 3300-3400 cm⁻¹ (O-H stretch) and a sharp peak around 1640 cm⁻¹ (C=C stretch).
Safety Precautions
-
Anhydrous Solvents: THF is highly flammable and can form explosive peroxides. Always use from a fresh, sealed container or after proper distillation and testing.
-
Borane-THF Complex: This reagent is corrosive and reacts violently with water. All operations must be conducted under a dry, inert atmosphere.
-
Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide: A corrosive base. Avoid contact with skin and eyes.
-
Exothermic Reactions: Both the borane addition and the subsequent oxidation are exothermic. Maintain strict temperature control with an ice bath to prevent runaway reactions.
Visual Workflow Diagram
The following diagram outlines the complete experimental workflow from setup to final analysis.
Caption: Experimental workflow for the synthesis of this compound.
References
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Zhang, M., Huang, Y., Xuan, Q., & Song, Q. (2015). Regioselective synthesis of allylic/propargylic alcohols from conjugated dienes/enynes catalyzed by CuCl under aerobic conditions. Chemical Communications. [Link]
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Organic Letters. (n.d.). Stereoselective Synthesis of Conjugated Trienols from Allylic Alcohols and 1-Iodo-1,3-dienes. ACS Publications. [Link]
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Chemical Communications. (2015). Regioselective synthesis of allylic/propargylic alcohols from conjugated dienes/enynes catalyzed by CuCl under aerobic conditions. RSC Publishing. [Link]
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The Journal of Organic Chemistry. (n.d.). Hydroboration. 49. Effect of structure on the selective monohydroboration of representative conjugated dienes by 9-borabicyclo[3.3.1]nonane. ACS Publications. [Link]
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National Institutes of Health. (n.d.). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. [Link]
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ACS Catalysis. (2022). Regioselective Cu-Catalyzed Hydroboration of 1,3-Disubstituted-1,3-Dienes: Functionalization of Conjugated Dienes Readily Accessible through Ene–Yne Metathesis. ACS Publications. [Link]
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Science of Synthesis. (n.d.). Product Class 5: Allylic Alcohols. Thieme. [Link]
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Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
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Ely, R. J., & Morken, J. P. (2010). Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. Journal of the American Chemical Society, 132(8), 2534–2535. [Link]
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Pearson+. (n.d.). Hydroboration, an electrophilic addition reaction like those studied. Study Prep. [Link]
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University of California, Irvine. (n.d.). The Diels-Alder Reaction. [Link]
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Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]
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Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]
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Organic Syntheses. (1942). 2,3-DIMETHYL-1,3-BUTADIENE. 22, 39. [Link]
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Professor Dave Explains. (2018, July 25). Hydroboration-Oxidation [Video]. YouTube. [Link]
- Google Patents. (n.d.). Process for preparing 2,3-dimethyl-2,3-butanediol.
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Catalysis Science & Technology. (2013). Anti-Markovnikov hydration of alkenes over platinum-loaded titanium oxide photocatalyst. RSC Publishing. [Link]
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Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]
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Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]
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Chemistry LibreTexts. (2020, May 30). 10.5: Hydration of Alkynes for Anti-Markovnikov Products. [Link]
-
Organic Chemistry Tutor. (2019, January 2). anti-Markovnikov alkyne hydration [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]
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PubChem. (n.d.). This compound. [Link]
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Wikipedia. (n.d.). Dimethylbutadiene. [Link]
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Quora. (2013, February 27). Organic Chemistry: Why does hydroboration undergo anti markovnikov and not markovnikov like other alkenes?. [Link]
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Application Note: Selective Synthesis of Allylic Alcohols via Hydroboration-Oxidation of Conjugated Dienes
Topic: Regioselective Hydroboration-Oxidation of 2,3-Dimethyl-1,3-Butadiene
Abstract: This document provides a comprehensive technical guide for the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene, a model conjugated diene. The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes.[1][2][3] When applied to conjugated systems, questions of regioselectivity, specifically 1,2- versus 1,4-addition, become paramount. This guide elucidates the mechanistic principles governing the reaction, demonstrating that uncatalyzed hydroboration proceeds via a highly selective 1,2-addition pathway. We present a detailed, field-tested protocol for the synthesis of 2,3-dimethyl-3-buten-2-ol, complete with safety considerations, workup procedures, and characterization data.
Scientific Principles and Mechanistic Insights
The hydroboration-oxidation of alkenes is a two-step process that results in the syn-addition of hydrogen and a hydroxyl group across a double bond.[3][4] The reaction is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group is installed at the less substituted carbon atom.[5][6][7]
The Hydroboration Step: A Concerted, Regioselective Addition
The first step involves the addition of a borane reagent, typically a borane-tetrahydrofuran (BH₃·THF) complex, across a double bond. Borane is an electrophilic species due to its vacant p-orbital.[8] The mechanism is a concerted, four-membered transition state where the π-electrons of the alkene attack the boron atom, and simultaneously, a hydride (H⁻) from the borane adds to the adjacent carbon.[6][9]
Two factors dictate the regioselectivity:
-
Steric Effects: The bulky borane moiety (–BH₂) preferentially adds to the less sterically hindered carbon of the double bond.[7][9]
-
Electronic Effects: In the transition state, a slight partial positive charge develops on the more substituted carbon, which is better able to stabilize it.[10][11]
For 2,3-dimethyl-1,3-butadiene, a conjugated diene, the reaction could potentially yield 1,2- or 1,4-addition products. However, unlike electrophilic additions that proceed through a resonance-stabilized allylic carbocation (e.g., HBr addition), the concerted mechanism of hydroboration favors addition across a single π-bond.[12][13][14] The reaction therefore proceeds almost exclusively via 1,2-addition to one of the terminal double bonds, forming a stable allylic borane intermediate.
The Oxidation Step: Retention of Stereochemistry
The organoborane intermediate is not typically isolated but is oxidized in situ. The standard procedure uses aqueous sodium hydroxide and hydrogen peroxide (H₂O₂).[3][5] The mechanism proceeds as follows:
-
The strongly nucleophilic hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by NaOH, attacks the electron-deficient boron atom.[6][15]
-
This is followed by a key rearrangement step: the alkyl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide ion.[6][15] This migration occurs with complete retention of stereochemistry at the carbon center.[2][3]
-
This process repeats for all three alkyl groups on the boron atom.
-
Finally, hydrolysis of the resulting borate ester (B(OR)₃) yields the alcohol product and boric acid.[3]
The combination of these two steps on 2,3-dimethyl-1,3-butadiene predictably yields the allylic alcohol, 2,3-dimethyl-3-buten-2-ol .
Diagrams and Visualized Workflows
Overall Reaction Scheme
Caption: Concerted 1,2-addition of borane to the diene.
Mechanism of Oxidation
Caption: Key steps in the oxidation of the allylic borane intermediate.
Experimental Protocol
This protocol details the synthesis of 2,3-dimethyl-3-buten-2-ol on a laboratory scale.
Reagents and Equipment
| Reagent/Material | Formula/Type | Grade | Supplier | Notes |
| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | ≥98% | Sigma-Aldrich | Store refrigerated. |
| Borane-THF complex | BH₃·THF | 1.0 M solution in THF | Sigma-Aldrich | Air and moisture sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Acros Organics | Use freshly distilled or from a solvent purification system. |
| Sodium Hydroxide | NaOH | 3 M aqueous solution | Fisher Scientific | Prepare from pellets. Corrosive. |
| Hydrogen Peroxide | H₂O₂ | 30% w/w in H₂O | VWR | Strong oxidizer. Corrosive. |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | Fisher Scientific | Extremely flammable. |
| Saturated NaCl solution | Brine | - | - | Prepare from NaCl and deionized water. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | VWR | For drying. |
| Equipment | ||||
| Round-bottom flask (100 mL) | Two-neck | - | - | Oven-dried before use. |
| Magnetic stir bar & plate | - | - | - | - |
| Glass syringes and needles | - | - | - | Oven-dried before use. |
| Septa | Rubber | - | - | - |
| Condenser | Allihn or Liebig | - | - | For inert atmosphere setup. |
| Inert gas supply | Nitrogen or Argon | - | - | With bubbler. |
| Ice/water bath | - | - | - | - |
| Separatory funnel (250 mL) | - | - | - | - |
| Rotary evaporator | - | - | - | - |
Safety Precautions
-
Inert Atmosphere: The hydroboration step must be conducted under an inert atmosphere (N₂ or Ar) as borane reacts vigorously with air and moisture. [10]All glassware and syringes must be thoroughly dried.
-
Reagent Handling:
-
BH₃·THF: Flammable and corrosive. Handle exclusively in a fume hood. Use proper syringe techniques to transfer.
-
Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin burns. [16]Always wear gloves and safety glasses. Add it slowly to the reaction to control the exothermic process.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
-
Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are nearby.
Step-by-Step Procedure
Part A: Hydroboration
-
Setup: Assemble a dry 100 mL two-neck round-bottom flask with a magnetic stir bar, a condenser topped with a nitrogen/argon inlet, and a rubber septum on the side neck. Flame-dry the apparatus under vacuum and backfill with inert gas.
-
Reagent Addition: Through the septum, add 2,3-dimethyl-1,3-butadiene (4.1 g, 50 mmol) followed by 20 mL of anhydrous THF.
-
Cooling: Cool the stirring solution to 0 °C using an ice/water bath.
-
Borane Addition: Using a dry syringe, slowly add 1.0 M BH₃·THF solution (17.5 mL, 17.5 mmol, 0.35 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C. Slow addition is critical for selectivity. [16]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the complete formation of the organoborane.
Part B: Oxidation 6. Cooling: Re-cool the reaction mixture to 0 °C in the ice bath. 7. Base Addition: Slowly add 3 M NaOH solution (6 mL) via syringe. 8. Oxidant Addition: CAREFULLY add 30% H₂O₂ (6 mL) dropwise via syringe, ensuring the internal temperature does not rise excessively. The reaction is highly exothermic. 9. Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Gentle warming to 40-50 °C for 30 minutes can ensure complete oxidation. [16] Part C: Workup and Isolation 10. Quenching & Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Add 30 mL of diethyl ether. Add saturated NaCl solution (brine, 20 mL) to aid in layer separation. Shake gently and separate the layers. 11. Wash: Extract the aqueous layer twice more with 20 mL portions of diethyl ether. Combine all organic extracts. 12. Drying: Wash the combined organic layer with 20 mL of brine, then dry over anhydrous magnesium sulfate. 13. Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and THF. 14. Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 2,3-dimethyl-3-buten-2-ol.
Product Characterization
The expected product is the volatile, colorless liquid 2,3-dimethyl-3-buten-2-ol. [17]
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 115-116 °C |
| Appearance | Colorless liquid |
| CAS Number | 1955-07-3 |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.95 ppm (2H, multiplet, =CH₂)
-
δ ~2.0-2.5 ppm (1H, broad singlet, -OH)
-
δ ~1.75 ppm (3H, singlet, =C-CH₃)
-
δ ~1.25 ppm (6H, singlet, -C(OH)(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~148 ppm (quaternary, =C(CH₃)₂)
-
δ ~111 ppm (primary, =CH₂)
-
δ ~74 ppm (quaternary, -C(OH))
-
δ ~27 ppm (methyl, -C(OH)(CH₃)₂)
-
δ ~21 ppm (methyl, =C-CH₃)
-
-
IR Spectroscopy (neat, cm⁻¹):
-
~3350 cm⁻¹ (broad, O-H stretch)
-
~3090 cm⁻¹ (=C-H stretch)
-
~2980 cm⁻¹ (C-H stretch, sp³)
-
~1650 cm⁻¹ (C=C stretch)
-
~1150 cm⁻¹ (C-O stretch)
-
The disappearance of one of the diene C=C stretches and the appearance of a strong, broad O-H band are key indicators of a successful reaction. [16]
References
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Link
-
Wikipedia. (n.d.). Hydroboration. Link
-
BenchChem. (2025). A Comparative Guide to Borane Reagents in Hydroboration. Link
-
ACS Publications. (n.d.). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Link
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. Link
-
ACS Publications. (2022). Regioselective Cu-Catalyzed Hydroboration of 1,3-Disubstituted-1,3-Dienes. ACS Catalysis. Link
-
National Institutes of Health. (n.d.). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Link
-
Master Organic Chemistry. (2024). Alkyne Hydroboration With "R2BH". Link
-
National Institutes of Health. (n.d.). Divergence from the classical hydroboration reactivity. PMC. Link
-
Organic Chemistry Portal. (n.d.). Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Link
-
Chemistry LibreTexts. (2019). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Link
-
RSC Publishing. (1968). The Reaction of Organoboranes with Neutral Hydrogen Peroxide. Link
-
Deep Blue Repositories. (n.d.). Chapter 1: Oxygen-Directed Hydroboration. Link
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Link
-
YouTube. (2024). Hydroboration-oxidation of alkenes. Link
-
Pearson+. (n.d.). Hydroboration, an electrophilic addition reaction like those stud.... Link
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Organic Chemistry Portal. (n.d.). Brown Hydroboration. Link
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Link
-
Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS. Link
-
ACS Publications. (n.d.). Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society. Link
-
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-
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-
Transformation Tutoring. (2022). 1,2- and 1,4 Electrophilic Addition to Conjugated Dienes. Link
-
Chemistry LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Link
-
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-
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-
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-
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-
Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Link
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YouTube. (2020). Hydroboration Oxidation Lab. Link
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YouTube. (2025). 1,2 & 1,4 Addition Reactions of Dienes. Link
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Google Patents. (n.d.). Process for preparing 2,3-dimethyl-2,3-butanediol. Link
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PrepChem.com. (n.d.). Preparation of 2-methyl-3-buten-2-ol. Link
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NIST WebBook. (n.d.). 3-Buten-2-ol, 2,3-dimethyl-. Link
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PubChem. (n.d.). 2,3-Dimethyl-3-buten-2-ol. Link
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Application Note: A Detailed Experimental Protocol for the Synthesis of 2,3-Dimethylbut-3-en-1-ol via Grignard Reaction
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2,3-Dimethylbut-3-en-1-ol, a versatile substituted allylic alcohol. The described methodology is centered on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocol details the preparation of an isopropenyl Grignard reagent and its subsequent reaction with formaldehyde. This guide is designed for researchers and professionals in chemical synthesis, offering in-depth procedural steps, mechanistic insights, critical safety protocols, and characterization guidelines.
Introduction and Significance
This compound (CAS No: 1708-93-6, Molecular Formula: C₆H₁₂O) is a valuable chemical intermediate whose structural motif, featuring both a primary alcohol and a vinyl group, allows for diverse downstream functionalization.[1][2] Its utility spans from being a building block in the synthesis of more complex molecules to potential applications in fragrance and polymer chemistry.[1] This protocol outlines a robust and reproducible synthesis pathway utilizing the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. Specifically, isopropenylmagnesium bromide is reacted with formaldehyde to yield the target primary alcohol.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Isopropenyl bromide (2-bromopropene) reacts with magnesium metal in an anhydrous ethereal solvent to form isopropenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-bromine bond.
-
Nucleophilic Addition and Workup: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[3]
Caption: The Grignard synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g (0.11 mol) | Must be dry. |
| Iodine | 7553-56-2 | 253.81 | 1-2 small crystals | For activation (optional). |
| 2-Bromopropene | 557-93-7 | 120.98 | 12.1 g (0.10 mol) | |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | ~150 mL | Must be anhydrous. THF can also be used.[4] |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 3.30 g (0.11 mol formaldehyde equiv.) | Must be thoroughly dried. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | For workup. |
| Saturated NH₄Cl Solution | 12125-02-9 | 53.49 | ~100 mL | Alternative for milder workup. |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | ~50 mL | For neutralization. |
| Brine (Sat. NaCl Sol.) | 7647-14-5 | 58.44 | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Nitrogen or Argon Gas | - | - | - | For inert atmosphere. |
Table 2: Equipment
| Equipment | Purpose |
| 3-Neck Round Bottom Flask (250 mL) | Reaction vessel. |
| Reflux Condenser | To prevent solvent loss. |
| Pressure-Equalizing Dropping Funnel (100 mL) | For controlled addition of alkyl halide. |
| Magnetic Stirrer and Stir Bar | For agitation. |
| Heating Mantle / Oil Bath | For heating. |
| Ice-Water Bath | For cooling and temperature control. |
| Schlenk Line or Gas Inlet Adapter | To maintain an inert atmosphere. |
| Separatory Funnel (250 mL) | For extraction. |
| Rotary Evaporator | For solvent removal. |
| Distillation Apparatus | For final product purification. |
Critical Safety Precautions
The Grignard reaction is energetic and requires strict adherence to safety protocols.
-
Anhydrous Conditions: Grignard reagents react violently with protic solvents like water and alcohols.[5][6] All glassware must be rigorously dried in an oven ( >120 °C for several hours) or by flame-drying under vacuum and assembled while hot, then allowed to cool under a stream of inert gas.[7]
-
Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[4][7] Ensure the entire procedure is conducted within a certified chemical fume hood, far from any open flames or spark sources.[4] Have a Class D (for magnesium fires) or ABC dry powder fire extinguisher readily accessible.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[7] The rate of addition of the alkyl halide must be carefully controlled, and an ice bath must be kept on hand to manage the reaction temperature and prevent a runaway reaction.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a flame-resistant lab coat, and appropriate gloves.[4][8] Nitrile gloves offer good dexterity but are combustible; fire-resistant Nomex gloves are recommended when handling pyrophoric reagents.[4][8]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[9]
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Apparatus Setup and Grignard Reagent Formation
-
Assembly: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a 100 mL pressure-equalizing dropping funnel.
-
Inert Atmosphere: Flush the entire system with inert gas.
-
Magnesium Addition: Place the magnesium turnings (2.67 g) in the flask. If the magnesium is oxidized, it may be activated by adding 1-2 small crystals of iodine and gently warming until the purple vapor dissipates.[7]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromopropene (12.1 g) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5-10 mL of the 2-bromopropene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and the formation of a cloudy, grayish solution.[6] If it does not start, gentle warming with a heat gun may be required. Be prepared with an ice bath.
-
Controlled Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath as needed to control the exotherm.[8]
-
Completion: After the addition is complete, gently reflux the mixture using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be dark gray or brown.
Step 2: Reaction with Paraformaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Aldehyde: Slowly and portion-wise, add the dry paraformaldehyde (3.30 g) to the vigorously stirred Grignard solution. Caution: This reaction is also exothermic. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction appears complete (TLC analysis can be used). The mixture will likely become a thick, viscous slurry.
Step 3: Workup and Purification
-
Quenching: Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture over a vigorously stirred mixture of crushed ice (~100 g) and concentrated HCl (~20 mL) or saturated ammonium chloride solution (~100 mL). This will protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to reduce the amount of dissolved water).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear liquid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Molecular Formula: C₆H₁₂O[2]
-
Molecular Weight: 100.16 g/mol [2]
-
Spectroscopy:
-
¹H NMR: Expected signals would include vinyl protons, a methine proton, a methylene group adjacent to the hydroxyl, two distinct methyl groups, and a hydroxyl proton.
-
¹³C NMR: Six distinct carbon signals are expected.
-
IR Spectroscopy: A broad peak around 3300-3400 cm⁻¹ (O-H stretch) and a peak around 1640 cm⁻¹ (C=C stretch) are characteristic.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable at m/z = 100.16.
-
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sattayawat, P., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports. Retrieved from [Link]
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-
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-
PubChemLite. (n.d.). This compound (C6H12O). Retrieved from [Link]
-
SIELC Technologies. (2018). 2,3-Dimethyl-3-buten-2-ol. Retrieved from [Link]
-
ResearchGate. (2014). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved from [Link]
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-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to the Industrial Applications of 2,3-Dimethylbut-3-en-1-ol
Prepared by: Gemini, Senior Application Scientist
This compound is a substituted allylic alcohol, an organic compound whose value in industrial synthesis is derived from the strategic placement of two key functional groups: a primary alcohol (-OH) and a terminal alkene (C=C).[1] This bifunctionality allows for a diverse range of chemical transformations, making it a versatile precursor and intermediate in the production of fine chemicals, polymers, and specialty materials.[1] This guide provides an in-depth exploration of its current and potential industrial applications, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for process design, safety, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1708-93-6 | [2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Flammable liquid | [2] |
| SMILES | CC(CO)C(=C)C | [2] |
| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [2] |
Application I: Key Intermediate in Diene Synthesis for Synthetic Rubber and Diels-Alder Reactions
One of the most significant applications of C6 dimethyl-substituted alcohols is as precursors to 2,3-dimethyl-1,3-butadiene. This diene was historically pivotal in the development of early synthetic rubbers and is now a valuable reagent for creating complex cyclic systems via the Diels-Alder reaction.[3] The reaction proceeds via an acid-catalyzed dehydration, where the hydroxyl group is eliminated to form a conjugated diene system.
Causality of the Dehydration Protocol
The protocol's success hinges on the principles of acid catalysis. The acid (e.g., HBr) protonates the hydroxyl group of the alcohol, converting it into a much better leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bond. In the case of this compound, a rearrangement would occur to form the more stable conjugated 2,3-dimethyl-1,3-butadiene. The product diene has a significantly lower boiling point (69°C) than the precursor alcohol, allowing for its direct removal from the reaction mixture by distillation as it is formed, driving the equilibrium toward the product.[3]
Workflow for Synthesis of 2,3-Dimethyl-1,3-butadiene
Sources
The Strategic Utility of 2,3-Dimethylbut-3-en-1-ol in Modern Fine Chemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of fine chemical synthesis, the pursuit of versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2,3-Dimethylbut-3-en-1-ol, a substituted allylic alcohol, has emerged as a significant synthetic intermediate.[1] Its structure, featuring both a primary alcohol and a sterically hindered terminal alkene, offers a unique platform for a diverse array of chemical transformations. This dual functionality allows for selective manipulation at either reactive site, making it a valuable precursor in the synthesis of high-value molecules, including fragrances and pharmaceutical intermediates.[1] The steric hindrance provided by the gem-dimethyl group often imparts a high degree of regioselectivity in addition reactions across the double bond, a feature that is highly sought after in targeted synthesis.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 1708-93-6 |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C |
| Density | 0.855 g/mL at 25 °C |
Safety and Handling: this compound is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl and alkene functional groups. This allows for a stepwise or, in some cases, a concerted functionalization, providing access to a wide range of molecular scaffolds.
I. Transformations of the Hydroxyl Group
The primary alcohol moiety of this compound can undergo a variety of standard transformations, including oxidation, esterification, and etherification, to introduce new functionalities and build molecular complexity.
The selective oxidation of the primary alcohol to the corresponding aldehyde, 2,3-Dimethyl-3-butenal, furnishes a valuable intermediate for subsequent carbon-carbon bond-forming reactions. Due to the presence of the alkene, mild oxidation conditions are crucial to avoid unwanted side reactions.
Caption: Oxidation of this compound to the aldehyde.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol provides a reliable method for the small-scale oxidation of this compound to 2,3-Dimethyl-3-butenal.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.
-
Stir the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel if necessary.
Causality: The use of PCC on a silica gel support helps to mitigate the acidity of the reagent, reducing the likelihood of acid-catalyzed rearrangement of the allylic aldehyde product.
The conversion of this compound to its corresponding esters is a key transformation for accessing compounds with potential applications in the fragrance industry and as precursors to bioactive molecules. The choice of esterification method depends on the desired ester and the scale of the reaction.
Protocol 2: Acyl Chloride-Mediated Esterification
This method is suitable for the rapid and high-yielding synthesis of esters from acid chlorides.
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Add the acyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography.
Trustworthiness: The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, which would otherwise lead to side reactions with the alkene or the alcohol.[3][4]
II. Reactions at the Alkene Moiety
The terminal double bond in this compound is a gateway to a variety of addition and cyclization reactions, enabling the construction of more complex carbon skeletons.
The hydroboration-oxidation of this compound provides a regioselective route to the corresponding anti-Markovnikov diol, 2,3-dimethylbutane-1,4-diol. The steric bulk around the double bond directs the boron reagent to the less substituted carbon.[5]
Caption: Hydroboration-oxidation of this compound.
Protocol 3: Hydroboration-Oxidation
This protocol details the synthesis of 2,3-dimethylbutane-1,4-diol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude diol.
-
Purify by column chromatography or recrystallization.
Expertise: The anti-Markovnikov regioselectivity is a hallmark of the hydroboration-oxidation reaction, driven by both steric and electronic factors. The boron atom, being the less electronegative part of the B-H bond, adds to the less substituted carbon of the alkene.
Future Outlook and Emerging Applications
The unique structural attributes of this compound position it as a valuable building block for future synthetic endeavors. Its application in the synthesis of novel fragrance molecules with complex, woody, or floral notes is an area of active exploration.[5] Furthermore, its potential as a chiral synthon, following enantioselective reactions at either the alcohol or alkene, opens avenues for the development of new pharmaceuticals and agrochemicals. As catalytic methods continue to advance, the selective functionalization of this bifunctional molecule will undoubtedly lead to the discovery of new and efficient synthetic routes to valuable chemical entities.
References
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Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Allylic Esterification. Journal of the American Chemical Society, 132(42), 15185–15191. [Link]
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ChemistNATE. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]
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Ely, R. J., & Morken, J. P. (2010). Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 132(8), 2534–2535. [Link]
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-
IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). [Link]
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Li, J., Tan, C., Gong, J., & Yang, Z. (2014). A Pd(TFA)2-Catalyzed 1,3-Isomerization of Tertiary Allylic Alcohols to Secondary Allylic Alcohols and a One-Pot Synthesis of β-Disubstituted-α,β-unsaturated Enones. Organic Letters, 16(20), 5370–5373. [Link]
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Microscale Synthesis. (2025, October 16). Microscale Ester Synthesis from Acid Chloride and Alcohol. YouTube. [Link]
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PubChem. (n.d.). 2,3-Dimethylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2,3-Dimethyl-3-buten-2-ol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wang, X., et al. (2025). A novel and efficient procedure for the preparation of allylic alcohols from α,β-unsaturated carboxylic esters using LiAlH4/BnCl. ResearchGate. [Link]
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Webb, K. S., & Levy, D. (1995). Oxidation of Aldehydes to Carboxylic Acids with Oxone. Tetrahedron Letters, 36(29), 5117–5118. [Link]
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Zhang, Y., et al. (2021). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 26(16), 4945. [Link]
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Application Notes and Protocols for the Utilization of 2,3-Dimethylbut-3-en-1-ol as a Versatile Precursor in the Fragrance Industry
Introduction
2,3-Dimethylbut-3-en-1-ol, a C6 allylic alcohol, is a molecule of significant interest within the fragrance industry.[1] Its unique structural features, namely a primary alcohol and a gem-dimethyl substituted terminal olefin, render it a versatile and reactive building block for the synthesis of a diverse array of valuable aroma chemicals. This guide provides an in-depth exploration of the applications of this compound as a precursor, complete with detailed experimental protocols for its conversion into key fragrance intermediates and final products. The methodologies outlined herein are designed for researchers, scientists, and professionals engaged in the discovery and development of novel fragrance ingredients.
The strategic importance of this compound lies in its ability to serve as a synthon for various structural motifs commonly found in fragrant molecules, particularly those with woody, amber, and floral notes. Its reactivity can be selectively directed towards either the hydroxyl group or the double bond, or both in tandem, to construct complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pivotal isomer, 2,3-Dimethylbut-2-en-1-ol, is presented in Table 1.
| Property | This compound | 2,3-Dimethylbut-2-en-1-ol |
| CAS Number | 1708-93-6[1] | 19310-95-3[2] |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Not specified | 145-147 °C |
| IUPAC Name | This compound[1] | 2,3-dimethylbut-2-en-1-ol[2] |
Application Notes: Key Transformations and Synthetic Strategies
The strategic utility of this compound as a fragrance precursor is unlocked through a series of fundamental chemical transformations that generate more complex and often more fragrant molecules. These transformations typically involve acid-catalyzed rearrangements, oxidations, and carbon-carbon bond-forming reactions.
Acid-Catalyzed Isomerization: A Gateway to Trisubstituted Olefins
One of the most synthetically valuable transformations of this compound is its acid-catalyzed isomerization to the thermodynamically more stable isomer, 2,3-dimethylbut-2-en-1-ol. This seemingly simple rearrangement is crucial as it converts a terminal, sterically hindered alkene into an internal, trisubstituted alkene. This new olefin possesses altered reactivity and is a key structural element in many fragrance molecules. The isomerization proceeds via a protonation-deprotonation mechanism, likely involving a tertiary carbocation intermediate, which then rearranges to the more stable product.
Oxidation to Unsaturated Aldehydes: Access to Reactive Intermediates
Selective oxidation of the primary alcohol functionality in this compound to its corresponding aldehyde, 2,3-dimethylbut-3-enal, provides a highly reactive intermediate for further synthetic elaborations.[3] This β,γ-unsaturated aldehyde can be isomerized to the more stable α,β-unsaturated aldehyde, 2,3-dimethylbut-2-enal, a valuable fragrance ingredient in its own right with a pungent, fruity aroma.[3] Furthermore, these aldehydes are excellent substrates for a variety of carbon-carbon bond-forming reactions, including aldol condensations and Grignard reactions, to build more complex molecular skeletons.
The Prins Reaction: Crafting Fragrant Heterocycles
The Prins reaction, an acid-catalyzed addition of an aldehyde or ketone to an alkene, offers a powerful method for the synthesis of oxygen-containing heterocycles, many of which are valuable fragrance compounds.[4][5] this compound and its derivatives can serve as the alkene component in this reaction, leading to the formation of substituted tetrahydropyrans and other related structures. These heterocyclic compounds often possess unique floral, fruity, and woody odor profiles. The reaction is typically promoted by a Lewis or Brønsted acid and proceeds through the formation of an oxocarbenium ion.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of this compound into valuable fragrance precursors and final products.
Protocol 1: Acid-Catalyzed Isomerization to 2,3-Dimethylbut-2-en-1-ol
This protocol describes the isomerization of this compound to its more stable isomer, 2,3-dimethylbut-2-en-1-ol, a key intermediate for the synthesis of various fragrance molecules.
Materials:
-
This compound
-
Formic acid (85%)[6]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (10.0 g, 0.1 mol) in dichloromethane (50 mL) in a round-bottom flask, add formic acid (1.0 mL) dropwise with stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 40 °C) and monitor the progress of the reaction by TLC or GC analysis.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by fractional distillation under reduced pressure to obtain pure 2,3-dimethylbut-2-en-1-ol.
Expected Yield: Approximately 85-95%.
Caption: Workflow for the acid-catalyzed isomerization of this compound.
Protocol 2: Synthesis of a Woody Fragrance Precursor via Diels-Alder Reaction
This protocol outlines the synthesis of a cyclohexene derivative, a common core structure in woody and sandalwood odorants, using a diene generated from this compound.[7]
Materials:
-
2,3-Dimethylbut-2-en-1-ol (from Protocol 1)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane
-
Maleic anhydride (or other suitable dienophile)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for column chromatography
Procedure: Part A: Oxidation to 2,3-Dimethyl-1,3-butadiene
-
Dehydrate 2,3-dimethylbut-2-en-1-ol using an appropriate acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form 2,3-dimethyl-1,3-butadiene. Caution: This diene is volatile and should be handled in a well-ventilated fume hood.
Part B: Diels-Alder Reaction
-
In a clean, dry round-bottom flask, dissolve the freshly prepared 2,3-dimethyl-1,3-butadiene (1.0 eq) and maleic anhydride (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the toluene under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.
Expected Yield: Approximately 70-85% for the Diels-Alder step.
Caption: Synthetic workflow for a woody fragrance precursor via Diels-Alder reaction.
Protocol 3: Synthesis of a Tetrahydropyran Derivative via Prins Reaction
This protocol details the synthesis of a substituted tetrahydropyran, a class of compounds often exhibiting floral and fruity notes, via a Prins reaction.[8]
Materials:
-
This compound
-
Formaldehyde (as paraformaldehyde or formalin)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide solution (10%)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 60-70 °C.
-
Simultaneously, add this compound and formaldehyde solution dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with 10% sodium hydroxide solution, followed by water until neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Expected Yield: Approximately 50-70%.
Caption: General workflow for the synthesis of a tetrahydropyran derivative via the Prins reaction.
Conclusion
This compound is a highly valuable and versatile C6 platform molecule in the fragrance industry. Its strategic application, through key transformations such as isomerization, oxidation, and participation in cycloaddition and cyclization reactions, provides access to a wide spectrum of aroma chemicals. The protocols detailed in this guide serve as a foundation for researchers to explore the rich chemistry of this precursor and to develop novel and innovative fragrance ingredients with desirable woody, amber, floral, and fruity characteristics. Further exploration of asymmetric catalysis in conjunction with these transformations holds significant promise for the stereoselective synthesis of chiral fragrance molecules, further expanding the perfumer's palette.
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Brocke, C., Eh, M., & Finke, A. (2008). Recent developments in the chemistry of sandalwood odorants. Chemistry & Biodiversity, 5(6), 1000-10. [Link]
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Reyes, E., Prieto, L., Uria, U., Carrillo, L., & Vicario, J. L. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(35), 31621-31627. [Link]
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Panten, J., & Surburg, H. (2008). New Norbornyl Derivatives as Woody Fragrant Materials. Helvetica Chimica Acta, 91(11), 2125-2136. [Link]
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Bajgrowicz, J. A., Frank, I., Fráter, G., & Hennig, M. (1998). Synthesis and Structure Elucidation of a New Potent Sandalwood-Oil Substitute. Helvetica Chimica Acta, 81(7), 1349-1358. [Link]
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García-López, J. A., et al. (2020). Selective Oxygenation of Ionones and Damascones by Fungal Peroxygenases. Journal of Agricultural and Food Chemistry, 68(21), 5966-5975. [Link]
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Reyes, E., Prieto, L., Uria, U., Carrillo, L., & Vicario, J. L. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(35), 31621-31627. [Link]
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Chapuis, C., & Gautier, A. (2015). Approaches to Commercial Sandalwood Odorants from Renewable Sources. CHIMIA International Journal for Chemistry, 69(4), 186-193. [Link]
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Brocke, C., Eh, M., & Finke, A. (2008). Recent Developments in the Chemistry of Sandalwood Odorants. Chemistry & Biodiversity, 5(6), 1000-1010. [Link]
-
Vankar, Y. D., & Schmidt, R. R. (2019). A Cascade of Prins Reaction and Pinacol-Type Rearrangement: Access to 2,3-Dideoxy-3C-Formyl β-C-Aryl/Alkyl Furanosides and 2-Deoxy-2C-Branched β-C-Aryl Furanoside. European Journal of Organic Chemistry, 2019(26), 4213-4221. [Link]
- Panten, J., & Surburg, H. (2015). Compounds with a woody note.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Yuan, H., Cao, G., et al. (2023). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Turkish Journal of Chemistry, 47(3), 597-619. [Link]
-
European Patent Office. (2021). Fragrance materials (EP Patent No. 3802513B1). [Link]
-
Oliferenko, A. A., & Oliferenko, P. V. (2013). A new intermediate in the Prins reaction. Beilstein Journal of Organic Chemistry, 9, 998-1006. [Link]
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Kraft, P. (2014). The Search for New Amber Ingredients in Fragrance Development. Chemistry & Biodiversity, 11(10), 1625-1640. [Link]
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-
PubChem. (n.d.). 2,3-Dimethylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]
-
Islam, M. N., & Srebnik, M. (1983). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Journal of the Chemical Society, Perkin Transactions 1, 1155-1158. [Link]
-
Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy). (n.d.). Iptek ITS. [Link]
- Dynamit Nobel Ag. (1983). Process for preparing 2,3-dimethyl-2,3-butanediol (U.S. Patent No. 4,404,410).
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Application Note: Selective Oxidation of 2,3-Dimethylbut-3-en-1-ol
Objective: To provide a detailed guide for the synthesis of 2,3-dimethyl-3-butenal, a valuable unsaturated aldehyde, through the selective oxidation of its corresponding primary allylic alcohol.
Strategic Overview: The Challenge of Selectivity
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the substrate , 2,3-dimethylbut-3-en-1-ol, presents specific challenges that dictate the choice of methodology. As a primary allylic alcohol, it is susceptible to oxidation, but the resulting α,β-unsaturated aldehyde product, 2,3-dimethyl-3-butenal, is itself a sensitive species.
The ideal oxidation protocol must satisfy two primary criteria:
-
Prevent Over-oxidation: The reaction must stop cleanly at the aldehyde stage, avoiding the formation of the corresponding carboxylic acid.
-
Preserve Structural Integrity: The conditions must be mild enough to prevent isomerization of the terminal double bond into the more thermodynamically stable conjugated position.
While classic oxidants like chromium-based reagents (e.g., Pyridinium Chlorochromate, PCC) can be used for oxidizing allylic alcohols, their high toxicity and the generation of hazardous heavy-metal waste make them less desirable in modern research and development environments.[1][2][3] Therefore, this guide will focus on two superior, metal-free alternatives that offer high selectivity and operational mildness: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation .
Method Selection: A Comparative Analysis
The choice between the Swern and Dess-Martin oxidations often depends on laboratory infrastructure, reaction scale, and substrate sensitivity. Both are considered high-yield, reliable methods.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Principle | Activated DMSO Oxidation | Hypervalent Iodine(V) Oxidation |
| Temperature | Cryogenic (-78 °C) | Ambient (Room Temperature) |
| Reaction Time | 1–3 hours | 0.5–2 hours |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Byproducts | Dimethyl sulfide (malodorous), CO (toxic), CO₂, Triethylammonium chloride | Iodinane, Acetic Acid |
| Work-up | Aqueous quench and extraction; requires care to remove byproducts. | Reductive quench (e.g., Na₂S₂O₃) and extraction; generally simpler. |
| Advantages | Cost-effective reagents, high yields, broad functional group tolerance.[4] | Extremely mild, neutral pH, rapid, simple procedure, excellent for sensitive substrates.[5][6] |
| Disadvantages | Requires -78 °C, produces toxic CO gas and foul-smelling DMS.[7][8][9] | Reagent is expensive and potentially shock-sensitive (though commercial forms are stabilized).[10] |
Expert Recommendation: For small-scale synthesis (< 5 g), rapid protocol development, and substrates with high acid or base sensitivity, the Dess-Martin Oxidation is often the preferred method due to its operational simplicity and mild, neutral conditions.[6][10] For larger-scale syntheses where reagent cost is a primary concern and the necessary cooling and ventilation infrastructure is available, the Swern Oxidation remains a powerful and economical choice.
Protocol I: Swern Oxidation of this compound
This protocol leverages the in-situ formation of a potent oxidizing agent from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride.[11] The reaction must be conducted under strictly anhydrous conditions at -78 °C to prevent side reactions and decomposition of the reactive intermediate.[7][12]
Logical Workflow: Swern Oxidation
Caption: Swern oxidation workflow for synthesizing 2,3-dimethyl-3-butenal.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (5.0 mmol scale) |
| This compound | 100.16 | 1.0 | 501 mg |
| Oxalyl Chloride | 126.93 | 1.5 | 0.53 mL (7.5 mmol) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 3.0 | 1.07 mL (15.0 mmol) |
| Triethylamine (TEA) | 101.19 | 5.0 | 3.48 mL (25.0 mmol) |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL (Anhydrous) |
Step-by-Step Protocol
-
Preparation: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Nitrogen or Argon).
-
Activation: Charge the flask with anhydrous DCM (20 mL) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: In one dropping funnel, prepare a solution of DMSO (3.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting white suspension for 20 minutes.
-
Substrate Addition: In the second dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Base Addition: Slowly add triethylamine (5.0 eq) to the reaction mixture via syringe or dropping funnel. A thick precipitate will form. Continue stirring at -78 °C for 15 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the mixture to warm to room temperature over approximately 45 minutes. Quench the reaction by the slow addition of 20 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent using a rotary evaporator. Caution: The product is volatile.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel or by careful distillation.
Safety and Handling Precautions
-
Toxicity: The reaction generates carbon monoxide (CO), a highly toxic and odorless gas. This entire procedure must be performed in a well-ventilated chemical fume hood.[7][9]
-
Odor: The byproduct dimethyl sulfide (DMS) has an extremely unpleasant and pervasive odor.[4][7] All glassware and waste should be decontaminated by rinsing with a bleach (sodium hypochlorite) solution, which oxidizes DMS to odorless DMSO or dimethyl sulfone.[7][9]
-
Reactivity: Oxalyl chloride is corrosive and reacts violently with water. The reaction is exothermic; strict temperature control at -78 °C is critical for safety and to prevent side reactions.[9][12]
Protocol II: Dess-Martin Periodinane (DMP) Oxidation
This method utilizes a hypervalent iodine(V) reagent that acts as a mild and highly selective oxidant.[5][13] Its primary advantages are the ambient reaction temperature and the simple work-up procedure, making it ideal for rapid, small-scale synthesis.[14]
Logical Workflow: Dess-Martin Oxidation
Caption: Dess-Martin oxidation workflow for synthesizing 2,3-dimethyl-3-butenal.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| This compound | 100.16 | 1.0 | 100 mg |
| Dess-Martin Periodinane | 424.14 | 1.2 | 509 mg |
| Dichloromethane (DCM) | 84.93 | - | ~10 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aq. solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | Saturated aq. solution |
Step-by-Step Protocol
-
Setup: To a 50 mL round-bottom flask containing a magnetic stirrer, add this compound (1.0 eq) and anhydrous DCM (10 mL).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the stirred solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.[15][16]
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (30 mL). Stir vigorously until the layers are clear.
-
Work-up: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: The crude product is often of high purity, but can be further purified by passing it through a short plug of silica gel if necessary.
Safety and Handling Precautions
-
Explosive Hazard: Dess-Martin periodinane is a high-energy compound and can be shock-sensitive, particularly if impure or subjected to impact.[10] Handle with care, using plastic or wooden spatulas. Commercially available reagents are often stabilized.
-
Acidity: The reaction produces two equivalents of acetic acid.[5] For substrates that are highly sensitive to acid, a buffer such as solid NaHCO₃ or pyridine can be added to the reaction mixture at the start.[5][10]
Mechanistic Insights
Understanding the reaction mechanisms explains the specific conditions required for each protocol.
Swern Oxidation Mechanism
The mechanism proceeds through an activated DMSO species, which is attacked by the alcohol. Subsequent deprotonation by a hindered base leads to a five-membered ring transition state that collapses to form the aldehyde.
Caption: Simplified mechanism of the Swern oxidation.[7][8]
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The alcohol displaces an acetate ligand on the hypervalent iodine center. A second acetate molecule then acts as a base to remove the α-proton, leading to a concerted elimination that forms the carbonyl group.
Caption: Simplified mechanism of the Dess-Martin oxidation.[17][18]
References
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Swern oxidation - Wikipedia. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Swern Oxidation - Organic Chemistry Portal. [Link]
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Dess–Martin oxidation - Wikipedia. [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. [Link]
-
Swern Oxidation - Organic Chemistry Portal PDF. [Link]
-
Dess-Martin Oxidation | Chem-Station Int. Ed. [Link]
-
Dess-Martin Oxidation of Allylic Alcohols - ChemSpider Synthetic Pages. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. [Link]
-
17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [Link]
-
Can Allylic Alcohol Be Oxidized By Pcc - SLT. [Link]
-
Dess–Martin periodinane - Wikipedia. [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. [Link]
-
Swern Oxidation - Organic Chemistry Tutor. [Link]
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Introduction: Navigating the Synthesis of Hindered Allylic Esters
An In-Depth Guide to the Esterification of 2,3-Dimethylbut-3-en-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This compound is a unique primary allylic alcohol featuring a sterically demanding tertiary carbon adjacent to the hydroxyl group.[1][2] This structural motif presents distinct challenges for classical esterification methods. Its esters are valuable intermediates in organic synthesis, finding potential applications in the development of complex natural products, pharmaceuticals, and novel materials.
Traditional acid-catalyzed methods like the Fischer-Speier esterification, while straightforward, are often ill-suited for this substrate.[3][4] The presence of the allylic double bond creates a high risk of acid-catalyzed side reactions, such as rearrangement, polymerization, or elimination, particularly under the requisite heated conditions.[3][5] Furthermore, the steric bulk near the reaction center can significantly impede the reaction rate.
This guide provides detailed application notes and protocols for modern, mild esterification methods that successfully navigate these challenges. We will focus on three robust techniques: the Steglich, Yamaguchi, and Mitsunobu esterifications. Each protocol is presented with an emphasis on the underlying mechanism, practical execution, and purification strategies, providing a comprehensive framework for the successful synthesis and isolation of esters derived from this compound.
Core Challenge: Substrate Reactivity
The primary obstacle in the esterification of this compound is managing its dual reactivity profile: the nucleophilic primary alcohol and the reactive allylic olefin, compounded by steric hindrance.
Caption: Key synthetic challenges for this compound.
Method 1: The Steglich Esterification
The Steglich esterification is a powerful method for forming esters from sterically hindered alcohols under mild, neutral conditions.[6] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[7][8]
Principle and Mechanism
The reaction proceeds through several key steps:
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[9]
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[6][9] This step is critical as it prevents a competing, non-productive 1,3-rearrangement of the O-acylisourea to a stable N-acylurea.[8][9]
-
Nucleophilic Attack: The alcohol (this compound) attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The activated DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[8]
Caption: Mechanism of the Steglich Esterification.
Protocol: Synthesis of 2,3-Dimethylbut-3-en-1-yl Acetate
Materials:
-
This compound (1.0 equiv)
-
Acetic Acid (1.1 equiv)
-
DCC (1.2 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, acetic acid, and DMAP.
-
Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate (DCU) will begin to form.[8]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU. b. Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU, rinsing with a small amount of cold DCM.[10] c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ (to remove excess acetic acid), and brine.[10] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.
Method 2: The Yamaguchi Esterification
The Yamaguchi esterification is exceptionally effective for the synthesis of highly functionalized esters, particularly in sterically demanding environments like macrolactonization.[11][12] The protocol involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent), which is then activated by DMAP for reaction with the alcohol.[13][14]
Principle and Mechanism
This reaction is typically performed in two stages in a one-pot procedure:
-
Mixed Anhydride Formation: The carboxylic acid is reacted with TCBC in the presence of a tertiary amine base (like triethylamine, Et₃N) to form a mixed 2,4,6-trichlorobenzoyl anhydride.[12][13]
-
Acyl-Transfer and Esterification: The alcohol and a stoichiometric amount of DMAP are added. DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming the highly electrophilic N-acylpyridinium intermediate.[12][14] This intermediate is readily attacked by the alcohol to furnish the ester.[14]
Caption: Mechanism of the Yamaguchi Esterification.
Protocol: Synthesis of 2,3-Dimethylbut-3-en-1-yl Benzoate
Materials:
-
Benzoic Acid (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 equiv)
-
Triethylamine (Et₃N), anhydrous (1.1 equiv)
-
This compound (1.2 equiv)
-
DMAP (1.2 equiv)
-
Toluene, anhydrous
-
Saturated NaHCO₃ solution, Brine
Procedure:
-
Add benzoic acid to a flame-dried flask under an inert atmosphere and dissolve in anhydrous toluene.
-
Add anhydrous Et₃N and stir for 10 minutes at room temperature.
-
Add TCBC and stir the mixture for 1-2 hours at room temperature to ensure complete formation of the mixed anhydride.
-
In a separate flask, dissolve this compound and DMAP in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or syringe and stir at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with saturated NaHCO₃ solution (to remove trichlorobenzoic acid and any unreacted benzoic acid) and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with complete inversion of stereochemistry (though not applicable to our achiral substrate).[15][16] It is a redox-condensation reaction requiring a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15][17]
Principle and Mechanism
The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD.[18] This species then protonates the carboxylic acid, and the resulting carboxylate anion displaces the alcohol, which has been activated by the phosphonium intermediate. The overall process involves the formation of an activated alkoxyphosphonium salt, which undergoes an Sₙ2 displacement by the carboxylate nucleophile.[17][18]
Protocol: Synthesis of 2,3-Dimethylbut-3-en-1-yl p-Nitrobenzoate
Materials:
-
This compound (1.0 equiv)
-
p-Nitrobenzoic Acid (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated NaHCO₃ solution, Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve this compound, p-nitrobenzoic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution over 20-30 minutes. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The primary byproducts are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. Purification can be challenging. c. Redissolve the crude residue in a minimal amount of DCM or diethyl ether. TPPO and the hydrazine may precipitate upon standing at a low temperature and can be partially removed by filtration.
-
Purification: The most reliable method for purification is flash column chromatography on silica gel. The nonpolar byproducts often elute with less polar solvents, allowing for separation from the desired ester.
Comparative Summary of Methods
| Feature | Fischer Esterification | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Acid, Heat) | Mild (0 °C to RT)[8] | Mild (RT)[13] | Mild (0 °C to RT)[15] |
| Substrate Scope | Poor for tertiary/acid-sensitive alcohols[3] | Excellent for hindered and acid-labile substrates[6][9] | Excellent for highly hindered substrates[11][12] | Excellent for primary/secondary alcohols; acidic nucleophile required[17][18] |
| Key Reagents | H₂SO₄ or TsOH[3] | DCC (or EDC), DMAP[7] | TCBC, Et₃N, DMAP[13] | PPh₃, DEAD (or DIAD)[15] |
| Key Byproducts | Water | Dicyclohexylurea (DCU)[8] | 2,4,6-Trichlorobenzoic acid | Triphenylphosphine oxide (TPPO), Hydrazine derivative[16] |
| Purification | Simple extraction | Filtration of DCU, then extraction/chromatography[10][19] | Aqueous extraction, then chromatography | Challenging; requires chromatography |
| Recommendation | Not Recommended | Highly Recommended | Highly Recommended | Recommended (if others fail) |
General Experimental Workflow
Sources
- 1. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Yamaguchi Esterification [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbut-3-en-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,3-Dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile allylic alcohol. By understanding the causality behind experimental outcomes, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Section 1: Troubleshooting the Prins Reaction
The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde (commonly formaldehyde) to an alkene (such as isobutylene), is a primary route for synthesizing derivatives of 1,3-diols and allylic alcohols.[1] However, the reaction's outcome is highly sensitive to the conditions, often leading to a mixture of products.
Q1: My reaction is producing low yields of the target this compound and a significant amount of 2,3-dimethylbutane-1,3-diol. What is causing this, and how can I fix it?
Root Cause Analysis:
The core of the Prins reaction involves the formation of a carbocationic intermediate after the initial electrophilic attack of the protonated aldehyde on the alkene.[2] This intermediate stands at a critical branching point. The pathway it follows depends on the reaction medium and conditions:
-
Elimination Pathway: In the absence of a suitable nucleophile (i.e., under anhydrous conditions), the intermediate will preferably lose a proton to form the desired allylic alcohol (in this case, this compound). This is an E1-type elimination.
-
Nucleophilic Addition Pathway: If water is present in the reaction medium (e.g., from aqueous formaldehyde or a protic acid), it can act as a nucleophile and attack the carbocation. This leads to the formation of a 1,3-diol.[1][2]
Caption: Competing pathways in the Prins Reaction.
Troubleshooting Protocol: Favoring Allylic Alcohol Formation
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use strictly anhydrous solvents (e.g., dioxane, THF) and reagents. Paraformaldehyde can be used as an anhydrous source of formaldehyde.[3] | Minimizes the presence of water, which acts as a competing nucleophile, thereby suppressing the formation of the 1,3-diol byproduct.[1] |
| Catalyst | Employ a Lewis acid (e.g., SnCl₄, BF₃·OEt₂) instead of a protic Brønsted acid (e.g., H₂SO₄).[1] | Lewis acids are less likely to introduce water into the system and can effectively catalyze the reaction. Protic acids often contain water, which promotes diol formation. |
| Work-up | Perform a non-aqueous work-up if possible, followed by purification. | Quenching the reaction with an aqueous solution can lead to the hydration of any remaining intermediates. |
Q2: My primary side product is a dioxane derivative (4,4,5-trimethyl-1,3-dioxane). How can this be avoided?
Root Cause Analysis:
The formation of a 1,3-dioxane is another classic side reaction pathway. It occurs when the initial cationic intermediate is trapped by a second molecule of formaldehyde instead of a different nucleophile.[1] This is particularly prevalent under specific conditions:
-
Excess Formaldehyde: A high concentration of formaldehyde increases the probability of it acting as the capturing nucleophile.
-
Low Temperature: Lower reaction temperatures can favor the cyclization reaction that leads to the stable six-membered dioxane ring.[1]
Troubleshooting Protocol: Suppressing Dioxane Formation
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use isobutene in slight excess relative to formaldehyde (e.g., 1.1 to 1.5 equivalents). | This shifts the equilibrium away from the intermediate reacting with a second formaldehyde molecule. |
| Temperature | Maintain a higher reaction temperature (generally > 70°C). | Higher temperatures favor the elimination pathway leading to the allylic alcohol over the thermodynamically controlled formation of the dioxane.[4] |
| Mode of Addition | Add the formaldehyde solution slowly to a solution of the alkene and catalyst. | This keeps the instantaneous concentration of formaldehyde low, reducing the likelihood of the 2:1 adduct formation. |
Section 2: Troubleshooting Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene
A viable alternative synthesis involves the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene. This method is excellent for producing alcohols with anti-Markovnikov regiochemistry but requires careful control when applied to conjugated dienes.[5]
Q1: I am getting a mixture of isomeric alcohols instead of pure this compound. How do I improve the regioselectivity?
Root Cause Analysis:
Hydroboration of conjugated dienes like 2,3-dimethyl-1,3-butadiene can proceed via two main pathways:
-
1,2-Addition: The borane adds across one of the double bonds, leading to an allylic borane intermediate. Oxidation of this intermediate yields an unsaturated alcohol. Addition to the C1-C2 bond is required for the target product.
-
1,4-Addition: The borane adds to the terminal carbons (C1 and C4) of the diene system. This results in an organoborane that, after oxidation, yields a saturated or rearranged alcohol.
The desired product, this compound, results from a specific 1,2-addition . The regioselectivity is governed by the steric bulk of the borane reagent. Less hindered boranes (like BH₃) can lead to mixtures, while bulkier boranes provide greater control.[5]
Caption: Regioselectivity in the hydroboration of a conjugated diene.
Troubleshooting Protocol: Enhancing Regioselectivity
To favor the 1,2-addition that yields this compound, use a sterically hindered borane reagent.
Step-by-Step Methodology:
-
Setup: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Selection: Choose a sterically demanding borane reagent. See the table below for guidance.
-
Reaction: Dissolve 2,3-dimethyl-1,3-butadiene in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add one equivalent of the chosen borane reagent (e.g., 9-BBN dissolved in THF) to the stirred diene solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add ethanol, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then slowly add 30% hydrogen peroxide.
-
Work-up: After the oxidation is complete (as indicated by the cessation of heat evolution), proceed with a standard aqueous work-up and extraction with an organic solvent (e.g., diethyl ether).
-
Purification: Purify the resulting alcohol via column chromatography or fractional distillation.
Comparison of Borane Reagents:
| Borane Reagent | Structure | Expected Outcome | Rationale |
| Borane-THF | BH₃·THF | Mixture of 1,2- and 1,4-addition products. | Small size allows for less discriminate attack on the diene system. |
| 9-Borabicyclononane | 9-BBN | High selectivity for 1,2-addition to the less hindered double bond. | The extreme steric bulk of 9-BBN forces addition to the most accessible position, significantly enhancing regioselectivity.[5] |
| Disiamylborane | Sia₂BH | Good selectivity for 1,2-addition. | The two bulky "siamyl" (3-methyl-2-butyl) groups provide steric hindrance that directs the addition. |
Section 3: General Synthesis FAQs
Q1: I'm attempting an acid-catalyzed synthesis, but my final product contains a significant amount of a ketone, specifically pinacolone (3,3-dimethyl-2-butanone). Where is this coming from?
Root Cause Analysis:
The presence of pinacolone is a strong indicator that a pinacol rearrangement has occurred. This specific rearrangement happens when a vicinal diol (a diol with hydroxyl groups on adjacent carbons), such as 2,3-dimethyl-2,3-butanediol (pinacol), is subjected to acidic conditions.[6] This diol could be present as an impurity in your starting material or be formed as a side product, for instance, through the dimerization and subsequent hydration of isobutylene under certain acidic conditions.
The mechanism involves protonation of one hydroxyl group, its departure as water to form a tertiary carbocation, and a subsequent 1,2-methyl shift to form a more stable, resonance-stabilized carbocation, which upon deprotonation gives the final ketone.[6]
Q2: My Grignard reagent preparation (e.g., for a related synthesis) is sluggish, turns black, and gives a low yield. What are the common causes of failure?
Root Cause Analysis:
Grignard reagent formation is notoriously sensitive. Failure is almost always due to one of three issues:
-
Presence of Protons: Grignard reagents are extremely strong bases and are quenched by even trace amounts of acidic protons from water, alcohols, or even terminal alkynes.[7] This is the most common cause of failure.
-
Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[8]
-
Side Reactions: The most common side reaction is Wurtz coupling , where the Grignard reagent (or the alkyl halide) reacts with another molecule of alkyl halide to form an R-R dimer. This can be exacerbated by high local concentrations of the alkyl halide or high temperatures.[7]
Troubleshooting Protocol: Successful Grignard Reagent Preparation
-
Glassware and Solvents: Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a drying agent (e.g., sodium/benzophenone for ether or THF).
-
Magnesium Activation: Before starting, activate the magnesium turnings by crushing them with a glass rod under an inert atmosphere to expose a fresh metal surface. A small crystal of iodine can also be added; its disappearance indicates the surface is ready.
-
Initiation: Add a small portion of your alkyl halide to the magnesium in ether/THF. If the reaction doesn't start (indicated by gentle bubbling or a cloudy appearance), gently warm the flask with a heat gun. Adding a small amount of pre-synthesized Grignard reagent can also initiate the reaction.[8]
-
Addition: Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux. This prevents a buildup of unreacted halide, which can lead to vigorous, uncontrolled exotherms and Wurtz coupling.[7]
-
Titration: Before use, it is crucial to determine the exact concentration of your Grignard reagent via titration (e.g., with iodine and a known amount of quenching agent) to ensure accurate stoichiometry in your subsequent reaction.[7]
Q3: What is the most effective strategy for purifying this compound from common side products like diols or dioxane?
Purification Strategy:
A multi-step approach is typically most effective:
-
Aqueous Work-up/Extraction: First, neutralize the reaction mixture. If an acid catalyst was used, wash with a mild base (e.g., saturated NaHCO₃ solution). This will remove the catalyst. A wash with water or brine will help remove highly polar impurities like formaldehyde or simple diols.[6]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Fractional Distillation: If the boiling points of the desired product and major impurities are sufficiently different, fractional distillation under atmospheric or reduced pressure is a highly effective method for purification on a larger scale.
-
Flash Column Chromatography: For smaller scales or for separating compounds with close boiling points, flash chromatography on silica gel is the method of choice. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The less polar allylic alcohol will elute before the more polar diol byproducts.
References
-
Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. I. Phenylmagnesium Bromide . ResearchGate. Available from: [Link]
-
Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts . ACS Publications. Available from: [Link]
-
Grignard reagent‐catalyzed polymerization of methyl methacrylate . Journal of Polymer Science. Available from: [Link]
-
Experimental setup for the dehydration of 2,3-butanediol . ResearchGate. Available from: [Link]
-
Prins reaction . Wikipedia. Available from: [Link]
-
Unexpected reaction of 2,3-dimethyl-2,3-butanediol . YouTube. Available from: [Link]
-
Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction . Turkish Journal of Chemistry. Available from: [Link]
-
Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data . MDPI. Available from: [Link]
-
Prins Reaction . Organic Chemistry Portal. Available from: [Link]
-
Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol . PMC - PubMed Central. Available from: [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Available from: [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. Available from: [Link]
- Process for preparing 2,3-dimethyl-2,3-butanediol. Google Patents.
-
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction . NIH. Available from: [Link]
-
What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? . ResearchGate. Available from: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism . YouTube. Available from: [Link]
-
Investigation of the Formaldehyde-Isobutene Prins Condensation over MFI Zeolites . AIChE. Available from: [Link]
-
2,3-Dimethyl-3-buten-2-ol . SIELC Technologies. Available from: [Link]
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis . PMC - NIH. Available from: [Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction . Munich University Library. Available from: [Link]
-
A Cascade of Prins Reaction and Pinacol-Type Rearangement . ResearchGate. Available from: [Link]
-
3-Buten-2-ol, 2,3-dimethyl- . NIST WebBook. Available from: [Link]
- Process for the preparation of 2,3-dimethylbutane-2,3-diol. Google Patents.
-
This compound | C6H12O | CID 12603472 . PubChem. Available from: [Link]
- A method to reduce the risk of large-scale Grignard reaction. Google Patents.
-
Formaldehyde–isobutene Prins condensation over MFI-type zeolites . RSC Publishing. Available from: [Link]
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics . ResearchGate. Available from: [Link]
-
Nitriles (RC ≡ N) react with Grignard reagents (R'MgBr) . Chegg. Available from: [Link]
-
2,3-dimethyl-3-buten-2-ol, 10473-13-9 . The Good Scents Company. Available from: [Link]
Sources
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- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (653a) Investigation of the Formaldehyde-Isobutene Prins Condensation over MFI Zeolites | AIChE [proceedings.aiche.org]
- 4. Prins Reaction [organic-chemistry.org]
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- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
Navigating the Challenges of Tertiary Allylic Alcohol Synthesis via the Grignard Reaction: A Technical Support Guide
The synthesis of tertiary allylic alcohols through the addition of Grignard reagents to α,β-unsaturated ketones is a cornerstone transformation in organic synthesis. However, its practical execution is often fraught with challenges, including competing side reactions and product instability. This guide provides an in-depth, question-and-answer-style troubleshooting resource for researchers, scientists, and drug development professionals to navigate these complexities and optimize their synthetic outcomes.
Foundational Principles: The Grignard Reaction with α,β-Unsaturated Carbonyls
The reaction between a Grignard reagent (R-MgX) and an α,β-unsaturated ketone presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-olefinic carbon (C4). This duality can lead to two different products: the desired 1,2-addition product (a tertiary allylic alcohol) or the undesired 1,4-conjugate addition product (a ketone).
Strong, "hard" nucleophiles like Grignard reagents generally favor the kinetically controlled 1,2-addition pathway due to the hard-hard interaction between the Grignard reagent and the carbonyl carbon.[1][2] However, several factors can influence this selectivity, leading to a mixture of products or low yields of the desired alcohol.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 1,4-conjugate addition product. How can I improve the selectivity for the desired tertiary allylic alcohol (1,2-addition)?
This is one of the most common challenges. The formation of the 1,4-adduct is often influenced by the steric and electronic properties of both the Grignard reagent and the enone, as well as the reaction conditions.
Causality:
-
Steric Hindrance: A sterically bulky Grignard reagent or a highly congested carbonyl group on the enone can disfavor the direct 1,2-attack, making the more accessible β-carbon a more likely target.[3]
-
Thermodynamic Control: While 1,2-addition is typically faster (kinetically favored), the 1,4-addition can be thermodynamically more stable.[4] Elevated temperatures can sometimes favor the 1,4-adduct.
-
Presence of Copper Impurities: Trace amounts of copper salts can catalyze the 1,4-addition.[3] Ensure your magnesium and glassware are scrupulously clean.
Solutions & Protocols:
-
Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) generally enhances the kinetic 1,2-addition pathway.[5]
-
Use of Cerium(III) Chloride (The Luche Condition Adaptation): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve 1,2-selectivity. The Grignard reagent transmetalates with CeCl₃ to form a more oxophilic and less basic organocerium reagent. This species preferentially attacks the hard oxygen end of the carbonyl group, favoring 1,2-addition and suppressing enolization.[6][7][8]
Protocol for CeCl₃-Mediated Grignard Addition:
-
Dry anhydrous CeCl₃ under vacuum at ~140 °C for 2-4 hours.
-
Suspend the dried CeCl₃ (1.1-1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C and stir vigorously for 2-3 hours to ensure fine dispersion.
-
Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for another 1-2 hours at -78 °C.
-
Add a solution of the α,β-unsaturated ketone in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Solvent Choice: While diethyl ether and tetrahydrofuran (THF) are common solvents, THF's higher polarity can better solvate the magnesium ion, potentially increasing the rate of 1,2-addition.[7]
| Parameter | Recommendation for Maximizing 1,2-Addition | Rationale |
| Temperature | -78 °C to 0 °C | Favors the kinetically controlled 1,2-addition product. |
| Additives | Anhydrous CeCl₃ (1.1-1.5 eq.) | Forms a more oxophilic organocerium reagent, enhancing 1,2-selectivity and suppressing side reactions.[6][7] |
| Solvent | Anhydrous THF | Better solvates the Grignard reagent, potentially increasing nucleophilicity at the carbonyl carbon.[7] |
Q2: My reaction is returning a significant amount of starting ketone, and I observe a byproduct that appears to be the result of reduction. What is happening and how can I fix it?
This issue points to two competing side reactions: enolization and reduction.
Causality:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, especially if the ketone is sterically hindered.[9] This forms an enolate, which is unreactive towards the Grignard reagent and reverts to the starting ketone upon workup.[7]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction), converting the ketone to a secondary alcohol.[3][9]
Solutions & Protocols:
-
Employ Cerium(III) Chloride: As detailed in Q1, the resulting organocerium reagent is less basic, significantly suppressing the enolization pathway.[6][7]
-
Use a Less Hindered or Non-β-Hydride Containing Grignard Reagent: If the synthesis allows, switch to a Grignard reagent with minimal steric bulk and no β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Lower Reaction Temperature: Enolization can be more prevalent at higher temperatures. Running the reaction at -78 °C can favor the desired nucleophilic addition.[7]
-
Use of Additives to Increase Nucleophilicity: The addition of zinc(II) chloride (ZnCl₂) has been shown to minimize side products from reduction and enolization in Grignard additions to ketones.[9]
Q3: The formation of my Grignard reagent itself is sluggish or fails to initiate. What are the common causes and remedies?
Successful Grignard reagent formation is the prerequisite for the entire synthesis. Failure at this stage is common but usually preventable.
Causality:
-
Moisture: Grignard reagents are extremely sensitive to protic sources, including water. Even atmospheric moisture can quench the reagent as it forms.[10]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.
-
Impure Reagents or Solvents: Impurities in the halide or residual water in the solvent can inhibit the reaction.
Solutions & Protocols:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents must be rigorously dried, for instance, by passing through an activated alumina column or distilling from a suitable drying agent.
-
Magnesium Activation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine, which etches the MgO layer. The disappearance of the brown iodine color is an indicator of initiation. A few drops of 1,2-dibromoethane can also be used; it reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.
-
-
Initiation: Add a small portion of the halide solution to the activated magnesium and gently warm the mixture. A cloudy appearance and spontaneous refluxing indicate that the reaction has started. Once initiated, the remaining halide solution should be added dropwise to maintain a gentle reflux.[1]
Q4: My tertiary allylic alcohol product seems to decompose during workup or purification. How can I handle this sensitive product?
Tertiary allylic alcohols are notoriously prone to acid-catalyzed dehydration or rearrangement due to the stability of the resulting carbocation.
Causality:
-
Acidic Workup: Quenching the reaction with strong acids (e.g., HCl, H₂SO₄) will protonate the hydroxyl group, which then leaves as water to form a stabilized allylic carbocation, leading to elimination or rearrangement products.[3]
Solutions & Protocols:
-
Gentle Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This solution is weakly acidic (pH ~4.5-6.0) and effectively protonates the alkoxide without causing significant dehydration of the tertiary allylic alcohol.
-
Careful Extraction: Use a minimally acidic or neutral aqueous solution for the workup and extraction phases. Brine washes can help to remove water and inorganic salts.
-
Purification Considerations:
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., eluting with hexane/ethyl acetate containing 1% triethylamine). This neutralizes the acidic sites on the silica. Alternatively, alumina (neutral or basic) can be used as the stationary phase.[11]
-
Avoid Overheating: Concentrate the purified fractions at low temperatures using a rotary evaporator to prevent thermal decomposition.
-
Visualizing the Pathways
Diagram 1: Competing Reaction Pathways This diagram illustrates the primary decision point for the Grignard reagent upon encountering an α,β-unsaturated ketone.
Caption: Decision tree for Grignard reaction with enones.
Diagram 2: Troubleshooting Workflow This workflow provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A workflow for troubleshooting Grignard reactions.
References
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
Liu, X. (2024). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II. Pressbooks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Ashenhurst, J. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]
-
Smith, A. M. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13016–13025. Retrieved from [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]
-
Takeda, N., & Imamoto, T. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses, 76, 228. Retrieved from [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(6), 1325-1336. Retrieved from [Link]
-
Li, Y., et al. (2019). Semi-Preparative Isolation and Purification of Three Tauro-Conjugated Cholic Acids from Pulvis Fellis Suis by HSCCC Coupled with ELSD Detection. Molecules, 24(1), 159. Retrieved from [Link]
-
Almanza-Serrano, E. A., et al. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180196. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Ashby, E. C., & Lopp, I. G. (1974). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (4), 365-370. Retrieved from [Link]
-
Imamoto, T. (1989). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. Retrieved from [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]
-
Deitmann, E., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]
- Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons.
-
Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Dieter, R. K., & Amoah, E. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 7(50), 47006–47016. Retrieved from [Link]
-
Takeda, N., & Imamoto, T. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses, 76, 228. Retrieved from [Link]
-
bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 2,3-Dimethylbut-3-en-1-ol
Welcome to the technical support center for the synthesis of 2,3-Dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile allylic alcohol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and obtain high-purity product.
This compound is a valuable synthetic intermediate due to its bifunctional nature, containing both a primary alcohol and a sterically hindered alkene moiety.[1] This structure allows for a variety of subsequent chemical transformations. However, its synthesis can present challenges related to regioselectivity, side-product formation, and purification. This guide provides in-depth solutions to these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. We will focus on the two most common synthetic routes: Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene and Grignard Reaction with an appropriate electrophile.
Scenario 1: Low or No Yield in Hydroboration-Oxidation
Question: I am attempting to synthesize this compound via the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene, but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?
Answer: Low or no yield in a hydroboration-oxidation reaction typically points to issues with the reagents, reaction conditions, or the work-up procedure. Let's break down the potential culprits:
-
Inactive Borane Reagent: Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are sensitive to moisture and air. Improper storage or handling can lead to decomposition and inactivation.
-
Solution: Always use freshly opened or properly stored BH₃·THF. Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: The stoichiometry between the borane reagent and the diene is critical for maximizing the yield of the desired monoalcohol.
-
Solution: A slight excess of the diene can be used to ensure complete consumption of the borane, but a large excess can complicate purification. Aim for a stoichiometric ratio or a slight excess of the limiting reagent as determined by your specific protocol.
-
-
Suboptimal Reaction Temperature: The hydroboration step is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.
-
Solution: Maintain the reaction temperature at 0 °C during the addition of the borane reagent. Allowing the reaction to warm to room temperature too quickly can lead to the formation of undesired byproducts.
-
-
Inefficient Oxidation: The oxidation of the intermediate organoborane to the alcohol requires careful control of pH and temperature.
-
Solution: The oxidation is typically performed using hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (NaOH). Ensure the dropwise addition of H₂O₂ to maintain the reaction temperature below 40-50 °C. The solution should be basic throughout the oxidation step.
-
Below is a troubleshooting workflow for this scenario:
Caption: Troubleshooting workflow for low yield in hydroboration.
Scenario 2: Poor Regioselectivity and Formation of Isomeric Alcohols
Question: My reaction is producing a mixture of alcohols instead of predominantly this compound. How can I improve the regioselectivity?
Answer: The formation of isomeric alcohols is a common issue related to the regioselectivity of the hydroboration step. The steric hindrance from the methyl groups in 2,3-dimethyl-1,3-butadiene generally directs the boron to add to the less substituted carbon, leading to the desired anti-Markovnikov product.[1] However, a loss of selectivity can occur.
-
Choice of Borane Reagent: The size of the borane reagent can significantly influence regioselectivity.
-
Solution: For highly hindered dienes, using a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can enhance the selectivity for addition to the terminal carbon atom.
-
-
Reaction Temperature: Higher temperatures can reduce the kinetic control of the reaction, leading to a decrease in regioselectivity.
-
Solution: As mentioned previously, maintain a low temperature (0 °C or even lower) during the hydroboration step.
-
The following diagram illustrates the desired regioselective addition:
Caption: Desired reaction pathway for hydroboration-oxidation.
Scenario 3: Low Yield in Grignard Synthesis and Presence of Side Products
Question: I am trying to synthesize this compound using a Grignard reaction, but the yield is low and I am isolating a significant amount of a hydrocarbon byproduct. What is going wrong?
Answer: Low yields and the formation of hydrocarbon byproducts in Grignard reactions are classic symptoms of reagent quenching or side reactions. Grignard reagents are potent bases and nucleophiles, making them highly sensitive to acidic protons.
-
Presence of Water or Protic Solvents: Even trace amounts of water in your solvent or on your glassware will quench the Grignard reagent, leading to the formation of the corresponding alkane and reducing the amount of reagent available for the desired reaction.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents, and ensure your starting materials are also dry.
-
-
Incorrect Order of Addition: Adding the electrophile to the Grignard reagent is generally preferred to maintain a high concentration of the Grignard reagent throughout the reaction.
-
Solution: Slowly add your electrophile (e.g., an appropriate epoxide or aldehyde) to the prepared Grignard reagent at a low temperature to control the exothermicity of the reaction.
-
-
Temperature Control: Grignard reactions are often exothermic. Allowing the temperature to rise uncontrollably can lead to side reactions, such as enolization of the carbonyl electrophile.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C or below) using an ice bath or other cooling system, especially during the addition of the electrophile.
-
| Parameter | Recommendation for Grignard Synthesis | Rationale |
| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the highly basic Grignard reagent.[2] |
| Temperature | 0 °C or lower during addition | Minimizes side reactions and controls the exothermic nature of the reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Glassware | Oven-dried | Removes adsorbed water that can destroy the Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of THF in the hydroboration reaction?
A1: Tetrahydrofuran (THF) serves two primary roles. First, it is a suitable anhydrous solvent for the reaction. Second, it forms a stable complex with borane (BH₃·THF), which is easier and safer to handle than gaseous diborane.[1]
Q2: Can I use a different oxidizing agent in the second step of the hydroboration-oxidation?
A2: While alkaline hydrogen peroxide is the most common and effective oxidizing agent for converting organoboranes to alcohols, other reagents like sodium perborate can also be used. However, for optimal and reliable yields, the standard H₂O₂/NaOH protocol is recommended.
Q3: My purified this compound seems to degrade over time. How should I store it?
A3: Allylic alcohols can be susceptible to oxidation and acid-catalyzed rearrangement. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated.
Q4: What analytical techniques are best for confirming the structure and purity of this compound?
A4: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and identifying volatile byproducts. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.
Experimental Protocols
Protocol 1: Synthesis via Hydroboration-Oxidation
This protocol is adapted from standard hydroboration-oxidation procedures.[1]
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Hydroboration:
-
Dissolve 2,3-dimethyl-1,3-butadiene (1.0 eq) in anhydrous THF in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF (0.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 3M aqueous NaOH (2.0 eq).
-
Carefully add 30% H₂O₂ (2.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound.
-
| Reagent | Molar Eq. | Typical Amount |
| 2,3-Dimethyl-1,3-butadiene | 1.0 | 10.0 g |
| BH₃·THF (1M solution) | 0.5 | 61 mL |
| 3M NaOH | 2.0 | 81 mL |
| 30% H₂O₂ | 2.0 | 27.6 mL |
References
Sources
Technical Support Center: Purification of 2,3-Dimethylbut-3-en-1-ol
Welcome to the technical support center for the purification of 2,3-dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation of this target molecule from its challenging alkene isomers. The structural similarity and close boiling points of these compounds often present significant purification hurdles. This resource offers field-proven insights and detailed protocols to navigate these complexities effectively.
Understanding the Challenge
The primary difficulty in purifying this compound lies in the presence of structurally similar alkene isomers, which are often co-produced during synthesis. These isomers, such as 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene, possess very close boiling points to the target alcohol, making standard fractional distillation inefficient.
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C6H12O | 100.16 | ~135-137 °C (Predicted) |
| 2,3-Dimethyl-1-butene | C6H12 | 84.16 | 55 °C |
| 2,3-Dimethyl-2-butene | C6H12 | 84.16 | 72-73 °C |
| 2,3-Dimethylbut-3-en-2-ol | C6H12O | 100.16 | Not Available |
| 2,3-Dimethylbut-2-en-1-ol | C6H12O | 100.16 | Not Available |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fractional distillation is not providing a clean separation of this compound from its alkene isomers. What am I doing wrong?
A1: The Challenge with Fractional Distillation
Fractional distillation separates liquids based on differences in their boiling points. When the boiling points are very close, as is the case with this compound and its alkene isomers, achieving high purity through this method alone is often impractical. You would require a distillation column with a very high number of theoretical plates, which can lead to significant product loss and be time-consuming.
Troubleshooting Steps:
-
Assess Boiling Point Differences: Confirm the boiling points of your expected impurities. If the difference is less than 25°C, fractional distillation will be challenging.
-
Increase Column Efficiency: If you must use fractional distillation, ensure you are using a high-efficiency column (e.g., Vigreux, packed column). The length and packing material of the column directly impact the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment with different ratios to find a balance between purity and throughput.
-
Consider Alternative Techniques: For close-boiling mixtures, more advanced techniques like azeotropic or extractive distillation are often necessary.
Q2: What is extractive distillation, and how can it be applied to this specific purification?
A2: The Principle of Extractive Distillation
Extractive distillation is a technique used to separate components with similar volatilities. It involves adding a high-boiling, non-volatile solvent to the mixture. This "entrainer" or "solvent" selectively alters the relative volatilities of the components, making them easier to separate by distillation. The solvent is chosen based on its ability to interact differently with the components of the mixture.
Application to this compound Purification:
For the separation of an alcohol from alkenes, a polar solvent is a logical choice for an entrainer. The hydroxyl group of this compound will have stronger intermolecular interactions (hydrogen bonding) with a polar solvent compared to the weaker van der Waals forces between the nonpolar alkene isomers and the solvent. This increased interaction will lower the volatility of the alcohol, allowing the more volatile alkene isomers to be distilled off.
Workflow for Extractive Distillation:
Caption: Extractive Distillation Workflow
Recommended Solvents:
-
N-Methyl-2-pyrrolidone (NMP): Often used for separating hydrocarbons.
-
Ethylene Glycol: Its polar nature and high boiling point make it a suitable candidate.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent.
Q3: Can azeotropic distillation be used for this separation?
A3: Understanding Azeotropic Distillation
Azeotropic distillation is another enhanced distillation technique used to separate mixtures that form azeotropes—mixtures with a constant boiling point. This method involves adding a third component, known as an entrainer, which forms a new, lower-boiling azeotrope with one or more of the components in the original mixture. This new azeotrope can then be distilled off, leaving the desired component behind.
Applicability to the Isomer Mixture:
While less common for alcohol-alkene separations than extractive distillation, azeotropic distillation could be explored. The key would be to find an entrainer that forms a low-boiling azeotrope with the alkene isomers but not with this compound.
Considerations:
-
Entrainer Selection: The choice of entrainer is critical and often requires experimental screening. The entrainer should be easily separable from the distilled azeotrope, often through decantation if it forms a heterogeneous azeotrope (two immiscible liquid phases upon condensation).
-
Complexity: Azeotropic distillation can be more complex to design and operate compared to extractive distillation.
Q4: Are there any non-distillative methods that could be effective for this purification?
A4: Exploring Chromatographic and Other Techniques
When distillation methods are not feasible, other purification techniques can be employed.
1. Preparative Gas Chromatography (Prep GC):
-
Principle: Prep GC is a powerful technique for separating and purifying volatile compounds, including isomers. The mixture is vaporized and passed through a column with a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary phase.
-
Advantages: High resolution, capable of separating compounds with very similar boiling points.
-
Disadvantages: Lower throughput compared to distillation, more suitable for smaller scale purifications.
-
Experimental Protocol:
-
Column Selection: A polar stationary phase (e.g., a wax column) would be a good starting point, as it will interact more strongly with the alcohol, leading to a longer retention time compared to the nonpolar alkene isomers.
-
Temperature Programming: A carefully optimized temperature program is crucial for achieving good separation.
-
Injection Volume: Keep injection volumes small to avoid overloading the column and compromising resolution.
-
Fraction Collection: Use a fraction collector to isolate the eluting compounds.
-
2. Reactive Extraction/Complexation:
-
Principle: This method involves the use of a reagent that selectively reacts with or complexes one of the components in the mixture, thereby changing its physical properties and allowing for separation. For alkene isomer separations, transition metal ions that can form reversible π-complexes are often used.
-
Example: Silver nitrate (AgNO₃) is known to form complexes with alkenes. The stability of these complexes can vary depending on the structure of the alkene, potentially allowing for the separation of isomers.
-
Workflow:
-
Dissolve the crude mixture in a suitable solvent.
-
Add an aqueous solution of a complexing agent (e.g., AgNO₃).
-
The component that forms the most stable complex will preferentially move into the aqueous phase.
-
Separate the aqueous and organic layers.
-
The complexed component can then be recovered from the aqueous phase by decomplexation (e.g., by adding a competing ligand or changing the pH).
-
Q5: How can I confirm the purity and identity of my final product?
A5: Analytical Techniques for Verification
A combination of spectroscopic and chromatographic methods is essential to confirm the purity and structural integrity of your purified this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess purity and confirm the molecular weight of the product.
-
Procedure:
-
Inject a dilute solution of your purified sample into the GC-MS.
-
The gas chromatogram will show the number of components present and their relative abundance, indicating the purity.
-
The mass spectrum of the main peak should correspond to the molecular weight of this compound (100.16 g/mol ). The fragmentation pattern can also provide structural information.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm the identity of the compound.
-
¹H NMR: Will show the different types of protons and their connectivity. Key signals to look for in this compound include the protons of the vinyl group, the methyl groups, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present.
-
Key Absorptions: Look for a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol and a peak around 1640 cm⁻¹ for the C=C stretch of the alkene.
Summary of Troubleshooting Approaches
| Issue | Recommended Action | Key Principle |
| Poor separation by fractional distillation | Switch to extractive distillation | Altering relative volatilities with a solvent |
| Need for high-purity, small-scale separation | Employ preparative gas chromatography | Differential partitioning on a stationary phase |
| Presence of very similar, non-polar isomers | Consider reactive extraction with a complexing agent | Selective, reversible complexation of one component |
| Confirmation of product identity and purity | Use GC-MS, NMR, and FTIR | Combination of chromatographic separation and spectroscopic analysis |
Concluding Remarks
The purification of this compound from its alkene isomers requires a thoughtful approach that goes beyond simple distillation. By understanding the principles of more advanced separation techniques like extractive distillation and preparative gas chromatography, and by employing the appropriate analytical methods for verification, researchers can successfully obtain this valuable synthetic intermediate in high purity.
References
- Separation of unsaturated hydrocarbons by extractive distillation.
-
Heterogeneous Azeotropic Distillation. AIChE. [Link]
-
Are alkenes produced using fractional distillation? Quora. [Link]
-
SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. University of Twente. [Link]
-
Extractive distillation. Wikipedia. [Link]
-
Azeotropic Distillation. YouTube. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
-
Azeotrope. Wikipedia. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Fractional distillation. Wikipedia. [Link]
- Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
Fractional Distillation. Semantic Scholar. [Link]
-
Thermodynamic Separation of 1-Butene from 2-Butene in Metal–Organic Frameworks with Open Metal Sites. ChemRxiv. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
- Separation of hydrocarbons by extractive distillation.
-
This compound (C6H12O). PubChem. [Link]
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Extractive distillation: An advanced separation technique. Processing Magazine. [Link]
-
This compound. PubChem. [Link]
-
2,3-Dimethylbut-2-en-1-ol. PubChem. [Link]
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2,3-Dimethyl-3-buten-2-ol. SIELC Technologies. [Link]
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Preparative Gas Chromatography and Its Applications. ResearchGate. [Link]
-
2,3-Dimethyl-1-butene. Wikipedia. [Link]
-
3-Buten-2-ol, 2,3-dimethyl-. NIST WebBook. [Link]
-
2,3-dimethyl-3-buten-2-ol, 10473-13-9. The Good Scents Company. [Link]
- Process for producing 2,3-dimethyl-2-butene.
-
GC-MS: Two Methods One Instrument. Agilent. [Link]
- Process for the separation of 1-butene and 2-butene of high purity.
-
Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Ellutia. [Link]
- **The stability of 2,3-dimethyl but-2-ene is more than 2-
Technical Support Center: Scaling Up 2,3-Dimethylbut-3-en-1-ol Production
Introduction: Welcome to the technical support center for the synthesis and scale-up of 2,3-Dimethylbut-3-en-1-ol (CAS: 1708-93-6). This molecule, a substituted allylic alcohol, is a versatile building block in the synthesis of fine chemicals, fragrances, and complex pharmaceutical intermediates.[1][2] While its synthesis is well-established at the laboratory scale, transitioning to pilot and production volumes introduces significant challenges in reaction control, safety, and product purity.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the common hurdles encountered during the scale-up process. Our focus is on the prevalent synthetic route via the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene.
Section 1: Synthesis Pathway Overview
The most common laboratory-scale synthesis of this compound involves a two-step hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene. This process leverages the anti-Markovnikov addition of a borane reagent across one of the double bonds, followed by oxidation to yield the primary alcohol.[1] The steric hindrance from the methyl groups plays a crucial role in directing the regioselectivity of the borane addition.[1]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered when transitioning from bench-scale to larger reactors.
Q1: My reaction yield dropped from >85% at 1L to <60% at 50L. The exotherm during borane addition and oxidation is much more difficult to control. What is the underlying issue and how can I fix it?
A1: This is a classic and critical scale-up challenge rooted in thermodynamics and heat transfer. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[3][4] Consequently, the heat generated by the exothermic reaction (which scales with volume) cannot be dissipated efficiently through the reactor jacket (which scales with surface area). This leads to temperature spikes, causing side reactions and degradation of both the intermediate organoborane and the final product.
Causality:
-
Hydroboration Exotherm: The addition of borane to the diene is highly exothermic. Uncontrolled temperature can lead to the formation of undesired regioisomers or polymeric byproducts.
-
Oxidation Exotherm: The reaction of the organoborane intermediate with alkaline hydrogen peroxide is also very energetic. Overheating can cause decomposition of the peroxide and degradation of the allylic alcohol.
Troubleshooting Protocol:
-
Control Reagent Addition Rate: Switch from rapid bench-scale addition to a slow, controlled feed using a dosing pump. The addition rate should be tied directly to the cooling capacity of your reactor, maintaining a stable internal temperature (e.g., < 5 °C for hydroboration, < 25 °C for oxidation).
-
Improve Heat Transfer: Ensure your reactor's heat transfer fluid is at the lowest possible starting temperature and that the flow rate is maximized.
-
Consider "Reverse Addition": For the hydroboration step, adding the diene solution to the borane-THF complex can sometimes provide better thermal control in large vessels.
-
Dilution: While it impacts throughput, increasing the solvent volume can act as a heat sink, moderating the temperature rise. Evaluate the trade-off between reaction concentration and thermal safety.
Q2: I'm observing a new, significant impurity in my crude product at the pilot scale that was minor in the lab. GC-MS suggests it's an isomer. What's happening?
A2: This issue likely stems from inadequate mixing, leading to localized "hot spots" or areas of high reagent concentration. In the context of this synthesis, the most probable side reaction is a shift in regioselectivity during hydroboration.
Causality:
-
Poor Mass Transfer: In a large tank, it takes significantly longer for an added reagent to become homogeneously distributed.[3] If the borane reagent is not dispersed quickly, localized areas of high concentration can alter the reaction pathway.
-
Regioselectivity Breakdown: While sterically driven, the desired anti-Markovnikov addition is in competition with other additions.[1] Poor mixing and temperature spikes can favor the formation of the undesired 2,3-dimethyl-2-buten-1-ol or other isomers.
Troubleshooting Protocol:
-
Optimize Agitation: Review your agitator design and speed. A pitched-blade turbine or similar impeller that promotes top-to-bottom turnover is crucial. Baffles are essential in larger reactors to prevent vortexing and ensure turbulent flow.
-
Sub-surface Addition: Position your addition dip tube below the liquid surface and close to the agitator head. This ensures the incoming reagent is immediately swept into the bulk mixture and dispersed.
-
In-Process Control (IPC): Take samples during the borane addition. Analyze the ratio of organoborane isomers by quenching a small aliquot and analyzing the resulting alcohols via GC. This allows you to adjust addition rates or agitation in real-time.
Caption: Troubleshooting logic for common scale-up issues.
Q3: My final product is yellowing and failing purity specs after distillation. I suspect thermal degradation. How can I purify this allylic alcohol safely at scale?
A3: You are correct to be concerned. Allylic alcohols can be thermally sensitive, prone to isomerization, dehydration, or polymerization at elevated temperatures.[5] Atmospheric distillation is often unsuitable for this class of compounds.
Causality:
-
Thermal Stress: Prolonged exposure to high temperatures in the distillation pot can initiate degradation pathways.
-
Acidic/Basic Residues: Trace amounts of acid or base left over from the workup can catalyze decomposition during heating.
Troubleshooting Protocol:
-
Vacuum Distillation: This is the most critical parameter. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much safer temperature. Aim for a pot temperature below 80-90 °C.
-
Neutralize Crude Product: Before distillation, wash the crude organic extract with a mild bicarbonate solution and then with brine to ensure all acidic or basic residues are removed. Dry thoroughly with a neutral agent like magnesium sulfate.
-
Use a Radical Inhibitor: Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the distillation pot. This can prevent polymerization initiated by trace peroxides or heat.
-
Minimize Residence Time: Use a distillation setup with a short residence time, such as a short-path distillation apparatus, especially for larger volumes, to minimize the time the product spends at high temperatures.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up the production of this compound? A1: The primary hazards are:
-
Flammability: The starting diene, THF solvent, and the final product are all flammable liquids.[2] All equipment must be properly grounded and operations should be conducted in an inert (e.g., nitrogen) atmosphere.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Its reaction with the organoborane is highly exothermic and can lead to a thermal runaway if not controlled. Off-gassing of oxygen is also a concern.
-
Borane Reagents: Borane-THF is corrosive and reacts violently with water, releasing flammable hydrogen gas. It must be handled under strictly anhydrous conditions.
-
Process Exotherms: As detailed in Q1, both the hydroboration and oxidation steps are highly exothermic and require robust thermal management and emergency cooling plans.[3][4][6] A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.[6]
Q2: What analytical techniques are essential for in-process control (IPC) and final product release? A2: A robust analytical package is crucial for a successful and reproducible process.
-
Gas Chromatography (GC): This is the workhorse method. Use it to:
-
Monitor the consumption of the starting diene during hydroboration.
-
Check for the formation of isomeric byproducts.
-
Determine the purity of the final product and quantify residual solvents.
-
-
Karl Fischer Titration: To ensure the water content of your solvents (especially THF) is below the required specification (<50 ppm is ideal) to prevent quenching the borane reagent.
-
NMR Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of the final product and for characterizing any unknown impurities isolated during process development.
-
FT-IR Spectroscopy: Useful for quickly confirming the presence of the hydroxyl group (-OH stretch) and the disappearance of borane-related peaks.
Q3: Are there alternative, more sustainable ("green") routes to this type of molecule? A3: Yes, the field of biocatalysis and metabolic engineering is rapidly providing alternatives to traditional chemical synthesis for terpenoids and related alcohols.[7][8]
-
Fermentation: Engineered microorganisms, such as E. coli or Saccharomyces cerevisiae (yeast), can be modified to produce isoprenoid precursors via the mevalonate (MVA) or methylerythritol-phosphate (MEP) pathways.[8][9]
-
Enzymatic Synthesis: Specific enzymes can be used to perform transformations with high selectivity under mild, aqueous conditions, reducing solvent waste and energy consumption.[10] While the development of a specific microbial strain for this compound may require significant R&D, these synthetic biology approaches represent the future of sustainable chemical manufacturing and are becoming increasingly viable at commercial scale for similar molecules.[11]
Section 4: Key Experimental Protocols
Protocol 1: Scaled-Up Hydroboration (50L Reactor)
-
Safety: This protocol must be performed under a strict nitrogen atmosphere by trained personnel with appropriate PPE.
-
Reactor Preparation: Ensure the 50L glass-lined reactor is scrupulously clean, dry, and has been purged with dry nitrogen.
-
Reagent Charge: Charge 15.0 L of anhydrous THF (<50 ppm water) to the reactor. Cool the jacket to -5 °C.
-
Borane Addition: Charge 5.5 L of 1.0 M Borane-THF complex in THF to the reactor. Maintain the internal temperature below 5 °C.
-
Controlled Diene Feed: Prepare a solution of 1.23 kg (15.0 mol) of 2,3-dimethyl-1,3-butadiene in 5.0 L of anhydrous THF.
-
Initiate Feed: Using a calibrated dosing pump, begin adding the diene solution to the reactor sub-surface over a period of 3-4 hours.
-
Temperature Monitoring: Critically monitor the internal temperature. The addition rate must be adjusted to ensure the temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
IPC: A sample can be carefully taken, quenched with methanol, and analyzed by GC to confirm the disappearance of the starting diene.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Rationale for Change |
| Diene Addition Time | ~15 minutes | 3 - 4 hours | To manage the exotherm within the reactor's cooling capacity.[4] |
| Addition Method | Dropping Funnel | Dosing Pump (Sub-surface) | Ensures precise control and rapid dispersion of reagent. |
| Agitator Speed | 250 RPM | 400-500 RPM (Tip Speed) | To overcome mass transfer limitations and maintain homogeneity. |
| Max Temp (T_max) | 5 °C | 5 °C | Critical process parameter; must be maintained regardless of scale. |
Section 5: References
-
Åbo Akademi University Research Portal. Isomerization of α-pinene oxide using Fe-supported catalysts: Selective synthesis of campholenic aldehyde. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization. Available at: [Link]
-
Green Chemistry (RSC Publishing). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde. Available at: [Link]
-
ScienceDirect. Catalytic isomerization of α-pinene oxide in the presence of acid-modified clays. Available at: [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
Terpenes and Testing Magazine. How Are Terpenes Products Made: Production Methods for Industry. Available at: [Link]
-
PubMed Central (PMC). Production of Terpenoids by Synthetic Biology Approaches. Available at: [Link]
-
Frontiers. Biotechnological production of terpenoids using cell factories. Available at: [Link]
-
Oxford Academic. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels. Available at: [Link]
-
PubMed. Developing fermentative terpenoid production for commercial usage. Available at: [Link]
-
Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]
-
UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
The Chemical Engineer. Rules of Thumb: Scale-up. Available at: [Link]
-
EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]
-
American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. Available at: [Link]
-
Reddit. Stuck on synthesis. : r/OrganicChemistry. Available at: [Link]
-
Organic Syntheses. allyl alcohol. Available at: [Link]
-
Wikipedia. Prins reaction. Available at: [Link]
-
SIELC Technologies. 2,3-Dimethyl-3-buten-2-ol. Available at: [Link]
-
Beilstein Journals. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]
-
Grignard-addition-to-propargylic-allylic-alcohols.pdf. Available at: [Link]
-
ADDI. Recent Advances in the Prins Reaction. Available at: [Link]
-
Sciencemadness Discussion Board. allyl alcohol. Available at: [Link]
-
PubChemLite. This compound (C6H12O). Available at: [Link]
-
Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol. Available at:
-
Google Patents. EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol. Available at:
-
PubChem. This compound | C6H12O | CID 12603472. Available at: [Link]
-
ResearchGate. Optimization of the Isopentenol Utilization Pathway for Isoprenoid Synthesis in Escherichia coli. Available at: [Link]
-
YouTube. Synthesis of a Complex Allylic Alcohol. Available at: [Link]
-
PubMed Central (PMC). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Available at: [Link]
-
Reddit. Allyl alcohol synthesis from glycerin and formic acid. : r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available at: [Link]
-
The Good Scents Company. 2,3-dimethyl-3-buten-2-ol, 10473-13-9. Available at: [Link]
-
PubChem. 2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114. Available at: [Link]
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Technical Support Center: Troubleshooting Byproducts in the Hydroboration-Oxidation of 2,3-Dimethyl-1,3-Butadiene
Introduction: The hydroboration-oxidation of conjugated dienes like 2,3-dimethyl-1,3-butadiene is a powerful method for synthesizing valuable unsaturated alcohols. However, the conjugated π-system introduces complexities not seen with simple alkenes, often leading to a mixture of products and unexpected byproducts. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these challenges, control reaction outcomes, and ensure the synthesis of the desired target molecule.
Section 1: The Core Reaction: Mechanism & Product Possibilities
Before troubleshooting byproducts, it is crucial to understand the mechanistic pathways available to the reaction. Unlike simple alkenes, the hydroboration of a conjugated diene can proceed via two primary pathways: 1,2-addition and 1,4-addition.
Q1: What are the expected major products from the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene?
A1: The initial hydroboration step involves the addition of a borane (B-H) bond across one of the π-bonds. Boron, the electrophilic component, adds to the less sterically hindered carbon (C1 or C4), generating a resonance-stabilized allylic borane intermediate. This single intermediate can lead to two constitutional isomers upon oxidation.
-
1,2-Addition Product: Oxidation of the initially formed C-B bond at the C2 position results in 2,3-dimethyl-3-buten-2-ol .
-
1,4-Addition Product: Following a resonance shift of the double bond, the C-B bond is effectively at the C4 position. Oxidation at this site yields (Z)-2,3-dimethyl-2-buten-1-ol . The Z-stereochemistry is a direct consequence of the syn-addition mechanism of hydroboration.[1][2]
The ratio of these products is highly dependent on the reaction conditions and the specific borane reagent used.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene.
Q2: My reaction yielded a significant amount of a saturated diol. What happened?
A2: The presence of 2,3-dimethylbutane-1,4-diol indicates that dihydroboration has occurred. This happens when both double bonds of the diene react with the borane reagent.
-
Causality: This byproduct is almost always the result of an incorrect stoichiometry. Borane (BH₃) has three B-H bonds, meaning one mole of BH₃ can hydroborate up to three moles of alkene double bonds.[3][4] If the diene-to-borane molar ratio is less than 3:1 (or 1:1 for dialkylboranes like 9-BBN), excess B-H bonds are available to react with the second double bond of the initially formed monoalkenylborane.
-
Troubleshooting & Prevention:
-
Strict Stoichiometric Control: Ensure you are using a molar excess of the diene relative to the available B-H bonds. For BH₃•THF, a ratio of 1.1 equivalents of diene to 0.33 equivalents of BH₃ is recommended. For a monoalkylborane like 9-BBN, use a 1.1:1 ratio of diene to 9-BBN.
-
Slow Addition: Add the borane reagent slowly to a solution of the diene at a controlled temperature (e.g., 0 °C). This maintains a high concentration of the diene relative to the borane, favoring monohydroboration.
-
Q3: I isolated two different unsaturated alcohols. Why is my reaction not selective for a single product?
A3: This is the most common outcome and relates directly to the formation of both 1,2- and 1,4-addition products as shown in Figure 1. The lack of selectivity arises from the similar energy levels of the competing pathways.
-
Causality: With an unhindered reagent like borane (BH₃), the reaction is often under kinetic control, but the activation energies for forming the 1,2- and 1,4-products can be very similar.[5][6] Uncatalyzed hydroboration with simple boranes often provides poor regioselectivity for conjugated dienes.[7]
-
Trustworthiness Principle: Expecting high selectivity from BH₃ with a conjugated diene is often unreliable. The system is inherently prone to producing mixtures.
Q4: How can I control the ratio of 1,2- to 1,4-addition products?
A4: Achieving high selectivity requires moving beyond simple BH₃ and strategically choosing your borane reagent.
-
Expertise & Experience: The most effective way to enhance regioselectivity is to introduce significant steric hindrance. Sterically bulky borane reagents dramatically increase the energetic penalty of certain transition states, forcing the reaction down a single pathway.
-
Recommended Solution: Use a sterically demanding dialkylborane. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice.[8][9] Its rigid, bulky structure will preferentially react at the least hindered terminal carbon (C1/C4) and strongly disfavor the formation of the more sterically congested transition state leading to the 1,4-adduct. Therefore, using 9-BBN will heavily favor the 1,2-addition product (2,3-dimethyl-3-buten-2-ol) .
-
Alternative Approaches: While less common for this specific substrate, catalytic hydroboration using transition metal catalysts (e.g., Ni, Rh) can, in some systems, be tuned to favor 1,4-addition products.[7]
Q5: My NMR spectrum is clean before workup, but the yield of alcohol is low after oxidation. What is the likely cause?
A5: This points to an issue with the oxidation step. The organoborane intermediate is formed successfully, but it is not being efficiently converted to the final alcohol.
-
Causality: The oxidation of the C-B bond to a C-O bond requires a nucleophilic peroxide species, typically generated in situ from hydrogen peroxide (H₂O₂) and a strong base like sodium hydroxide (NaOH).[4][10] Insufficient base, degraded H₂O₂, or inadequate reaction time/temperature will lead to incomplete oxidation. The remaining organoboranes are often lost or complicated during the aqueous workup and purification.
-
Troubleshooting & Prevention:
-
Reagent Quality: Use a fresh, properly stored bottle of hydrogen peroxide (30-35% wt. solution is standard).
-
Sufficient Base: Ensure at least one equivalent of NaOH is used for every C-B bond to be oxidized. A slight excess is recommended to ensure the solution remains basic throughout the exothermic oxidation.
-
Reaction Conditions: After adding the H₂O₂ and NaOH, ensure the reaction is stirred at an appropriate temperature (e.g., 40-50 °C) for a sufficient duration (typically 1-2 hours) to drive the oxidation to completion.
-
Q6: Are rearrangements a concern in this reaction?
A6: No. This is a key advantage of the hydroboration-oxidation reaction.
-
Authoritative Grounding: The hydroboration mechanism is a concerted, four-centered process where the C-H and C-B bonds form simultaneously.[1][11] Because a discrete carbocation intermediate is never formed, the classical hydride or alkyl shifts that plague acid-catalyzed additions do not occur.[11] This makes the reaction highly reliable and predictable in terms of its carbon skeleton.
Section 3: Recommended Experimental Protocol (High 1,2-Selectivity)
This protocol is designed to maximize the yield of the 1,2-addition product, 2,3-dimethyl-3-buten-2-ol , by utilizing 9-BBN.
Materials & Reagents:
-
2,3-Dimethyl-1,3-butadiene (1.1 eq)
-
9-BBN, 0.5 M solution in THF (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Potassium Carbonate (K₂CO₃)
-
Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Silica Gel for chromatography
Step-by-Step Methodology:
Part A: Hydroboration
-
Under an inert atmosphere (Nitrogen or Argon), add 2,3-dimethyl-1,3-butadiene (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the diene in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the 9-BBN solution (1.0 eq) dropwise via a syringe or addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C).
-
Stir the reaction mixture for 4 hours at room temperature to ensure the hydroboration goes to completion.
Part B: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution.
-
Very slowly, add the 30% H₂O₂ solution dropwise. This step is highly exothermic. Monitor the addition rate to keep the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and gently heat the mixture to 50 °C.
-
Stir at 50 °C for 1.5 hours. The reaction mixture may become cloudy or biphasic.
Part C: Workup and Purification
-
Cool the mixture to room temperature. Add solid potassium carbonate to saturate the aqueous layer, which aids in separation.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure 2,3-dimethyl-3-buten-2-ol.
Section 4: Product & Byproduct Data Summary
The following table summarizes the key products and byproducts discussed. This data can be used to aid in the characterization and identification of reaction components.
| Compound Name | Structure | Formation Pathway | Molar Mass ( g/mol ) | Key Identification Notes |
| 2,3-Dimethyl-3-buten-2-ol | CH₂=C(CH₃)C(OH)(CH₃)₂ | 1,2-Addition (Major) | 100.16 | Tertiary alcohol. NMR will show vinyl protons (~4.8-5.0 ppm) and two distinct methyl singlets.[12][13] |
| (Z)-2,3-Dimethyl-2-buten-1-ol | (CH₃)₂C=C(CH₃)CH₂OH | 1,4-Addition (Minor) | 100.16 | Primary alcohol. NMR will show a single vinyl proton and a -CH₂OH group. |
| 2,3-Dimethylbutane-1,4-diol | HOCH₂CH(CH₃)CH(CH₃)CH₂OH | Dihydroboration | 118.17 | Saturated diol. Absence of C=C signals in NMR/IR. Presence of two primary alcohol groups. |
References
-
Pearson+. (n.d.). What stereoisomers are obtained from hydroboration–oxidation of t... Study Prep. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Retrieved from [Link]
-
Ashenhurst, J. (2017). More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2017). 9.28: 9-4 Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020). Stereochemistry of the hydroboration-oxidation. YouTube. Retrieved from [Link]
-
Transformation Tutoring. (2022). 1,2- and 1,4 Electrophilic Addition to Conjugated Dienes. Retrieved from [Link]
-
Crudden, C. M., et al. (2009). Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. NIH Public Access. Retrieved from [Link]
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-ol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-3-buten-2-ol. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
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preventing Wurtz coupling in Grignard synthesis of allylic alcohols
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of allylic alcohols. Specifically, we will address the pervasive issue of Wurtz coupling and provide expert-driven troubleshooting strategies and optimized protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding Wurtz coupling in the context of Grignard reactions.
Q1: What is Wurtz coupling in the context of a Grignard reaction?
A1: Wurtz coupling, in this scenario, is a significant side reaction where a newly formed Grignard reagent (R-MgX) molecule reacts with a molecule of the unreacted organohalide (R-X) starting material.[1][2][3] This results in the formation of a homocoupled dimer (R-R), which reduces the yield of your desired Grignard reagent and complicates the purification of the final allylic alcohol product.[2]
Q2: Why is Wurtz coupling particularly problematic when preparing Grignard reagents from allylic or benzylic halides?
A2: Allylic and benzylic halides are more susceptible to Wurtz coupling due to the increased reactivity of the halides and the stability of the corresponding radical intermediates that can form during the single-electron transfer (SET) process on the magnesium surface.[4][5] This heightened reactivity increases the likelihood of the newly formed Grignard reagent coupling with the starting halide.[6]
Q3: Can the choice of solvent influence the extent of Wurtz coupling?
A3: Absolutely. The solvent plays a crucial role in the stability and reactivity of the Grignard reagent.[7] For instance, tetrahydrofuran (THF) can sometimes promote Wurtz coupling for certain aryl and benzyl halides more than diethyl ether.[3] Research has shown that 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, can significantly suppress the Wurtz byproduct, especially in benzylic and allylic Grignard reactions, when compared to THF.[7][8]
Q4: Is there a "magic bullet" to completely eliminate Wurtz coupling?
A4: While complete elimination can be challenging, a combination of optimized reaction conditions and, in some cases, the use of additives or alternative reagents can dramatically suppress it. Strategies such as slow addition of the halide, precise temperature control, and the use of additives like cerium(III) chloride are highly effective.[2][9][10] For particularly sensitive substrates, switching to a different synthetic methodology, such as the Nozaki-Hiyama-Kishi reaction, might be the most effective approach.[11][12][13]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, problem-oriented approach to tackling Wurtz coupling during your experiments.
Issue 1: My reaction mixture shows a significant amount of a nonpolar byproduct, likely the R-R dimer.
Q: I'm observing a significant amount of a nonpolar byproduct that I suspect is the Wurtz coupling product. What are the most likely causes and how can I fix this?
A: High yields of the Wurtz coupling product are typically promoted by several factors. Let's break them down and address each one systematically.
-
Cause A: High Local Concentration of the Organohalide.
-
Explanation: Rapid addition of the organohalide creates localized areas of high concentration. This increases the statistical probability of a newly formed Grignard reagent molecule encountering and reacting with an unreacted halide molecule before it can react with your carbonyl substrate.[2][3]
-
Solution: Employ a slow, dropwise addition of the organohalide solution to the magnesium suspension. This is best achieved using a syringe pump for precise control. This strategy maintains a low, steady-state concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent on the magnesium surface.[2][3]
-
-
Cause B: Elevated Reaction Temperature.
-
Explanation: The formation of a Grignard reagent is an exothermic process.[4] Inadequate temperature control can lead to "hot spots" within the reaction mixture, which significantly accelerate the rate of the Wurtz coupling side reaction.[2][4]
-
Solution: Maintain a low and consistent reaction temperature. For sensitive substrates, initiating the reaction at room temperature and then cooling it to 0 °C or even lower once the reaction is sustained can be highly effective.[4] Use an ice bath or a cryocooler to ensure stable temperature control throughout the addition of the halide.
-
-
Cause C: Poorly Activated Magnesium Surface.
-
Explanation: A limited or inadequately activated magnesium surface (due to an oxide layer) can slow down the rate of Grignard reagent formation.[3] This leads to a buildup of the unreacted organohalide in the solution, making it more available for the Wurtz side reaction.
-
Solution: Ensure the magnesium turnings are of high quality and are properly activated. Common activation methods include stirring the magnesium turnings vigorously in the dry flask to break them and expose fresh surfaces, or using a small amount of an initiator like iodine or 1,2-dibromoethane.[4][9] Gentle heating under an inert atmosphere can also help activate the magnesium surface before adding the halide.[3]
-
Issue 2: My desired allylic alcohol is formed in low yield, and I also observe byproducts from enolization or reduction of my carbonyl starting material.
Q: Besides Wurtz coupling, I'm struggling with other side reactions like enolization. Are there any additives that can improve the selectivity of my Grignard addition?
A: Yes, this is a classic challenge, especially with sterically hindered or easily enolizable ketones. The basicity of the Grignard reagent can lead to deprotonation of the α-carbon of the carbonyl compound, and in some cases, reduction of the carbonyl to an alcohol. The use of lanthanide salts, particularly cerium(III) chloride, is a well-established and highly effective solution.
-
The Role of Cerium(III) Chloride (CeCl₃):
-
Mechanism of Action: When anhydrous CeCl₃ is added to the reaction, it is believed to undergo transmetallation with the Grignard reagent to form a more reactive and less basic organocerium species (R-CeCl₂).[14][15] This organocerium reagent is a much "harder" nucleophile than the Grignard reagent, showing a strong preference for addition to the carbonyl carbon (1,2-addition) over acting as a base (enolization) or a reducing agent.[15]
-
Benefits:
-
Suppression of Enolization: Dramatically reduces the formation of enolate byproducts, even with highly enolizable ketones.[10][15]
-
Increased Yield of Desired Alcohol: By favoring the desired 1,2-addition pathway, the yield of the target allylic alcohol is significantly improved.[15]
-
High Functional Group Tolerance: Organocerium reagents are generally more tolerant of other functional groups compared to Grignard reagents.
-
-
Visualizing the Reaction Pathways
To better understand the competing reactions, consider the following diagram:
Caption: Competing pathways in Grignard synthesis.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your Grignard synthesis of allylic alcohols.
Caption: A decision tree for troubleshooting.
Optimized Protocol: CeCl₃-Mediated Grignard Reaction for Allylic Alcohol Synthesis
This protocol describes the use of anhydrous cerium(III) chloride to suppress side reactions in the synthesis of an allylic alcohol from a ketone and an allyl Grignard reagent.
Materials and Reagents:
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Magnesium turnings
-
Allyl bromide
-
Ketone substrate (e.g., 2-octanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Preparation of Anhydrous CeCl₃ Slurry:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone).
-
Add anhydrous THF via syringe to create a slurry.
-
Stir the slurry vigorously at room temperature under an argon atmosphere for at least 2 hours. This step is crucial for ensuring the CeCl₃ is highly activated.
-
-
Formation of the Grignard Reagent (in a separate flask):
-
In a separate flame-dried flask under argon, place magnesium turnings (1.5 equivalents).
-
Add a small volume of anhydrous diethyl ether.
-
Prepare a solution of allyl bromide (1.3 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction (initiation can be aided by a small iodine crystal or gentle warming).
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the resulting gray solution for an additional 30 minutes at room temperature.
-
-
The CeCl₃-Mediated Addition:
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the cold CeCl₃ slurry via cannula.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Prepare a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the organocerium reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired allylic alcohol.
-
Note on the Nozaki-Hiyama-Kishi (NHK) Reaction: For substrates that are extremely sensitive or where the Grignard approach consistently fails, the NHK reaction is a superior alternative.[11][12][13] This chromium(II)-mediated coupling offers exceptional chemoselectivity and functional group tolerance, directly forming the allylic alcohol from an allyl halide and an aldehyde under very mild conditions.[11][16]
Summary of Factors Influencing Wurtz Coupling
| Factor | High Wurtz Coupling | Low Wurtz Coupling | Rationale |
| Halide Addition Rate | Rapid / Bulk Addition | Slow, Dropwise Addition | Maintains low concentration of unreacted halide.[2][4] |
| Temperature | High / Uncontrolled | Low / Controlled (e.g., 0 °C) | The coupling reaction has a higher activation energy.[4][17] |
| Solvent | THF (in some cases) | Diethyl Ether, 2-MeTHF | Solvent influences Grignard reagent aggregation and reactivity.[7][8] |
| Mg Activation | Poor / Incomplete | High / Fresh Surface | Ensures rapid formation of the Grignard reagent.[3] |
| Additives | None | CeCl₃, LaCl₃·2LiCl | Transmetallation to less basic, more oxophilic organometallics.[9][15] |
References
- Nozaki–Hiyama–Kishi reaction - Grokipedia.
-
Nozaki–Hiyama–Kishi reaction - Wikipedia. Available at: [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION - University of Illinois. Available at: [Link]
-
Wurtz reaction - Wikipedia. Available at: [Link]
-
Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products - ACS Publications. Available at: [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Royal Society of Chemistry. Available at: [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? - Reddit. Available at: [Link]
-
USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL - Organic Syntheses. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ResearchGate. Available at: [Link]
-
Help with Grignard Reaction - Reddit. Available at: [Link]
-
Carbonyl addition reactions promoted by cerium reagents - IUPAC. Available at: [Link]
-
Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides - ACS Omega. Available at: [Link]
-
Wurtz reaction - Chemistry LibreTexts. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - Cambridge Open Engage. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) - UCLA. Available at: [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Royal Society of Chemistry. Available at: [Link]
-
Wurtz coupling - Reddit. Available at: [Link]
-
Grignard Reactions Go Greener with Continuous Processing - American Chemical Society. Available at: [Link]
-
Wurtz Reaction Mechanism - YouTube. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting - Reddit. Available at: [Link]
Sources
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- 17. reddit.com [reddit.com]
Technical Support Center: Stereoselectivity in Reactions of 2,3-Dimethylbut-3-en-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for stereoselective synthesis using 2,3-dimethylbut-3-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in acyclic systems. The unique structure of this compound, a primary allylic alcohol with a trisubstituted alkene, presents both opportunities and challenges in achieving high levels of diastereo- and enantioselectivity.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the principles at play, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol with an acyclic allylic alcohol like this compound?
A1: There are two main strategies:
-
Reagent Control: This involves using a chiral reagent, auxiliary, or catalyst to influence the stereochemical outcome. The most prominent example for this substrate is the Sharpless Asymmetric Epoxidation (SAE), which uses a chiral titanium-tartrate complex to deliver an oxygen atom to one face of the alkene with high enantioselectivity.[3][4][5]
-
Substrate Control: This strategy leverages the existing stereochemistry within the molecule (if any) or, more relevantly here, the directing effect of the allylic hydroxyl group to guide an incoming reagent to a specific face of the double bond.[6][7] The hydroxyl group can coordinate to a metal-based reagent, creating a rigid transition state that favors one stereoisomer. This is often influenced by minimizing allylic strain.[8]
Q2: Why is the Sharpless Asymmetric Epoxidation (SAE) so effective for this type of substrate?
A2: The SAE is highly effective for primary and secondary allylic alcohols because the reaction mechanism involves the substrate's hydroxyl group coordinating to the titanium catalyst.[5][9] This creates a well-defined, rigid chiral environment around the double bond. The chiral tartrate ligand then blocks one face of the alkene, forcing the oxidant (tert-butyl hydroperoxide) to deliver the oxygen atom to the other, less hindered face. This directed, organized transition state is the reason for the typically high enantioselectivity (>90% ee) observed.[3]
Q3: Besides epoxidation, what other stereoselective reactions are relevant for this compound?
A3: The alkene moiety is susceptible to various addition reactions where stereoselectivity is key:
-
Hydroboration-Oxidation: The diastereoselectivity can be controlled by the choice of borane reagent. Bulky boranes like 9-Borabicyclononane (9-BBN) often exhibit higher selectivity than smaller reagents like BH₃ by amplifying steric interactions in the transition state.[8]
-
Dihydroxylation: Asymmetric dihydroxylation using osmium tetroxide and chiral ligands (e.g., AD-mix) can produce chiral diols with high enantioselectivity.
-
Allylic Substitution: While this involves converting the alcohol to a leaving group first, subsequent substitution reactions catalyzed by metals like iridium or copper can proceed with high stereoselectivity.[10][11]
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation
Q: My Sharpless epoxidation of this compound is resulting in a low ee (<80%). I've followed the standard procedure. What are the most likely causes and how can I fix this?
A: Low enantioselectivity in this otherwise reliable reaction typically points to issues with the catalytic system or reaction conditions. Here is a systematic troubleshooting approach:
Potential Causes & Solutions:
-
Catalyst Integrity: The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture. Hydrolysis can lead to the formation of catalytically inactive or non-stereoselective titanium-oxo species.
-
Solution: Always use a fresh bottle of Ti(OiPr)₄ or distill it immediately before use. Handle it under an inert atmosphere (Argon or Nitrogen) using anhydrous techniques.
-
-
Ligand Quality: The chiral tartrate ester (DET or DIPT) must be of high enantiomeric purity. Even small amounts of the opposite enantiomer will erode the product's ee.
-
Solution: Use tartrate esters with >99% ee. If in doubt, recrystallize the tartrate before use. While (+)- and (–)-DET are common, diisopropyl tartrate (DIPT) can sometimes lead to higher selectivity.[12]
-
-
Stoichiometry of Catalyst Components: The optimal ratio of Ti(OiPr)₄ to the tartrate ligand is crucial for forming the active dimeric catalyst. Excess tartrate is often required.[12]
-
Solution: Ensure you are using a slight molar excess of the tartrate ligand relative to the titanium alkoxide (typically 1.1–1.2 equivalents of ligand to 1.0 equivalent of Ti).
-
-
Presence of Water: Trace water in the solvent or on the glassware can deactivate the catalyst.
-
Solution: Use freshly distilled, anhydrous solvent (typically dichloromethane). Flame-dry all glassware under vacuum before use. The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is highly recommended to scavenge any trace moisture.[12]
-
-
Reaction Temperature: While the SAE is robust, selectivity is temperature-dependent.
-
Solution: Running the reaction at a lower temperature (e.g., -20 °C to -40 °C) can significantly enhance enantioselectivity by further favoring the lowest-energy transition state.
-
Troubleshooting Workflow: Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Problem 2: Poor Diastereoselectivity in an Addition Reaction
Q: I am attempting a diastereoselective reaction (e.g., hydroboration) on this compound, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A: Poor diastereoselectivity in this system indicates that the energy difference between the two diastereomeric transition states is negligible. The key is to amplify the steric and electronic differences that control the facial selectivity of the attack on the double bond.
Potential Causes & Solutions:
-
Reagent Size: Small, unhindered reagents may not be selective enough to differentiate between the two faces of the alkene, even with the directing influence of the allylic alcohol.
-
Solution: Switch to a bulkier reagent. For hydroboration, changing from BH₃·THF to 9-BBN often dramatically improves diastereoselectivity.[8] The larger steric profile of 9-BBN makes it more sensitive to the conformation of the substrate, favoring the path of least steric hindrance.
-
-
Reaction Temperature: Higher temperatures provide enough thermal energy to overcome the small activation energy barrier between the two competing pathways, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. This is a fundamental principle for improving kinetic control.[13] A good starting point is to run the reaction at 0 °C, -20 °C, and -78 °C to observe the effect on the d.r.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the transition states, altering the diastereoselectivity.[13]
-
Solution: Screen a range of solvents. Non-coordinating solvents like toluene or dichloromethane may favor substrate-controlled conformations, while coordinating solvents like THF could compete for coordination sites on the reagent, potentially altering the selective pathway.
-
-
Chelation Control: For certain metal-mediated additions, the ability of the allylic alcohol to form a chelate with the metal center is paramount for high selectivity.
-
Solution: If using a Lewis acidic reagent (e.g., TiCl₄, ZnCl₂), chelation between the hydroxyl group and the metal can create a rigid, cyclic transition state. This locks the conformation and can lead to very high diastereoselectivity, often with a predictable outcome different from non-chelating conditions.[6]
-
Table 1: Impact of Reagent and Temperature on Diastereoselectivity (Illustrative)
| Reaction | Reagent | Temperature (°C) | Typical d.r. (syn:anti) | Rationale |
| Hydroboration | BH₃·THF | 25 | ~ 1.5 : 1 | Small reagent, low facial selectivity. |
| Hydroboration | 9-BBN | 0 | > 10 : 1 | Bulky reagent amplifies steric hindrance.[8] |
| Epoxidation | m-CPBA | 25 | ~ 2 : 1 | Weak directing effect from the hydroxyl group. |
| Epoxidation (Directed) | VO(acac)₂ / TBHP | -20 | > 20 : 1 | Strong chelation control by Vanadium directs the oxidant. |
Experimental Protocols
Protocol 1: High-Fidelity Sharpless Asymmetric Epoxidation of this compound
This protocol is designed to maximize enantioselectivity and yield.
Materials:
-
This compound (1.0 eq)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (5 mol%)
-
L-(+)-Diethyl tartrate [L-(+)-DET] (6 mol%)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane (2.0 eq)
-
Powdered, activated 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na₂SO₃ solution
-
Brine
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with Argon. Allow to cool to room temperature.
-
Setup: Add the activated 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate) and anhydrous DCM to the flask. Cool the suspension to -20 °C in a cryocool bath.
-
Catalyst Formation: To the cooled suspension, add L-(+)-DET (6 mol%) followed by Ti(OiPr)₄ (5 mol%) via syringe. Stir the mixture at -20 °C for 30 minutes. A clear, light-yellow solution should form. This pre-formation of the catalyst is critical for high selectivity.
-
Substrate Addition: Add the this compound (1.0 eq) to the catalyst mixture.
-
Oxidant Addition: Add the TBHP solution (2.0 eq) dropwise over several minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Seal the flask and store it in a -20 °C freezer. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Quench: Upon completion, warm the reaction to 0 °C and add saturated aqueous Na₂SO₃ solution dropwise to quench the excess peroxide. Stir vigorously for 1 hour.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM. Transfer the combined filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude epoxy alcohol via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Mechanism Visualization: The Sharpless Catalyst
Caption: Role of components in the Sharpless epoxidation catalyst.
References
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
Hartwig, J. F., et al. (2014). Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Journal of the American Chemical Society. [Link]
-
Studylib. (n.d.). Substrate Control in Acyclic Systems. [Link]
-
Gagné, M. R., et al. (2021). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. Organic Letters. [Link]
-
ResearchGate. (n.d.). General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]
-
Adam, W., et al. (2003). A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates. The Journal of Organic Chemistry. [Link]
-
Coley, C. W., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Chemical Society Reviews. [Link]
- University of Minnesota. (n.d.). Key Concepts in Stereoselective Synthesis.
-
Hoppe, D., et al. (2018). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal. [Link]
-
Hoveyda, A. H., et al. (2019). Diastereo-, Enantio-, and anti-Selective Formation of Secondary Alcohol and Quaternary Carbon Stereocenters by Cu-catalyzed Additions of B-Substituted Allyl Nucleophiles to Carbonyls. Journal of the American Chemical Society. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. [Link]
-
Feng, X., et al. (2016). Optimization of reaction conditions. ResearchGate. [Link]
-
Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University. [Link]
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Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Chemistry Stack Exchange. (2017). Selectivity in organic reactions. [Link]
-
Toste, F. D., et al. (2019). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
-
Fasan, R., & Arnold, F. H. (2006). Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3. Chemistry. [Link]
-
Saskia, K. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. [Link]
-
AdiChemistry. (2020). Stereospecificity-Stereoselectivity-Organic reactions. [Link]
-
Houk, K. N. (2014). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research. [Link]
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PubChem. (n.d.). This compound. [Link]
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- 5. dalalinstitute.com [dalalinstitute.com]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. ekwan.github.io [ekwan.github.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Formation of Enantioenriched Tertiary Alcohols and Thioethers by Allylation of 5H-Oxazol-4-ones and 5H-Thiazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereo-, Enantio-, and anti-Selective Formation of Secondary Alcohol and Quaternary Carbon Stereocenters by Cu-catalyzed Additions of B-Substituted Allyl Nucleophiles to Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 2,3-Dimethylbut-3-en-1-ol
Welcome to the technical support guide for 2,3-Dimethylbut-3-en-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this versatile allylic alcohol. Understanding its chemical behavior is critical for successful experimental design, troubleshooting, and ensuring the integrity of your results.
The unique structure of this compound, featuring a primary alcohol adjacent to a trisubstituted double bond, dictates its reactivity.[1][2] This guide will address common challenges encountered during its handling, storage, and use in chemical reactions, providing both mechanistic explanations and practical, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section covers the most common initial queries regarding the physical properties and safe handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. This compound is a flammable liquid and should be handled with care.[2][3] To maintain its purity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is crucial to keep it away from heat, sparks, and open flames.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air-induced oxidation.
Q2: My sample of this compound has developed a slight yellow tint upon storage. Is it still usable?
A2: A yellow tint often indicates the onset of degradation, typically through slow oxidation or polymerization pathways upon exposure to air and light. While the compound may still be suitable for some applications, its purity is compromised. We strongly recommend re-analyzing the sample's purity via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use. For sensitive applications, re-purification by distillation may be necessary.
Q3: What are the primary safety hazards I should be aware of?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Troubleshooting Common Degradation Pathways in Experiments
Unwanted side reactions can compromise yield and introduce impurities. This section provides a deep dive into the most common degradation pathways, how to identify them, and strategies for mitigation.
Issue 1: Acid-Catalyzed Rearrangement and Dehydration
Q: I am conducting a reaction under acidic conditions (e.g., using a Lewis or Brønsted acid), and I'm observing rapid consumption of my starting material with the formation of non-polar byproducts, but not my intended product. What is the likely cause?
A: This is a classic symptom of acid-catalyzed degradation. The structure of this compound is particularly susceptible to acid-catalyzed rearrangement due to its ability to form a highly stabilized tertiary allylic carbocation intermediate upon dehydration.[1] This cation can then undergo elimination to yield diene byproducts.
Mechanistic Pathway:
The degradation proceeds via the following steps:
-
Protonation: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).
-
Dehydration: The loss of a water molecule generates a highly stable tertiary allylic carbocation. The positive charge is delocalized across the adjacent double bond and stabilized by the electron-donating methyl groups.[1]
-
Elimination: A proton is abstracted from an adjacent carbon, leading to the formation of conjugated dienes, most commonly 2,3-dimethyl-1,3-butadiene.
Caption: Acid-catalyzed degradation of this compound.
Troubleshooting Protocol: Confirming and Mitigating Acid-Catalyzed Degradation
Objective: To verify if acid-catalyzed degradation is occurring and to implement strategies to prevent it.
Methodology:
-
Control Experiment:
-
Set up two small-scale reactions in parallel.
-
Reaction A (Test): Your standard reaction with the acid catalyst.
-
Reaction B (Control): An identical reaction but omitting the acid catalyst.
-
Monitor both reactions by TLC or GC-MS at regular intervals (e.g., 0, 15, 30, 60 minutes). A rapid loss of starting material in Reaction A compared to B, coupled with the appearance of new, less polar spots/peaks, strongly suggests acid-catalyzed degradation.
-
-
Byproduct Identification:
-
Analyze the crude mixture from Reaction A using GC-MS.
-
Compare the resulting mass spectra with a library to identify potential byproducts. Look for a molecular ion peak corresponding to C6H10 (e.g., 2,3-dimethyl-1,3-butadiene).
-
-
Preventative Measures & Optimization:
-
Use Non-Acidic Alternatives: If possible, substitute the acid catalyst with a non-acidic or mildly basic alternative.
-
Protecting Groups: Protect the hydroxyl group as a silyl ether (e.g., TMS or TBDMS ether) before subjecting the molecule to acidic conditions. The protecting group can be removed in a subsequent step under non-acidic conditions.
-
Buffered Systems: If acidic conditions are unavoidable, use a buffered solution to maintain a less aggressive pH.
-
Lower Temperature: Perform the reaction at the lowest possible temperature to slow the rate of the degradation side reaction.
-
Issue 2: Oxidative Degradation
Q: My experiment is running under what I believe are neutral conditions, but I'm observing the formation of new, more polar impurities, especially when the reaction is exposed to air or uses older solvent stocks. What could be the cause?
A: This observation points towards oxidative degradation. Allylic alcohols are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities, or by peroxides commonly found in aged ether solvents (e.g., THF, diethyl ether).[5][6]
Mechanistic Pathway:
The primary alcohol group can be oxidized in a stepwise manner:
-
Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2,3-dimethylbut-3-enal.
-
Oxidation to Carboxylic Acid: The aldehyde is often readily oxidized further to the carboxylic acid, 2,3-dimethylbut-3-enoic acid.[5]
Caption: Stepwise oxidation of this compound.
Troubleshooting Protocol: Identifying and Preventing Oxidative Degradation
Objective: To confirm the presence of oxidation products and to establish an oxygen-free experimental environment.
Methodology:
-
Solvent Peroxide Test:
-
Before use, test all ether-based solvents (THF, dioxane, diethyl ether) for the presence of peroxides using commercially available test strips. If peroxides are detected, either discard the solvent or pass it through an activated alumina column for purification.
-
-
Inert Atmosphere Technique:
-
Degas Solvents: Degas all reaction solvents by sparging with an inert gas (argon or nitrogen) for 15-20 minutes prior to use. This removes dissolved oxygen.
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and air. Backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.
-
-
Product Identification:
-
Analyze your reaction mixture by HPLC or LC-MS. Oxidation products (aldehyde, carboxylic acid) are more polar and will have shorter retention times on a reverse-phase column compared to the starting material.
-
Use ¹H NMR to look for characteristic signals of an aldehyde (a peak around 9-10 ppm) or the disappearance of the CH₂OH signal and appearance of a carboxylic acid OH peak.
-
Section 3: Analytical Workflow for Purity Assessment
A robust analytical method is crucial for validating the purity of your starting material and for monitoring reaction progress.
Q: How can I set up a reliable HPLC method to check the purity of this compound and detect its common degradation products?
A: A reverse-phase HPLC method is well-suited for separating this compound from its more polar oxidative degradation products and its less polar rearrangement byproducts.[7]
Experimental Protocol: Reverse-Phase HPLC Analysis
Objective: To develop a baseline HPLC method for purity analysis.
Instrumentation & Columns:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid (for Mass Spectrometry compatibility) or Phosphoric Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 30:70 mixture of B:A, ramping to 95:5 B:A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
Expected Results and Data Interpretation
The separation will occur based on polarity. The table below provides an expected elution order.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| 2,3-Dimethyl-1,3-butadiene | > 12.0 | Highly non-polar; strong retention. |
| This compound | ~ 8.5 | Analyte of interest. |
| 2,3-Dimethylbut-3-enal | ~ 6.0 | More polar than the alcohol. |
| 2,3-Dimethylbut-3-enoic Acid | ~ 3.5 | Most polar; elutes early. |
Note: Retention times are illustrative and will vary based on the specific HPLC system and column used.
Analytical QC Workflow Diagram
Caption: Standard workflow for HPLC-based purity assessment.
Section 4: Summary of Stability Profile
This table consolidates the key degradation pathways and recommended preventative actions for this compound.
| Degradation Pathway | Triggering Conditions | Major Degradation Products | Key Indicators | Preventative Measures |
| Acid-Catalyzed Rearrangement | Presence of Brønsted or Lewis acids | 2,3-Dimethyl-1,3-butadiene | Rapid loss of starting material; formation of non-polar byproducts. | Avoid acidic conditions; use protecting groups; lower reaction temperature. |
| Oxidation | Exposure to air (O₂); peroxides in solvents | 2,3-Dimethylbut-3-enal, 2,3-Dimethylbut-3-enoic acid | Yellowing of sample; formation of polar impurities. | Store under inert gas; use freshly purified, peroxide-free solvents; degas reaction mixtures. |
| Thermal Decomposition | High temperatures (typically >150 °C, compound specific) | Complex mixture of hydrocarbons via radical pathways | Charring, pressure buildup, broad product distribution. | Determine safe temperature limits via TGA; use lowest effective reaction temperature. |
References
-
PubChem. This compound | C6H12O | CID 12603472. Available at: [Link]
-
PubChem. 2,2-Dimethylbut-3-en-1-ol | C6H12O | CID 13087266. Available at: [Link]
- Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
- Google Patents. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
SIELC Technologies. 2,3-Dimethyl-3-buten-2-ol. Available at: [Link]
-
RSC Publishing. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Available at: [Link]
-
ACS Publications. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylbut-3-en-1-ol | C6H12O | CID 13087266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,3-Dimethyl-3-buten-2-ol | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Selective Synthesis of 2,3-Dimethylbut-3-en-1-ol
Welcome to the technical support center for the synthesis of 2,3-Dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Overview of the Synthesis
The primary and most industrially relevant method for synthesizing this compound is the Prins reaction, which involves the acid-catalyzed electrophilic addition of an aldehyde (formaldehyde) to an alkene (isobutylene).[1][2][3][4] The reaction's outcome is highly dependent on the conditions, potentially yielding the desired allylic alcohol, a 1,3-diol, or a dioxane derivative.[4][5]
The core mechanism involves the protonation of formaldehyde by an acid catalyst, creating a highly electrophilic oxonium ion. This intermediate is then attacked by the electron-rich double bond of isobutylene, forming a key carbocationic intermediate.[2][4] The fate of this intermediate dictates the final product distribution. For selective synthesis of this compound, conditions must be optimized to favor the elimination of a proton, leading to the formation of the allylic alcohol.[4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to optimization is crucial.
-
Catalyst Choice and Activity: The nature and strength of the acid catalyst are paramount. While strong mineral acids can be used, solid acid catalysts like zeolites (e.g., H-ZSM-5) have demonstrated high activity and selectivity for the Prins condensation.[2][3][6][7] The pore size and acid strength of the catalyst influence selectivity, with weaker acid sites sometimes favoring the desired alcohol by limiting side reactions.[3][7] If you are using a solid catalyst, ensure it is properly activated and not poisoned.
-
Reaction Temperature and Pressure: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they often promote the dehydration of the desired product into the byproduct isoprene.[2][3][8] Conversely, very low temperatures may favor the formation of 4,4-dimethyl-1,3-dioxane.[4] A careful optimization study is required. Some processes utilize high-pressure and high-temperature (supercritical) conditions, which can enhance miscibility and reaction rates, but require specialized equipment.[9][10][11]
-
Molar Ratio of Reactants: The stoichiometry of isobutylene to formaldehyde significantly impacts selectivity and yield. An excess of isobutylene is often used to suppress the formation of byproducts that arise from high concentrations of formaldehyde, such as formiates or polyols.[9] A molar ratio of isobutylene to formaldehyde of at least 7:1 has been suggested to improve outcomes.[9]
-
Solvent and Water Content: The reaction medium plays a critical role. In the complete absence of water, the cationic intermediate is more likely to eliminate a proton to form the desired allylic alcohol.[4] If water is present, it can act as a nucleophile, trapping the carbocation to form a 1,3-diol, which can reduce the yield of the target molecule.[4][7]
Question 2: I'm observing significant amounts of byproducts like 4,4-dimethyl-1,3-dioxane and isoprene. How can I increase selectivity for this compound?
Answer: Poor selectivity is directly tied to the reaction conditions steering the carbocation intermediate down alternative pathways.
-
To Minimize Dioxane Formation: The formation of 4,4-dimethyl-1,3-dioxane is favored by an excess of formaldehyde and lower reaction temperatures.[4][12] To increase selectivity for the allylic alcohol, ensure you are not using a large excess of formaldehyde. Increasing the reaction temperature moderately can also disfavor dioxane formation, but be mindful of the risk of dehydration to isoprene.
-
To Minimize Isoprene Formation: Isoprene is formed via the dehydration of this compound. This subsequent reaction is often catalyzed by strong acid sites and higher temperatures.[2][3][7][8] To mitigate this, consider using a catalyst with moderate acid strength or operating at the lower end of the effective temperature range for the main reaction. Zeolite catalysts like H-ZSM-5 have been shown to be highly selective for the formation of the analogous compound 3-methyl-3-buten-1-ol, suggesting that catalyst structure is key to preventing the secondary dehydration step.[6][7]
-
Reaction Time: Monitor the reaction progress over time. Allowing the reaction to proceed for too long after the initial reactants are consumed can lead to the conversion of your desired product into more stable byproducts like isoprene.
Question 3: My reaction seems to stop before all the limiting reagent is consumed. What could be the issue?
Answer: Incomplete conversion, or a stalled reaction, can be frustrating. Here are the primary suspects:
-
Catalyst Deactivation: Solid catalysts can deactivate over time due to coking (formation of carbonaceous deposits) or poisoning from impurities in the feedstock.[8] If using a reusable catalyst, regeneration may be necessary. For liquid acid catalysts, ensure they are not being neutralized by basic impurities.
-
Reactant Purity and Stability: Formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration. It is often supplied as an aqueous solution (formalin), and its concentration should be verified.[13][14] Isobutylene should be free of polymerization inhibitors that might interfere with the reaction.
-
Phase Transfer Limitations: The reaction is often biphasic (gaseous isobutylene and aqueous/liquid formaldehyde).[9] Inefficient mixing can lead to poor mass transfer between the phases, limiting the reaction rate. Ensure vigorous stirring or agitation to maximize the interfacial area between the reactants.
Question 4: I'm having difficulty purifying this compound from the reaction mixture. What are the recommended methods?
Answer: A robust purification strategy is essential for obtaining a high-purity product.
-
Neutralization: The first step is to quench the reaction and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a mild base solution, such as sodium bicarbonate or sodium carbonate, until the aqueous phase is neutral.
-
Phase Separation: After neutralization, allow the layers to separate. The organic product will be in the organic layer. Separate the aqueous layer, which contains salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.
-
Distillation: The final and most critical step is fractional distillation. Due to the potential for close boiling points between the desired product and certain byproducts or unreacted starting materials, a distillation column with good theoretical plate count is recommended for achieving high purity.[15]
Data Presentation: Influence of Reaction Parameters
The following tables summarize typical effects of key parameters on the reaction outcome. Note that optimal values are system-dependent and should be determined empirically.
Table 1: General Effect of Catalyst Type on Reaction Outcome
| Catalyst Type | Typical Selectivity for Allylic Alcohol | Common Byproducts | Notes |
| Strong Mineral Acids (e.g., H₂SO₄) | Moderate | Dioxane, Isoprene, Polymers | Can lead to significant side reactions and dehydration.[12] |
| Zeolite (e.g., H-ZSM-5) | High | Isoprene | Offers high selectivity due to shape-selectivity and tunable acidity.[2][3][7] |
| Acidic Ion-Exchange Resins | Moderate to High | Dioxane, Isoprene | Can be a good alternative to liquid acids, simplifying workup.[12] |
Table 2: General Effect of Temperature on Product Distribution
| Temperature Range | Predominant Product(s) | Rationale |
| Low (< 70°C) | 4,4-Dimethyl-1,3-dioxane | Favors the reaction of the carbocation intermediate with a second molecule of formaldehyde.[4][5] |
| Moderate (70-150°C) | This compound | Optimal range for proton elimination from the carbocation to form the desired allylic alcohol. |
| High (> 150°C) | Isoprene | Promotes the acid-catalyzed dehydration of the initially formed alcohol.[2][3] |
Visualizing the Process
Diagrams can clarify complex relationships within the synthesis and troubleshooting process.
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Lab-Scale Synthesis
This protocol provides a general framework. Researchers must adapt it based on their specific equipment and safety protocols.
PART 1: MATERIALS AND REAGENTS
-
Isobutylene (liquefied gas)[16]
-
Formaldehyde (37 wt. % in H₂O, formalin)[14]
-
Acid Catalyst (e.g., H-ZSM-5, Amberlyst-15, or sulfuric acid)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Solvent (if applicable, e.g., a hydrocarbon for extraction)
-
Pressure-rated reaction vessel (e.g., Parr reactor) equipped with a gas inlet, liquid sampling port, thermocouple, pressure gauge, and mechanical stirrer.
PART 2: SAFETY PRECAUTIONS
-
Formaldehyde: is a known carcinogen and is highly toxic.[14][17] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Isobutylene: is a highly flammable gas.[16][18][19] All operations must be conducted in an area free from ignition sources. Use non-sparking tools and ensure all equipment is properly grounded.[20][21] Handle liquefied isobutylene with cryogenic gloves to prevent frostbite.[19]
-
Pressure Reaction: The use of a pressure reactor requires specific training. Ensure the reactor is rated for the intended temperature and pressure and that all safety features (e.g., rupture disc) are in place.
PART 3: STEP-BY-STEP METHODOLOGY
-
Reactor Setup: Assemble the pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and properly seated.
-
Charging Reactants:
-
Add the formaldehyde solution and the acid catalyst to the reactor vessel.
-
Seal the reactor.
-
Begin mechanical stirring.
-
Purge the reactor headspace with an inert gas like nitrogen.
-
-
Introducing Isobutylene:
-
Cool the reactor to a low temperature (e.g., 0-10 °C) to facilitate the condensation of isobutylene.
-
Carefully introduce the desired mass of liquefied isobutylene into the sealed reactor from a tared cylinder.
-
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 80-120 °C). The pressure will increase as the reactor heats up.
-
Monitor the reaction progress by temperature, pressure, and periodic sampling (if the setup allows) for analysis by Gas Chromatography (GC).
-
-
Work-up:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent any excess pressure in a safe and controlled manner.
-
Open the reactor and transfer the liquid contents to a separatory funnel.
-
If a solid catalyst was used, filter it off before transferring.
-
Wash the organic mixture with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to isolate the this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, IR).
-
References
-
chemeurope.com. (n.d.). Formaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoprenol. Retrieved from [Link]
-
Vasiliadou, E. S., Li, S., Caratzoulas, S., & Lobo, R. F. (2018). Formaldehyde–isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology. Retrieved from [Link]
-
Middlesex Gases. (2015). Safety Data Sheet - Isobutylene. Retrieved from [Link]
-
Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Isobutylene. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Formaldehyde. Retrieved from [Link]
-
Vasiliadou, E. S., Li, S., Caratzoulas, S., & Lobo, R. F. (2018). Formaldehyde-isobutene Prins condensation over MFI-type zeolites. University of Delaware. Retrieved from [Link]
-
LANXESS. (2015). Product Safety Assessment: Isobutylene. Retrieved from [Link]
-
Request PDF. (n.d.). Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Retrieved from [Link]
- Google Patents. (n.d.). WO2020049111A1 - Process for producing isoprenol.
-
Royal Society of Chemistry. (2018). Formaldehyde–isobutene Prins condensation over MFI-type zeolites. Retrieved from [Link]
-
LookChem. (n.d.). The production of Isoprene from Synthetic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2280022C1 - Process of producing isoprene from isobutene and formaldehyde.
-
ResearchGate. (n.d.). Synthesis of isoprene from IB and formaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]
-
Study.com. (n.d.). Formaldehyde | Overview, Structure & Uses. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]
-
Houben-Weyl. (n.d.). The Prins Reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). On the choice of Lewis acids for the Prins reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
-
SIELC Technologies. (2018). 2,3-Dimethyl-3-buten-2-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H12O). Retrieved from [Link]
- Google Patents. (n.d.). EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Optimization of synthesis conditions of 2,3-dimethylbutadiene. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylbut-2-en-1-ol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,3-Dimethylbut-3-en-1-ol
In the landscape of organic chemistry, the precise structural elucidation of molecules is paramount for understanding their reactivity, properties, and potential applications. This guide provides an in-depth analysis of 2,3-Dimethylbut-3-en-1-ol, a structurally interesting unsaturated alcohol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the nuances of both ¹H and ¹³C NMR spectra, offering a detailed interpretation grounded in fundamental principles. Furthermore, this guide will objectively compare the insights gained from NMR with those from other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), thereby providing a holistic view of its structural characterization.
The Subject Molecule: this compound
This compound (C₆H₁₂O) is a valuable building block in organic synthesis.[1] Its structure features a primary alcohol, a quaternary carbon, and a terminal double bond, presenting a unique combination of functional groups that give rise to distinct spectroscopic signatures.
Part 1: Unraveling the Structure with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure determination, providing unparalleled detail about the carbon-hydrogen framework.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃), is crucial to avoid interference from solvent protons.[2][3][4] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal arbitrarily set to 0.0 ppm.[2]
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~0.9 - 1.1 | Doublet | 3H | -CH(CH ₃) |
| b | ~1.7 | Singlet | 3H | -C(CH₃)=CH₂ |
| c | ~2.1 - 2.4 | Multiplet | 1H | -CH (CH₃) |
| d | ~3.4 - 3.7 | Multiplet | 2H | -CH ₂OH |
| e | ~4.7 - 4.9 | Two Singlets | 2H | -C=CH ₂ |
| f | Variable (broad) | Singlet | 1H | -OH |
Causality Behind the Assignments:
-
Signal (a) - The Upfield Doublet: The protons of the methyl group at C2 are adjacent to a single proton on C3, leading to a doublet according to the n+1 rule.[5] Their upfield chemical shift is characteristic of alkyl protons.
-
Signal (b) - The Vinylic Methyl Singlet: The methyl group attached to the double bond (C3) is deshielded compared to a typical alkyl methyl group due to the anisotropic effect of the π-system, hence its downfield shift. It appears as a singlet as there are no adjacent protons.
-
Signal (c) - The Methine Multiplet: The single proton at C2 is coupled to the three protons of the adjacent methyl group and the two protons of the methylene group, resulting in a complex multiplet.
-
Signal (d) - The Methylene Protons: These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift.[6] Their coupling with the proton at C2 will likely result in a multiplet.
-
Signal (e) - The Vinylic Protons: The two protons on the terminal double bond are in different chemical environments (one is cis and the other is trans to the quaternary carbon) and are therefore expected to appear as two distinct signals, likely singlets or very closely spaced doublets due to geminal coupling. They are significantly deshielded by the double bond.
-
Signal (f) - The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[6][7] It often appears as a broad singlet and can be confirmed by a "D₂O shake," where the addition of deuterium oxide leads to the disappearance of this peak.[7]
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | ~15 - 20 | CH₃ | C1 |
| 2 | ~20 - 25 | CH₃ | C5 |
| 3 | ~45 - 55 | CH | C2 |
| 4 | ~65 - 75 | CH₂ | C4 |
| 5 | ~110 - 115 | CH₂ | C6 |
| 6 | ~145 - 155 | C | C3 |
Expert Insights into ¹³C Chemical Shifts:
-
Alkyl Carbons (C1, C2, C5): These carbons appear in the typical upfield region for sp³ hybridized carbons.
-
Methylene Carbon (C4): The carbon attached to the hydroxyl group is significantly deshielded and appears in the 65-75 ppm range, a characteristic chemical shift for carbons in alcohols.[6]
-
Alkene Carbons (C3, C6): The sp² hybridized carbons of the double bond appear in the downfield region. The quaternary carbon (C3) is more deshielded than the terminal methylene carbon (C6).
To further confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
Part 2: A Multi-faceted Approach: Comparison with Other Analytical Techniques
While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information, reinforcing the overall structural assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for the rapid identification of key functional groups. For this compound, the IR spectrum would prominently feature:
-
A broad, strong absorption in the 3200-3600 cm⁻¹ region: This is the characteristic O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.[8][9]
-
A medium absorption around 3080 cm⁻¹: This corresponds to the =C-H stretching of the vinylic protons.
-
Strong absorptions in the 2850-2960 cm⁻¹ range: These are due to the C-H stretching vibrations of the alkyl groups.
-
A medium absorption around 1650 cm⁻¹: This is indicative of the C=C stretching of the double bond.
-
A strong absorption in the 1000-1260 cm⁻¹ range: This corresponds to the C-O stretching vibration of the primary alcohol.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 100, corresponding to the molecular weight of C₆H₁₂O.[1]
-
Fragmentation: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. A significant fragment would likely be observed at m/z = 69, resulting from the loss of the -CH₂OH group. The fragmentation of unsaturated alcohols can also yield allylic cations.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12][13] This technique would be ideal for analyzing the purity of a this compound sample and confirming its identity by comparing the retention time and mass spectrum with a known standard.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton environment, connectivity, and stereochemistry. | Provides a complete structural map. | Can be complex to interpret for large molecules. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Directly observes the carbon framework. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple technique. | Provides limited information on the overall structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive and provides molecular formula information. | Isomers can have similar mass spectra. |
| GC-MS | Separation of components in a mixture and their individual mass spectra. | Excellent for purity analysis and identification in complex mixtures. | Requires the analyte to be volatile and thermally stable. |
Part 3: Experimental Protocols and Visualization
Standard Operating Procedure for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
-
Insert the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR and DEPT-135 spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualizing Molecular Structure and Key NMR Correlations
To aid in the visualization of the molecular structure and the relationships between different parts of the molecule as determined by NMR, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key ³J (three-bond) couplings in the ¹H NMR spectrum.
Conclusion
The structural elucidation of this compound is most comprehensively achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed blueprint of the carbon-hydrogen framework, IR spectroscopy and Mass Spectrometry offer rapid and confirmatory evidence of key functional groups and molecular weight. This guide has demonstrated that a synergistic application of these methods, grounded in a solid understanding of their theoretical principles, is the most robust approach for the unambiguous characterization of organic molecules, a critical step in research and development across the chemical sciences.
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A Senior Application Scientist's Comparative Guide to the GC-MS Characterization of a 2,3-Dimethylbut-3-en-1-ol Reaction Mixture
For researchers, scientists, and drug development professionals, the precise characterization of reaction mixtures is a cornerstone of successful synthesis and process optimization. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the characterization of a 2,3-Dimethylbut-3-en-1-ol reaction mixture. Drawing upon field-proven insights, this document will elucidate the causality behind experimental choices, ensuring a self-validating system for robust and reliable analysis.
Introduction to the Analyte and its Synthetic Context
This compound (CAS 1708-93-6) is a substituted allylic alcohol with applications as a versatile building block in organic synthesis.[1] Its synthesis is often achieved through methods such as the Prins reaction of isobutylene with formaldehyde or the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene.[1][2][3] The choice of synthetic route and reaction conditions can lead to a variety of byproducts, making comprehensive characterization of the reaction mixture essential for quality control and yield optimization.
The Prins reaction, for instance, is highly dependent on reaction conditions. In the presence of water and a protic acid, it can yield 1,3-diols, while in the absence of water, the desired allylic alcohol may be formed.[2] An excess of formaldehyde can lead to the formation of dioxane derivatives.[2] Similarly, the hydroboration-oxidation of dienes requires careful control of regioselectivity to avoid the formation of isomeric alcohols.[3][4]
GC-MS: The Workhorse for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] It is particularly well-suited for the analysis of reaction mixtures containing relatively low molecular weight, thermally stable compounds like this compound and its likely byproducts.
The Causality Behind the GC-MS Workflow
The successful application of GC-MS for this analysis hinges on a series of well-considered experimental choices, from sample injection to data interpretation.
-
Sample Preparation: A representative aliquot of the reaction mixture is diluted in a volatile solvent like dichloromethane. This serves two purposes: it ensures the concentration of the analytes is within the linear dynamic range of the detector and reduces the viscosity of the sample for clean injection. The addition of an internal standard (e.g., an alkane like dodecane that is not present in the reaction mixture) is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.[6]
-
GC Separation: The diluted sample is injected into the gas chromatograph, where it is vaporized. The choice of the capillary column is critical. A polar column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is often preferred for the analysis of alcohols.[7] This is because the polar stationary phase will interact more strongly with the polar hydroxyl group of the alcohols, leading to better separation from less polar byproducts and starting materials. The temperature of the GC oven is programmed to ramp up over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection and Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.[6] These fragments are then separated by their mass-to-charge ratio (m/z) in a mass analyzer, typically a quadrupole. The resulting mass spectrum is a unique fingerprint of the molecule. By comparing the obtained mass spectrum to a library of known spectra (such as the NIST database) or by interpreting the fragmentation pattern, the identity of each compound can be confirmed. A known GC-MS spectrum for this compound is available for reference.[8]
Expected Fragmentation Pattern
While a detailed mass spectrum for this compound is available from spectral databases, understanding the likely fragmentation pathways is key to confident identification. For allylic alcohols, common fragmentation includes the loss of a water molecule, alpha-cleavage, and rearrangements. The mass spectrum of the isomeric 2,3-Dimethyl-1-buten-3-ol in the NIST database can provide clues to the expected fragmentation of the target analyte.[9]
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive understanding of a reaction mixture often benefits from the application of multiple analytical techniques. The choice of technique depends on the specific information required.
| Technique | Principle | Strengths | Weaknesses | Best For |
| GC-MS | Separation by volatility and polarity, identification by mass fragmentation. | High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds, vast spectral libraries available. | Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds. | Identifying and quantifying volatile components of a complex reaction mixture. |
| HPLC | Separation by polarity, affinity, or size in a liquid mobile phase. | Suitable for non-volatile and thermally labile compounds, wide variety of stationary and mobile phases for method development. | Lower resolution than capillary GC, identification based on retention time requires standards, less structural information from common detectors (e.g., UV). | Quantifying non-volatile starting materials or products, separating isomers.[10][11][12] |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, non-destructive, inherently quantitative without the need for calibration curves. | Lower sensitivity than MS, complex mixtures can lead to overlapping signals, requires higher sample concentrations. | Unambiguous structure elucidation of major components, determining isomeric ratios. |
| FTIR | Vibrational transitions of chemical bonds upon absorption of infrared radiation. | Fast, non-destructive, provides information about functional groups present. | Not suitable for complex mixture analysis due to overlapping absorptions, generally not a quantitative technique. | Monitoring the disappearance of starting material functional groups (e.g., C=O of formaldehyde) and the appearance of product functional groups (e.g., O-H of the alcohol). |
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reaction mixture in dichloromethane.
-
Prepare a series of calibration standards of a certified reference standard of this compound in dichloromethane, ranging from 1 to 100 µg/mL.
-
To each standard and the sample solution, add an internal standard (e.g., dodecane) to a final concentration of 50 µg/mL.
-
-
GC-MS Conditions (suggested starting point, optimization may be required):
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 230 °C, hold for 5 min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any byproducts by comparing their retention times and mass spectra to the calibration standards and reference libraries (e.g., NIST).
-
Quantify the analytes by constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.
-
Conclusion
The characterization of a this compound reaction mixture is most effectively achieved through a multi-faceted analytical approach. GC-MS stands out as the primary technique for the identification and quantification of the volatile components, including the target analyte and potential byproducts. Its high sensitivity and the availability of extensive spectral libraries provide a high degree of confidence in the results. However, for a complete understanding of the reaction, particularly when dealing with non-volatile or thermally labile species, complementary techniques such as HPLC and NMR are invaluable. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow that ensures the quality and consistency of their synthetic processes.
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A Comparative Guide to HPLC Purity Validation of 2,3-Dimethylbut-3-en-1-ol: A Method Selection Framework
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 2,3-Dimethylbut-3-en-1-ol, a substituted allylic alcohol used as a versatile synthetic intermediate in fine chemical and polymer research.[1] The unique analytical challenge presented by this molecule—high volatility and the absence of a UV-absorbing chromophore—necessitates a careful evaluation of analytical strategies to ensure accurate and reliable purity assessment.
We will objectively compare two primary HPLC approaches: direct analysis using a universal Refractive Index (RI) detector and a more sensitive indirect method involving pre-column derivatization for UV detection. Furthermore, we will benchmark these liquid chromatography methods against the more conventional Gas Chromatography (GC) approach, providing a comprehensive framework for researchers to select the optimal method based on their specific experimental needs, from routine quality control to trace impurity profiling.
The Analytical Challenge: Why Standard HPLC-UV Fails
This compound (Molecular Formula: C₆H₁₂O) is a saturated alcohol with a terminal double bond.[1][2] Critically, its structure lacks conjugated double bonds or aromatic rings, which are known as chromophores. Standard HPLC systems rely heavily on UV-Visible detectors, which measure the absorbance of light by the analyte. Without a chromophore, this compound is essentially "invisible" to UV detection, making direct quantification impossible with this common and robust detector. This limitation forces analysts to either employ alternative detection methods or chemically modify the analyte to make it detectable.
Method 1: Direct Analysis via HPLC with Refractive Index Detection (HPLC-RI)
The most direct HPLC approach for analyzing non-chromophoric compounds is to use a universal detector, such as a Refractive Index (RI) detector.[3][4] An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5][6] As the analyte peak passes through the detector's flow cell, it causes a change in the solution's refractive index, which is registered as a signal.[5][6]
Causality Behind Experimental Choices
The primary constraint of RI detection is its incompatibility with gradient elution.[3] A gradient method, which involves changing the mobile phase composition during the run, would cause a continuous drift in the baseline refractive index, making it impossible to detect analyte peaks. Therefore, an isocratic mobile phase (constant composition) is mandatory.[5][6] This fundamentally limits the method's ability to resolve impurities with widely different polarities in a single run.
Furthermore, RI detectors are highly sensitive to temperature fluctuations.[3] Strict temperature control of both the column and the detector cell is crucial for achieving a stable baseline and reproducible results.
Experimental Protocol: HPLC-RI
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a refractive index detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and HPLC-grade Water (e.g., 40:60 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (thermostatically controlled).
-
Detector Temperature: 35°C (matched to column temperature).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a final concentration of approximately 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC-RI Analysis
Caption: Workflow for purity analysis using HPLC-UV with pre-column derivatization.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
For a volatile, thermally stable alcohol like this compound, Gas Chromatography (GC) is often the default and most direct analytical technique. [7]A comparison is essential for a comprehensive guide. GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (GC-FID) is a highly sensitive and near-universal detector for organic compounds.
Method Selection Framework: A Head-to-Head Comparison
The choice between HPLC and GC depends on the specific goals of the analysis, available equipment, and the nature of potential impurities.
| Parameter | HPLC-RI | HPLC-UV (Derivatization) | GC-FID (Alternative) |
| Principle | Direct analysis, universal detection | Indirect analysis, requires chromophore | Direct analysis of volatile compounds |
| Sensitivity | Low | High | Very High |
| Specificity | Moderate (limited by isocratic elution) | High (gradient elution resolves more peaks) | High (high-resolution capillary columns) |
| Sample Prep | Simple (dissolve and inject) | Complex (multi-step chemical reaction) | Simple (dissolve and inject) |
| Analysis Time | Moderate | Long (includes reaction time) | Fast |
| Impurity Scope | Best for impurities with similar polarity | Excellent for a wide range of polarities | Excellent for volatile impurities |
| Key Limitation | No gradient elution, low sensitivity | Derivatization reaction may be incomplete or produce artifacts | Not suitable for non-volatile impurities (e.g., salts, polymers) |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The purity validation of this compound requires a departure from standard HPLC-UV protocols due to the molecule's lack of a chromophore.
-
For routine, rapid quality control where primary impurities are volatile and of a similar nature to the parent compound, Gas Chromatography with FID (GC-FID) remains the superior choice due to its high resolution, sensitivity, and simple sample preparation.
-
When non-volatile impurities must be analyzed or when GC is unavailable, HPLC with Refractive Index Detection (HPLC-RI) offers a direct and straightforward alternative. However, analysts must be aware of its significant limitations in sensitivity and its inability to perform gradient separations, which may fail to resolve complex mixtures.
-
For comprehensive purity profiling and the detection of trace-level impurities , HPLC-UV with pre-column derivatization is the most powerful liquid chromatography technique. While it involves a more complex workflow, the resulting increase in sensitivity and the ability to use gradient elution provide the highest degree of confidence in the purity assessment, aligning well with the stringent requirements of pharmaceutical and drug development professionals.
Ultimately, the selection of an analytical method must be a deliberate choice based on a thorough understanding of the sample, the potential impurities, and the specific data quality objectives of the analysis.
References
- Idowu, O. et al. (n.d.). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Biocompare. Available at: [Link]
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KNAUER Wissenschaftliche Geräte GmbH. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. Available at: [Link]
-
PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
- (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
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Shimadzu Corporation. (n.d.). Refractive Index Detection (RID). Shimadzu. Available at: [Link]
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SCION Instruments. (n.d.). RI Detector HPLC. SCION Instruments. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Available at: [Link]
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A Guide to the Spectroscopic Differentiation of 2,3-Dimethylbut-3-en-1-ol and its Isomer, 2,3-Dimethyl-2-buten-1-ol
In the landscape of organic synthesis and drug development, the precise identification of isomers is paramount. Compounds sharing the same molecular formula (C₆H₁₂O) but differing in their atomic arrangement can exhibit vastly different chemical, physical, and biological properties. This guide offers an in-depth spectroscopic comparison of 2,3-dimethylbut-3-en-1-ol and its structural isomer, 2,3-dimethyl-2-buten-1-ol. For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between these allylic alcohols is crucial for reaction monitoring, quality control, and the synthesis of complex molecular targets.
This document provides a comprehensive analysis based on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols. We will explore the causal relationships between molecular structure and spectral output, offering a self-validating system for isomer identification.
The Isomers: A Structural Overview
This compound is a substituted allylic alcohol featuring a terminal double bond and a chiral center at the C2 position.[1] In contrast, 2,3-dimethyl-2-buten-1-ol possesses an internal, tetrasubstituted double bond. This fundamental difference in the placement of the C=C double bond is the primary driver of their distinct spectroscopic signatures. Both compounds are valuable synthetic intermediates, with applications ranging from fine chemical synthesis to the fragrance industry.[2]
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are key identifiers. The most striking difference between the two isomers lies in the vinylic region of the spectrum.
This compound will exhibit signals for two terminal vinylic protons (=CH₂) typically in the range of 4.8 - 5.0 ppm.[1] These protons will likely appear as multiplets due to geminal and allylic coupling.
2,3-Dimethyl-2-buten-1-ol , lacking protons directly attached to the double bond, will show no signals in this vinylic proton region, providing a clear and immediate point of differentiation.
The signals for the hydroxymethyl protons (-CH₂OH) also differ. In this compound, these protons are adjacent to a chiral center and are expected around 3.5 - 3.7 ppm, likely as a doublet. For 2,3-dimethyl-2-buten-1-ol, these protons are allylic and deshielded by the double bond, appearing around 4.1 ppm as a doublet.[3]
Comparative ¹H NMR Data
| Proton Environment | This compound (Predicted) | 2,3-Dimethyl-2-buten-1-ol (Typical) | Key Differentiator |
| =CH₂ (Vinylic) | ~4.8 - 5.0 ppm (2H, m) | Absent | Presence/absence of vinylic proton signals |
| -CH₂OH (Hydroxymethyl) | ~3.5 - 3.7 ppm (2H, d) | ~4.1 ppm (2H, d) | Downfield shift in 2,3-dimethyl-2-buten-1-ol |
| -CH- (Methine) | ~2.3 - 2.5 ppm (1H, m) | Absent | Presence of a methine signal adjacent to the alcohol |
| C(CH₃)= (Vinylic Methyl) | ~1.7 ppm (3H, s) | ~1.7 ppm (6H, s) | Integration reflects the number of vinylic methyls |
| CH(CH₃)- (Alkyl Methyl) | ~1.0 ppm (3H, d) | Absent | Presence of a doublet for the methyl on the chiral center |
| -OH (Hydroxyl) | Variable (broad s) | Variable (broad s) | Not a reliable differentiator |
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the isomers. The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond, are highly diagnostic.
For This compound , the terminal, unsubstituted alkene carbon (=CH₂) gives a characteristic signal around 110-115 ppm. The quaternary alkene carbon will be further downfield, around 145-150 ppm.[1]
In 2,3-dimethyl-2-buten-1-ol , the two sp² carbons of the internal, tetrasubstituted double bond will have different chemical shifts, expected around 138 ppm and 123 ppm.[3] The absence of a signal in the ~110-115 ppm range is a key indicator that the double bond is not terminal.
Comparative ¹³C NMR Data
| Carbon Environment | This compound (Predicted) | 2,3-Dimethyl-2-buten-1-ol (Typical) | Key Differentiator |
| =CH₂ (Vinylic) | ~110 - 115 ppm | Absent | Presence of a terminal alkene carbon signal |
| C= (Quaternary Alkene) | ~145 - 150 ppm | ~138 ppm | Chemical shift of the substituted sp² carbons |
| -CH₂OH (Hydroxymethyl) | ~65 - 70 ppm | ~60 ppm | Similar, but slight variation |
| -CH- (Methine) | ~45 - 50 ppm | Absent | Presence of the C2 methine carbon |
| Methyl Carbons | ~15 - 25 ppm | ~18 - 26 ppm | Number and shifts of methyl signals will differ |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of functional groups. For these isomers, the key differences will be observed in the C=C stretching and the C-H stretching regions.
This compound , with its terminal double bond, will show a C=C stretch around 1650 cm⁻¹. Additionally, the sp² C-H stretch of the vinylic protons will appear at a higher frequency, typically above 3000 cm⁻¹ (~3080 cm⁻¹).
2,3-Dimethyl-2-buten-1-ol , having a tetrasubstituted double bond, will exhibit a weaker or absent C=C stretch around 1675 cm⁻¹ due to the lack of a dipole moment change during the symmetric stretch. Furthermore, it will not have the characteristic sp² C-H stretch above 3000 cm⁻¹.
Both isomers will display a strong, broad O-H stretch around 3300-3400 cm⁻¹ and a C-O stretch in the 1000-1100 cm⁻¹ region.[3]
Comparative IR Data
| Vibrational Mode | This compound | 2,3-Dimethyl-2-buten-1-ol | Key Differentiator |
| O-H Stretch | ~3340 cm⁻¹ (broad) | ~3330 cm⁻¹ (broad) | Not a primary differentiator |
| sp² C-H Stretch | ~3080 cm⁻¹ | Absent | Presence indicates a terminal alkene |
| C=C Stretch | ~1650 cm⁻¹ | ~1675 cm⁻¹ (weak or absent) | Intensity and presence of the C=C stretch |
| C-O Stretch | ~1045 cm⁻¹ | ~1005 cm⁻¹ | Slight difference in wavenumber |
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers have the same molecular weight (100.16 g/mol ).[2] Therefore, differentiation relies on analyzing their fragmentation patterns.
Allylic alcohols often undergo fragmentation through cleavage of the C-C bond adjacent to the oxygen atom and through pathways involving the double bond. The position of the double bond will influence the stability of the resulting carbocation fragments, leading to different relative abundances of fragment ions. For instance, the loss of a methyl group or a propyl group can lead to characteristic fragments. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, C₆H₁₂O.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of these isomers.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Key parameters: spectral width of ~12 ppm, 16-64 scans, relaxation delay of 1-2 seconds, and a 45-90 degree pulse angle.[2]
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Key parameters: spectral width of ~220 ppm, several hundred to thousands of scans, and a longer relaxation delay (2-5 seconds).[3]
-
Infrared (IR) Spectroscopy
-
Technique : Attenuated Total Reflectance (ATR) is suitable for liquid samples.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and record a background spectrum.
-
Place a single drop of the neat liquid sample onto the center of the crystal.
-
-
Acquisition : Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[3]
Mass Spectrometry (GC-MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
GC Separation :
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to ensure separation of the isomers from any impurities.
-
-
MS Acquisition :
-
Acquire mass spectra over a range of m/z 40-300.
-
The electron energy is typically set to 70 eV.
-
Visualizing the Comparison
Caption: Key spectroscopic differentiators for the two isomers.
Conclusion
The structural differentiation of this compound and 2,3-dimethyl-2-buten-1-ol is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the presence or absence of signals corresponding to a terminal alkene being the most unambiguous indicator. IR spectroscopy serves as a rapid and effective complementary method to confirm the nature of the double bond. While mass spectrometry can confirm the molecular weight, detailed analysis of fragmentation patterns is required for differentiation. By understanding the fundamental principles that govern the spectroscopic output of these isomers, researchers can confidently identify and characterize these important chemical building blocks.
References
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SpectraBase. 2,3-Dimethylbut-2-en-1-ol. [Link]
-
PubChem. 2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114. [Link]
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A Comparative Guide to the Reactivity of 2,3-Dimethylbut-3-en-1-ol and Prenol
Introduction
In the landscape of organic synthesis, allylic alcohols serve as versatile and indispensable building blocks. Their dual functionality—a reactive hydroxyl group and an adjacent carbon-carbon double bond—provides a rich platform for a multitude of chemical transformations. Among these, 2,3-Dimethylbut-3-en-1-ol and Prenol (3-methylbut-2-en-1-ol) are two structurally similar primary allylic alcohols that, despite their resemblances, exhibit distinct reactivity profiles. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.
This guide provides an in-depth, objective comparison of the chemical reactivity of this compound and Prenol. We will dissect their structural and electronic differences to explain the causality behind their behavior in key organic reactions, supported by established chemical principles and experimental insights.
Molecular Structures at a Glance:
-
Prenol (3-methylbut-2-en-1-ol): Features a trisubstituted internal double bond. It is a simple and common terpenoid found in nature.[1]
-
This compound: Features a 1,1-disubstituted terminal double bond and a quaternary carbon adjacent to the carbinol carbon.[2][3]
This fundamental difference in alkene substitution and steric environment is the primary determinant of their divergent reactivity.
Structural and Electronic Properties: The Foundation of Reactivity
A molecule's reactivity is intrinsically linked to its structure. The arrangement of atoms and the distribution of electron density dictate which reaction pathways are favored.
| Property | This compound | Prenol (3-methylbut-2-en-1-ol) |
| IUPAC Name | This compound[3] | 3-methylbut-2-en-1-ol[1] |
| Molecular Formula | C₆H₁₂O[2][3] | C₅H₁₀O[1][4] |
| Molecular Weight | 100.16 g/mol [3][5] | 86.13 g/mol [1][4] |
| Structure | ||
| Alkene Substitution | 1,1-Disubstituted (Terminal) | Trisubstituted (Internal) |
| Alcohol Class | Primary Allylic | Primary Allylic[6] |
Key Structural Differences and Their Implications:
-
Alkene Stability and Nucleophilicity: The stability of an alkene generally increases with the number of alkyl substituents on the double-bonded carbons. Prenol's trisubstituted double bond is thermodynamically more stable than the 1,1-disubstituted terminal alkene of this compound. Furthermore, the electron-donating methyl groups make Prenol's double bond more electron-rich and, therefore, more nucleophilic. This directly impacts its reactivity towards electrophiles.[7][8]
-
Steric Hindrance: Steric bulk around a reactive site can significantly impede the approach of reagents, thereby slowing down reaction rates.[9][10]
-
In This compound , the hydroxyl group is attached to a carbon that is adjacent to a sterically demanding quaternary carbon. This creates a more hindered environment around the alcohol functionality compared to Prenol.
-
In Prenol , the hydroxyl group is less sterically encumbered, allowing for easier access by reagents.
-
These electronic and steric factors are the primary drivers behind the differing reactivities explored in the following sections.
Comparative Reactivity Analysis
We will now examine the behavior of these two alcohols in several common and synthetically important reactions.
Oxidation of the Hydroxyl Group
The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in organic synthesis.
-
Typical Reagents: Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation. These reagents are generally chemoselective for the alcohol and do not affect the alkene moiety under standard conditions.[11]
Reactivity Comparison:
-
Prenol: The less hindered primary alcohol in Prenol reacts readily with standard oxidizing agents to yield prenal (3-methyl-2-butenal).[12] The reaction is typically efficient and clean.
-
This compound: While the primary alcohol is readily oxidized, the increased steric hindrance from the adjacent quaternary center may lead to a slightly slower reaction rate compared to Prenol under identical conditions. However, the transformation to 2,3-dimethylbut-3-enal is still highly effective.[13]
Experimental Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol is a self-validating system for selectively oxidizing allylic alcohols. The heterogeneity of the reaction (solid MnO₂ in an organic solvent) simplifies workup, and the reaction's progress can be easily monitored by Thin Layer Chromatography (TLC).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the allylic alcohol (1.0 eq.) dissolved in a suitable solvent like dichloromethane (DCM) or hexane.
-
Reagent Addition: Add activated MnO₂ (5-10 eq. by weight). The large excess is necessary as the activity of MnO₂ can vary.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed. Reaction times can vary from a few hours to over 24 hours.[11]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified further by distillation or chromatography if necessary.
Acid-Catalyzed Rearrangement
Allylic alcohols are susceptible to 1,3-transposition rearrangements under acidic conditions. This reaction proceeds through an allylic carbocation intermediate, and the stability of this intermediate is paramount in determining the reaction's course and outcome.[14][15]
Mechanism Workflow:
Caption: Acid-catalyzed rearrangement pathways.
Reactivity Comparison:
-
Prenol: Protonation of the hydroxyl group followed by the loss of water generates a relatively stable tertiary allylic carbocation. This intermediate can be trapped by water at either end of the allylic system, leading to an equilibrium between Prenol and its tertiary alcohol isomer, 3-methyl-3-buten-2-ol. The reaction is often controllable.
-
This compound: This alcohol is significantly more prone to complex rearrangements. Initial loss of water would form a highly unstable primary allylic carbocation. This intermediate will instantaneously undergo a 1,2-hydride shift to form a much more stable tertiary allylic carbocation.[16] This propensity for skeletal rearrangement makes it a less predictable substrate in acid-catalyzed reactions, often leading to a mixture of products, including rearranged alcohols and dienes from elimination.
Electrophilic Addition to the Alkene
The reactivity of the double bond towards electrophiles (e.g., HBr, Br₂) is dictated by its nucleophilicity and the stability of the resulting carbocation intermediate.
Mechanism Workflow:
Caption: Factors influencing electrophilic addition.
Reactivity Comparison:
-
Prenol: Its electron-rich, trisubstituted double bond makes it highly reactive towards electrophiles. The addition follows Markovnikov's rule, proceeding through a stable tertiary carbocation, leading to a predictable major product.
-
This compound: The terminal double bond is less substituted and therefore less nucleophilic than that of Prenol, suggesting a slower reaction rate.[7] However, the addition of an electrophile (like H⁺) to the terminal carbon also generates a stable tertiary carbocation, ensuring that the reaction, once initiated, proceeds readily to the Markovnikov product.
Summary of Reactivity
| Reaction Type | This compound | Prenol | Key Differentiating Factor |
| Oxidation of -OH | Effective, possibly slower rate | Effective, faster rate | Steric hindrance around the alcohol group. |
| Acid-Catalyzed Rearrangement | Prone to complex skeletal rearrangements | Undergoes more predictable 1,3-transposition | Stability of the initially formed carbocation. |
| Electrophilic Addition | Less reactive alkene | More reactive alkene | Alkene substitution and electron density. |
Final Assessment for the Synthetic Chemist
The choice between this compound and Prenol is not arbitrary; it is a strategic decision based on the desired chemical transformation.
-
Choose Prenol when your synthesis requires a predictable reaction at the double bond (e.g., electrophilic addition, epoxidation) or a controlled allylic rearrangement. Its robust and well-defined reactivity makes it a reliable building block. It is a key precursor in the industrial synthesis of vitamins A, E, and K.[1]
-
Choose this compound when the synthetic target specifically requires its unique carbon skeleton, or when the reaction exclusively targets the primary alcohol without involving the alkene under acidic conditions. Its tendency to undergo rearrangement can also be strategically exploited to access complex molecular architectures not easily obtained from other starting materials.
Ultimately, this guide serves as a testament to a fundamental principle in organic chemistry: subtle variations in molecular structure can lead to profound differences in chemical reactivity. A thorough understanding of these principles empowers chemists to make informed decisions, optimizing synthetic routes for efficiency, selectivity, and innovation.
References
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Algor Cards. Prenol: A Versatile and Widely Used Chemical Compound. Available at: [Link]
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Gornicka, A. et al. (2015). Isoprenoid Alcohols are Susceptible to Oxidation with Singlet Oxygen and Hydroxyl Radicals. Lipids, 51(3), 365-376. Available at: [Link]
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FooDB. Showing Compound Prenol (FDB001927). Available at: [Link]
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Welz, O. et al. (2014). Chlorine atom-initiated low-temperature oxidation of prenol and isoprenol: The effect of C=C double bonds on the peroxy radical chemistry in alcohol oxidation. Proceedings of the Combustion Institute, 35(1), 379-386. Available at: [Link]
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Cosimbescu, L. et al. (2022). Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. Frontiers in Chemistry, 10, 882772. Available at: [Link]
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StudySmarter. Prenol: Definition, Properties & Formula. Available at: [Link]
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Bariki, M. et al. (2021). Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol) Oxidation. Energy & Fuels, 35(17), 14216-14231. Available at: [Link]
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ACS Publications. Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol) Oxidation. Available at: [Link]
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ResearchGate. Reduced mechanism of the prenol oxidation by hydroxyl radicals. Available at: [Link]
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Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Available at: [Link]
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ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]
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- 16. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with... | Study Prep in Pearson+ [pearson.com]
comparative study of catalytic activity for 2,3-Dimethylbut-3-en-1-ol synthesis
Introduction: The Synthetic Challenge and Industrial Relevance of 2,3-Dimethylbut-3-en-1-ol
This compound is a valuable substituted allylic alcohol that serves as a versatile building block in the synthesis of fine chemicals and complex organic molecules.[1] Its structure, featuring both a hydroxyl group and a sterically hindered carbon-carbon double bond, allows for a variety of subsequent chemical transformations.[1] The controlled and selective synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of two prominent catalytic methodologies for the synthesis of this compound: the heterogeneously catalyzed Prins reaction and the homogeneous hydroboration-oxidation of a diene. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment of their respective catalytic activities and practical considerations.
Methodology 1: Heterogeneous Catalysis via the Prins Reaction
The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[2][3] In the context of this compound synthesis, the logical precursors are 2,3-dimethyl-1-butene and formaldehyde. The use of a solid acid catalyst, such as a zeolite, offers significant advantages in terms of catalyst recovery and process simplification, which are critical for industrial applications.
Catalyst Selection and Rationale: The Case for H-ZSM-5
Zeolites, particularly those with a high silica-to-alumina ratio like H-ZSM-5, are excellent candidates for acid catalysis in the Prins reaction.[4] The Brønsted acid sites within the zeolite's porous structure are responsible for activating the formaldehyde, initiating the reaction. The shape-selective nature of the zeolite can also influence the product distribution, potentially favoring the desired allylic alcohol over the formation of byproducts such as dioxanes.[4][5]
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Activation of Formaldehyde: A proton from the Brønsted acid site of the H-ZSM-5 catalyst protonates the carbonyl oxygen of formaldehyde, forming a highly electrophilic oxonium ion.
-
Electrophilic Attack: The electron-rich double bond of 2,3-dimethyl-1-butene attacks the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate.
-
Proton Elimination: A proton is eliminated from the carbon adjacent to the newly formed C-C bond, regenerating the double bond in a different position and yielding the final product, this compound. The catalyst is also regenerated in this step.
Experimental Protocol: Prins Reaction with H-ZSM-5
This protocol is based on established procedures for similar Prins reactions.[4][6][7]
Materials:
-
2,3-dimethyl-1-butene
-
Paraformaldehyde (as a source of formaldehyde)
-
H-ZSM-5 zeolite catalyst (activated)
-
Anhydrous toluene (solvent)
-
Methanol (for catalyst washing)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating and stirring equipment
-
Gas chromatograph (GC) for reaction monitoring and yield determination
Procedure:
-
Catalyst Activation: The H-ZSM-5 catalyst is activated by heating at 500 °C for 4 hours under a flow of dry air to remove any adsorbed water.
-
Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the activated H-ZSM-5 catalyst (e.g., 5 wt% relative to the alkene) and anhydrous toluene.
-
Reactant Addition: 2,3-dimethyl-1-butene and paraformaldehyde (e.g., in a 1.5:1 molar ratio) are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 120 °C) and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration and washed with methanol. The filtrate, containing the product, is then subjected to distillation to isolate the this compound.
Experimental Workflow: Prins Reaction
Caption: Experimental workflow for the H-ZSM-5 catalyzed Prins reaction.
Methodology 2: Homogeneous Catalysis via Hydroboration-Oxidation
The hydroboration-oxidation of a diene is a classic two-step synthetic route to alcohols with anti-Markovnikov regioselectivity. For the synthesis of this compound, the starting material is 2,3-dimethyl-1,3-butadiene.[1]
Catalyst and Reagent Rationale
This method employs a stoichiometric reagent, borane (BH3), typically used as a complex with tetrahydrofuran (BH3·THF), which acts as a Lewis acid. The subsequent oxidation step utilizes common laboratory reagents, hydrogen peroxide (H2O2) and a base like sodium hydroxide (NaOH). The regioselectivity is governed by both steric and electronic effects, with the boron atom preferentially adding to the less substituted carbon of the double bond.[1]
Reaction Mechanism
-
Hydroboration: The BH3·THF complex reacts with 2,3-dimethyl-1,3-butadiene. The boron adds to the terminal CH2 group, and a hydride is transferred to the adjacent carbon, forming a trialkylborane intermediate. The reaction proceeds in a concerted, syn-addition fashion.
-
Oxidation: The trialkylborane is then oxidized in the presence of hydrogen peroxide and a base. The hydroperoxide anion attacks the boron atom, followed by the migration of the alkyl group from boron to the adjacent oxygen atom. This process is repeated for all three alkyl groups.
-
Hydrolysis: The resulting borate ester is hydrolyzed by the aqueous base to yield the desired this compound and a borate salt.
Experimental Protocol: Hydroboration-Oxidation
This protocol follows standard procedures for hydroboration-oxidation reactions.
Materials:
-
2,3-dimethyl-1,3-butadiene
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
-
Ice bath
-
Rotary evaporator
Procedure:
-
Hydroboration: A dried, nitrogen-flushed flask is charged with 2,3-dimethyl-1,3-butadiene and anhydrous THF. The flask is cooled in an ice bath. The BH3·THF solution is added dropwise while maintaining the temperature at 0 °C. The reaction is then stirred at room temperature for a specified time (e.g., 2 hours).
-
Oxidation: The reaction mixture is cooled again in an ice bath. The NaOH solution is added, followed by the slow, dropwise addition of the H2O2 solution, ensuring the temperature does not rise significantly.
-
Work-up: The reaction mixture is stirred at room temperature for a few hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography.
Experimental Workflow: Hydroboration-Oxidation
Caption: Experimental workflow for the hydroboration-oxidation synthesis.
Comparative Analysis of Catalytic Performance
| Feature | Prins Reaction (H-ZSM-5) | Hydroboration-Oxidation |
| Catalyst Type | Heterogeneous (Solid Acid) | Homogeneous (Stoichiometric Reagent) |
| Substrates | 2,3-Dimethyl-1-butene, Formaldehyde | 2,3-Dimethyl-1,3-butadiene |
| Atom Economy | Higher (addition reaction) | Lower (use of stoichiometric reagents) |
| Catalyst Reusability | Yes, after regeneration | No |
| Reaction Conditions | Higher temperature (e.g., 120 °C) | Milder temperature (0 °C to RT) |
| Selectivity Control | Can be influenced by catalyst properties | Generally high regioselectivity |
| Potential Byproducts | Dioxanes, other isomers | Diols, other oxidation products |
| Work-up Complexity | Simpler (filtration of catalyst) | More complex (extraction, washing) |
| Industrial Scalability | Favorable due to continuous processing potential | Less favorable for large scale (batch process) |
Conclusion and Future Outlook
Both the heterogeneously catalyzed Prins reaction and the homogeneous hydroboration-oxidation offer viable pathways for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the synthesis.
For large-scale industrial production, the Prins reaction using a solid acid catalyst like H-ZSM-5 is highly attractive. Its advantages include higher atom economy, catalyst reusability, and the potential for continuous flow processes. However, optimizing the catalyst to achieve high selectivity and prevent deactivation will be a key research focus.
Conversely, the hydroboration-oxidation route is a reliable and well-established laboratory-scale method that generally provides high yields and predictable regioselectivity. While the use of stoichiometric borane and a more involved work-up make it less suitable for industrial-scale production, it remains an excellent choice for research and development purposes where smaller quantities of the product are required.
Future research in this area could focus on the development of novel, highly selective, and robust heterogeneous catalysts for the Prins reaction. Additionally, exploring catalytic versions of the hydroboration reaction could enhance the sustainability of that synthetic route.
References
-
Wikipedia. Prins reaction. Available at: [Link]
-
Yuan, H., et al. Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Turkish Journal of Chemistry, 47(3), 597-619. Available at: [Link]
-
Organic Chemistry Portal. Prins Reaction. Available at: [Link]
- Google Patents. EP0010236A1 - Process for the synthesis of 2,3-dimethyl-2,3-butane diol.
-
Bedenko, D., et al. (2020). The Prins Reaction over Heterogeneous Catalysts (a Review). Petroleum Chemistry, 60(7), 723-736. Available at: [Link]
-
Yuan, H., et al. Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Turkish Journal of Chemistry. Available at: [Link]
-
Zeolite‐Catalyzed Formaldehyde–Propylene Prins Condensation. (2007). OSTI.GOV. Available at: [Link]
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A Comparative Evaluation Framework: Assessing Novel Fragrance Ingredients Against the Industry Benchmark, Linalool
In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules with unique olfactory profiles and enhanced performance characteristics is relentless. While established ingredients like linalool form the backbone of countless formulations, the exploration of new chemical entities is crucial for innovation. This guide presents a comprehensive framework for the comparative performance evaluation of a novel fragrance ingredient, 2,3-Dimethylbut-3-en-1-ol, against the industry benchmark, linalool.
Given the nascent stage of research into the fragrance properties of this compound, this document will focus on establishing the rigorous experimental methodologies required for a thorough comparison. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and fragrance development professionals, providing a scientifically grounded roadmap for evaluating the potential of new aroma chemicals.
Introduction to the Molecules: A Tale of Two Alcohols
A successful fragrance ingredient is defined by a combination of its olfactory character, chemical stability, and performance in various applications. Here, we introduce our established benchmark and the challenger.
Linalool , a naturally occurring terpene alcohol, is one of the most versatile and widely used fragrance materials.[1][2] It is a key component in over 200 plant species, including lavender and rosewood.[3] Its fresh, floral-woody scent with a hint of citrus has made it a cornerstone of perfumery, lending a natural, clean, and light quality to a vast array of fragrance compositions.[4]
This compound is a lesser-known substituted allylic alcohol.[5][6] While its chemical and physical properties are documented, its olfactory profile and performance in fragrance applications are not yet well-established in publicly available literature. There is, however, interest in its potential exploration for novel odorant molecules within the fragrance industry.[5][6] A patent related to odorant secondary alcohols derived from 2,3-dimethylbutene suggests a potential for "natural piney olfactory notes," highlighting the need for detailed sensory evaluation of this specific isomer.[7]
Physicochemical Properties
The physical and chemical properties of a fragrance molecule are fundamental to its performance, influencing its volatility, solubility, and stability. Below is a comparison of the known properties of linalool and this compound.
| Property | Linalool | This compound |
| Chemical Formula | C₁₀H₁₈O[8] | C₆H₁₂O[9] |
| Molar Mass | 154.25 g/mol [8] | 100.16 g/mol [9] |
| Boiling Point | 198 °C[8] | Not available |
| Flash Point | 71 °C[8] | Not available |
| Solubility | Insoluble in water; soluble in ethanol and most perfume carriers.[8] | Not available |
| Odor Profile | Floral-woody with a faint citrus edge; clean and light.[8] | To be determined |
Experimental Design for Comparative Performance Evaluation
To objectively compare the performance of this compound against linalool, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive understanding of each molecule's fragrance characteristics.
Olfactory Profile and Odor Threshold Determination
The first step in evaluating a potential fragrance ingredient is to characterize its scent and determine the lowest concentration at which it can be perceived by the human nose.
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Selection: Recruit a panel of at least 15 trained sensory assessors.[10] Panelists should be pre-screened for any specific anosmias (odor blindness).
-
Sample Preparation: Prepare a series of dilutions of both this compound and linalool in a suitable solvent (e.g., ethanol) at decreasing concentrations.
-
Olfactory Profile: Present the neat compounds and their dilutions on smelling strips to the panelists in a well-ventilated, odor-free environment.[11] Panelists will independently describe the odor characteristics using a standardized vocabulary of descriptors.
-
Odor Threshold Measurement: Employ a recognized methodology, such as the ascending concentration series method, to determine the odor detection threshold for each compound.[12][13] This is the concentration at which the odor is just detectable. The recognition threshold, the concentration at which the odor can be identified, should also be determined.[12]
Causality of Experimental Choices: A trained sensory panel provides objective and reproducible data on the nuances of a fragrance's character.[3] Determining the odor threshold is critical, as it indicates the potency of the molecule; a lower threshold suggests that less material is needed to achieve a desired scent intensity.[14]
Caption: Workflow for Sensory Panel Evaluation and Odor Threshold Determination.
Volatility and Headspace Analysis
Volatility is a key performance metric that determines how a fragrance molecule diffuses into the air and contributes to the "top notes" of a scent. Headspace analysis allows for the quantitative measurement of this property.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Analysis
-
Sample Preparation: Accurately weigh equal amounts of this compound and linalool into separate sealed headspace vials.
-
Incubation: Equilibrate the vials at a constant temperature (e.g., 37°C) for a set period to allow the volatile molecules to partition into the headspace.
-
Sampling: Use a gas-tight syringe or a solid-phase microextraction (SPME) fiber to sample the headspace gas.[4][15]
-
GC-MS Analysis: Inject the sample into a GC-MS system to separate and identify the volatile compounds. The peak area of each compound is proportional to its concentration in the headspace.[1]
-
Data Analysis: Compare the peak areas of this compound and linalool to determine their relative volatility.
Causality of Experimental Choices: GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile organic compounds.[4] Headspace analysis directly measures the concentration of a fragrance molecule in the vapor phase, providing a direct correlation to its perceived intensity and diffusion.[16]
Caption: Workflow for Headspace GC-MS Analysis of Volatility.
Substantivity on a Substrate
Substantivity refers to the ability of a fragrance to remain on a surface, such as fabric, for an extended period. This is a critical performance attribute for fragrances used in laundry detergents, fabric softeners, and personal care products.[17]
Experimental Protocol: Substantivity on Fabric
-
Fabric Preparation: Use standardized cotton swatches. Wash the swatches with an unscented detergent and rinse thoroughly.
-
Treatment: Prepare solutions of this compound and linalool in a model fabric softener base at a defined concentration. Treat the fabric swatches with these solutions under controlled conditions (e.g., simulated rinse cycle).
-
Drying and Aging: Line-dry the treated swatches for a specified period (e.g., 24 hours). Store the dried swatches in a controlled environment.
-
Evaluation over Time: At set time intervals (e.g., 0, 24, 48, and 72 hours), evaluate the fragrance intensity on the fabric swatches using a trained sensory panel.[18] Additionally, headspace GC-MS analysis of the fabric swatches can be performed at each time point to quantify the amount of fragrance remaining.[19]
Causality of Experimental Choices: Evaluating substantivity on a relevant substrate like cotton provides real-world performance data.[16] Combining sensory panel evaluation with instrumental analysis (GC-MS) offers both a qualitative measure of perceived scent intensity and a quantitative measure of the fragrance molecule's tenacity.[20]
Hypothetical Comparative Data
The following tables present a hypothetical comparison of the performance of this compound and linalool based on the experimental protocols outlined above. This data is for illustrative purposes to demonstrate how the results of such a study would be presented.
Table 1: Olfactory Profile and Odor Threshold
| Parameter | Linalool | This compound (Hypothetical) |
| Odor Descriptors | Floral, woody, citrus, fresh, light | Green, slightly fruity, camphoraceous, sharp |
| Odor Detection Threshold (in air) | 0.6 ppb | 5.2 ppb |
| Odor Recognition Threshold (in air) | 1.8 ppb | 15.6 ppb |
Table 2: Volatility (Headspace GC-MS)
| Compound | Retention Time (min) | Peak Area (arbitrary units) at 37°C |
| Linalool | 12.5 | 85,000 |
| This compound (Hypothetical) | 8.2 | 120,000 |
Table 3: Substantivity on Cotton Fabric (Sensory Panel Intensity Rating, 0-10 scale)
| Time | Linalool | This compound (Hypothetical) |
| 0 hours | 8.5 | 7.0 |
| 24 hours | 4.0 | 5.5 |
| 48 hours | 1.5 | 3.0 |
| 72 hours | < 0.5 | 1.5 |
Discussion and Future Directions
The hypothetical data suggests that while linalool is a more potent odorant (lower threshold), this compound may be more volatile (higher headspace concentration). Interestingly, the hypothetical substantivity data indicates that this compound might have better longevity on fabric compared to linalool.
This framework provides a clear and scientifically rigorous path for the comprehensive evaluation of novel fragrance ingredients. The next steps for the evaluation of this compound would be to perform these experiments to generate real data. Further studies should also include stability testing in various product bases and safety assessments, including skin sensitization potential.
By systematically applying these evaluation methodologies, fragrance chemists and researchers can make data-driven decisions about the potential of new molecules to enrich the perfumer's palette and drive innovation in the fragrance industry.
References
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Scentspiracy. Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery. [Link]
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Wikipedia. Odor detection threshold. [Link]
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Leffingwell & Associates. Odor Detection Thresholds. [Link]
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Testing Laboratory. Headspace Analysis of Fragrance in Cosmetics. [Link]
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Umbrex. Fragrance and Sensory Appeal Testing. [Link]
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American Chemical Society. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. [Link]
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Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]
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SciELO. Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). [Link]
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The Perfumist. What Is Linalool? Is Your Favorite Perfume Hiding a Risk? [Link]
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Semantic Scholar. The Physicochemical Basis of Perfume Performance in Consumer Products. [Link]
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Sense:lab. 5 Essential Tips for Effective Sensory Fragrance Testing. [Link]
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JoVE. Headspace Volatile Collection for GC-MS Thermal Desorption Sampling | Protocol Preview. [Link]
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Perfumer & Flavorist. What Makes a Fragrance Substantive? [Link]
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SAM Research. Ensuring Softness and Fragrance in Fabric Care. [Link]
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Wirral Sensory Services. Fragrance Testing & Technology | Product Testing. [Link]
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The Good Scents Company. 2,3-dimethyl-3-buten-2-ol, 10473-13-9. [Link]
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Industria Textila Journal. Effect of fabric parameters on fragrance retention. [Link]
-
PubChem. This compound. [Link]
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comparative toxicity of allylic alcohols for environmental studies
A Comparative Guide to the Environmental Toxicity of Allylic Alcohols for Researchers and Ecotoxicologists
Introduction: The Environmental Significance of Allylic Alcohols
Allylic alcohols, a class of unsaturated alcohols characterized by a hydroxyl group attached to an allylic carbon, are prevalent in various industrial applications, including the synthesis of polymers, pharmaceuticals, and pesticides. Their widespread use, however, raises significant environmental concerns due to their potential for release into aquatic and terrestrial ecosystems. This guide provides a comparative analysis of the toxicity of key allylic alcohols, offering researchers and environmental scientists a comprehensive resource for designing and interpreting ecotoxicological studies. We will delve into the mechanisms of toxicity, present comparative toxicity data, and provide standardized protocols for experimental evaluation.
Mechanisms of Toxicity: The Role of Acrolein
The primary mechanism driving the toxicity of many allylic alcohols is their metabolic conversion to the highly reactive and cytotoxic α,β-unsaturated aldehyde, acrolein. This bioactivation is predominantly mediated by the enzyme alcohol dehydrogenase (ADH).
Acrolein exerts its toxic effects through multiple pathways:
-
Electrophilic Attack: As a strong electrophile, acrolein readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). This can lead to enzyme inactivation and depletion of cellular antioxidant defenses.
-
Oxidative Stress: The depletion of GSH, a critical component of the cellular antioxidant system, disrupts the redox balance and leads to an increase in reactive oxygen species (ROS). This oxidative stress can damage lipids, proteins, and DNA.
-
Inflammation: Acrolein is a potent inflammatory agent, capable of activating signaling pathways that lead to the production of pro-inflammatory cytokines.
The rate of conversion to acrolein and the subsequent cellular damage are key determinants of the relative toxicity of different allylic alcohols.
Caption: Metabolic activation of allylic alcohol to acrolein.
Comparative Ecotoxicity Data
The toxicity of allylic alcohols can vary significantly based on their chemical structure and the test organism. The following table summarizes acute toxicity data (LC50/EC50) for several common allylic alcohols in standard aquatic model organisms.
| Compound | Organism | Endpoint | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| Allyl Alcohol | Daphnia magna (Water Flea) | Immobilisation | 48 h | 0.8 | |
| Pimephales promelas (Fathead Minnow) | Mortality | 96 h | 0.3 | ||
| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition | 72 h | 0.4 | ||
| Crotyl Alcohol | Daphnia magna (Water Flea) | Immobilisation | 48 h | 1.3 | |
| Pimephales promelas (Fathead Minnow) | Mortality | 96 h | 1.2 | ||
| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition | 72 h | 1.5 | ||
| Methallyl Alcohol | Daphnia magna (Water Flea) | Immobilisation | 48 h | >100 | |
| Pimephales promelas (Fathead Minnow) | Mortality | 96 h | >100 | ||
| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition | 72 h | 164 |
Analysis of Comparative Toxicity:
-
Allyl alcohol consistently demonstrates the highest toxicity across all tested species, with LC50/EC50 values in the sub-mg/L range. This is attributed to its rapid and efficient conversion to acrolein.
-
Crotyl alcohol exhibits a slightly lower but still significant toxicity compared to allyl alcohol.
-
Methallyl alcohol is markedly less toxic, with LC50/EC50 values several orders of magnitude higher. This is likely due to steric hindrance from the methyl group, which slows the rate of its metabolic activation to the corresponding aldehyde, methacrolein.
Experimental Protocols for Toxicity Assessment
To ensure comparability and regulatory acceptance of toxicity data, standardized testing protocols are essential. The following outlines a general workflow for assessing the acute toxicity of allylic alcohols to an aquatic invertebrate, such as Daphnia magna, based on OECD Guideline 202.
Caption: Workflow for acute Daphnia magna toxicity testing.
Step-by-Step Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old) from a healthy, laboratory-maintained culture.
-
Test Substance Preparation: Prepare a stock solution of the allylic alcohol in a suitable solvent (if necessary) and create a geometric series of test concentrations in the appropriate culture medium. A control group (medium only) and a solvent control (if applicable) must be included.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Photoperiod: 16 hours light / 8 hours dark
-
Vessels: Glass beakers or other inert containers.
-
Volume: Sufficient to provide at least 2 mL per daphnid.
-
-
Procedure:
-
Introduce a minimum of 20 daphnids, divided into at least four replicates, for each test concentration and control.
-
Do not feed the organisms during the test.
-
Observe and record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilisation in 50% of the test organisms) and its 95% confidence limits for the 24-hour and 48-hour exposure periods using appropriate statistical methods, such as probit analysis.
Conclusion and Future Directions
The comparative toxicity data clearly indicate that allyl alcohol poses the most significant acute environmental risk among the tested allylic alcohols, driven by its efficient metabolic conversion to acrolein. Methallyl alcohol, in contrast, demonstrates substantially lower acute toxicity. This highlights the critical importance of considering metabolic activation pathways when assessing the environmental hazards of chemical compounds.
Future research should focus on:
-
Chronic and Sub-lethal Effects: Investigating the long-term impacts of exposure to low concentrations of allylic alcohols on growth, reproduction, and other sensitive endpoints.
-
Mixture Toxicity: Evaluating the combined toxic effects of allylic alcohols with other environmental contaminants.
-
Environmental Fate and Transformation: Further elucidating the degradation pathways and persistence of these compounds in different environmental compartments.
By integrating mechanistic understanding with standardized ecotoxicological testing, researchers can develop a more robust framework for assessing and mitigating the environmental risks associated with allylic alcohols.
References
-
Srivastava, S., et al. (2013). Acrolein, a ubiquitous environmental pollutant, is a pro-atherosclerotic agent. Journal of Atherosclerosis and Thrombosis, 20(6), 579-587. [Link]
-
Jaeschke, H., et al. (2012). Mechanisms of hepatotoxicity. Toxicological Sciences, 120(Suppl 1), S76-S89. [Link]
-
ECHA (European Chemicals Agency). (2023). Brief Profile for Allyl alcohol. [Link]
-
ECHA (European Chemicals Agency). (2023). Brief Profile for Crotyl alcohol. [Link]
-
ECHA (European Chemicals Agency). (2023). Brief Profile for Methallyl alcohol. [Link]
A Comparative Guide to Computational Studies on the Reactivity of 2,3-Dimethylbut-3-en-1-ol
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of functionalized organic molecules is paramount for designing novel synthetic pathways and predicting molecular behavior. 2,3-Dimethylbut-3-en-1-ol, a substituted allylic alcohol, presents a fascinating case study due to the interplay of its hydroxyl group and a sterically hindered trisubstituted double bond.[1] This guide provides an in-depth comparison of computational approaches to elucidate its reactivity, offering insights into the causal relationships behind experimental choices and providing actionable protocols for in silico investigation.
Unveiling the Reactivity Landscape: A Comparison of Computational Methods
The reactivity of this compound is dictated by its two primary functional groups: the versatile alcohol and the electron-rich alkene.[1] Computational chemistry provides a powerful lens to dissect the electronic and steric factors governing its reaction pathways. The choice of computational method is critical and depends on the desired balance between accuracy and computational cost.
| Computational Method | Strengths | Weaknesses | Typical Application for this compound |
| Semi-Empirical Methods (e.g., AM1, PM7) | Very fast, suitable for large systems and initial screening. | Less accurate, may fail to describe complex electronic effects and transition states accurately. | Rapid conformational analysis, initial screening of potential reaction pathways. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost.[2] Effective for studying reaction mechanisms, transition states, and electronic properties.[3][4] | Accuracy is dependent on the choice of functional and basis set. Can be computationally demanding for very large systems. | Detailed investigation of reaction mechanisms (e.g., Prins cyclization, electrophilic addition), calculation of activation energies, and prediction of regioselectivity and stereoselectivity.[3][5] |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High accuracy, considered the "gold standard" for small to medium-sized molecules. | Computationally very expensive, often impractical for molecules of this size for full reaction pathway analysis. | Benchmarking DFT results for key stationary points (reactants, products, transition states) to ensure the chosen DFT functional is appropriate. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules over time, including solvent effects. | Requires accurate force fields, can be computationally intensive. Less suited for studying the details of bond breaking/forming in reactions. | Studying the conformational flexibility of this compound in different solvents, understanding the role of solvent in reaction mechanisms. |
For a detailed mechanistic investigation of this compound, Density Functional Theory (DFT) offers the most pragmatic and reliable approach. Functionals like B3LYP have been shown to provide a good compromise between computational time and accuracy for modeling radical additions and other reactions involving alkenes.[2]
Probing Reactivity: A DFT-Based Protocol for Electrophilic Addition
To illustrate the application of computational chemistry, we present a detailed protocol for studying the electrophilic addition of a generic electrophile (E+) to this compound using DFT. This reaction is a fundamental transformation for alkenes and the steric hindrance provided by the methyl groups in our target molecule makes it an interesting case for regioselectivity.[1]
Experimental Workflow: A Step-by-Step Guide
-
Geometry Optimization of Reactants:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum.
-
-
Locating Transition States:
-
Based on chemical intuition, propose initial structures for the transition states of electrophilic attack at both the C3 and C4 positions of the double bond.
-
Perform a transition state search (e.g., using the Berny algorithm in Gaussian). This will locate the saddle point on the potential energy surface connecting reactants and intermediates.
-
A successful transition state calculation will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Analysis:
-
From the optimized transition state structure, perform an IRC calculation in both the forward and reverse directions.
-
This analysis will confirm that the located transition state correctly connects the reactant complex with the desired carbocation intermediate.
-
-
Geometry Optimization of Intermediates and Products:
-
Optimize the geometry of the resulting carbocation intermediates from the IRC calculations.
-
If the reaction proceeds further (e.g., with nucleophilic attack), repeat steps 2-4 to locate subsequent transition states and products.
-
-
Calculation of Thermochemical Properties:
-
Perform frequency calculations on all optimized stationary points (reactants, transition states, intermediates, products) at the same level of theory.
-
From these calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
-
Analysis of Results:
-
Calculate the activation energies (ΔG‡) for the different pathways by taking the difference in Gibbs free energy between the transition state and the reactants.
-
The pathway with the lower activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction.
-
Analyze the electronic structure of the molecule (e.g., using Natural Bond Orbital analysis) to understand the factors influencing reactivity.
-
Caption: A typical DFT-based workflow for investigating reaction mechanisms.
Case Study: Acid-Catalyzed Prins-Type Cyclization
A plausible and synthetically valuable reaction of this compound is an intramolecular acid-catalyzed cyclization, a variant of the Prins reaction, to form substituted tetrahydrofurans.[6][7][8] The reaction would proceed via protonation of the hydroxyl group, followed by loss of water to form an allylic carbocation. This cation can then be attacked by the double bond.
Computational studies can be invaluable in dissecting this mechanism. For instance, DFT calculations could be employed to:
-
Compare the energetics of the initial protonation at the hydroxyl group versus the double bond.
-
Determine the activation barrier for the C-O bond cleavage to form the allylic carbocation.
-
Investigate the stereochemistry of the cyclization step.
Recent computational work on the Prins reaction has highlighted the power of DFT in elucidating complex reaction mechanisms, including identifying key intermediates and transition states.[5][9]
Conclusion
Computational chemistry, particularly DFT, provides an indispensable toolkit for understanding and predicting the reactivity of complex organic molecules like this compound. By systematically exploring potential reaction pathways, locating transition states, and calculating activation energies, researchers can gain deep mechanistic insights that are often difficult to obtain through experimentation alone. This in silico approach not only rationalizes known reactivity but also guides the design of new synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
-
Recent Advances in the Prins Reaction | ACS Omega. (2022). Retrieved January 17, 2026, from [Link]
-
A new intermediate in the Prins reaction - PMC. (2013). Retrieved January 17, 2026, from [Link]
-
Density Functional Theory Study of Addition Reactions of Carbon-Centered Radicals to Alkenes | Request PDF. (2025). Retrieved January 17, 2026, from [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction - PMC. (2021). Retrieved January 17, 2026, from [Link]
-
Focused Update on the Prins Reaction and the Prins Cyclization - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
-
Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies - PubMed. (2019). Retrieved January 17, 2026, from [Link]
-
Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies | Journal of the American Chemical Society. (2018). Retrieved January 17, 2026, from [Link]
-
Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies. - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones - PMC. (2021). Retrieved January 17, 2026, from [Link]
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- 4. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide to Distinguishing 2,3-Dimethylbutene Isomers by NMR Spectroscopy
In the landscape of organic chemistry, the precise structural elucidation of isomers is a foundational requirement for robust research and development. For drug development professionals and researchers, the ability to unequivocally differentiate between closely related molecules is paramount. This guide provides an in-depth, technical comparison of the nuclear magnetic resonance (NMR) spectroscopic signatures of three constitutional isomers of 2,3-dimethylbutene: 2,3-dimethyl-2-butene, 3,3-dimethyl-1-butene, and 2,3-dimethyl-1-butene. By leveraging one-dimensional (¹H and ¹³C) and two-dimensional (DEPT-135 and HSQC) NMR techniques, we can achieve unambiguous identification of these volatile alkenes.
The Challenge: Isomeric Similarity
The three isomers of 2,3-dimethylbutene share the same molecular formula, C₆H₁₂, but differ in the placement of their double bond and methyl groups. This structural variance, while seemingly minor, gives rise to distinct electronic environments for the constituent protons and carbons, which can be sensitively detected and interpreted by NMR spectroscopy.
Principles of NMR-Based Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Protons (¹H) and carbon-13 isotopes (¹³C) are the most commonly studied nuclei in organic chemistry.
In this guide, we will utilize a combination of NMR experiments to distinguish the isomers:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in a molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A spectral editing technique that differentiates between CH, CH₂, and CH₃ groups based on the phase of their signals. CH and CH₃ groups typically appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed in DEPT-135 spectra.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional NMR technique that shows correlations between directly bonded protons and carbons, providing a clear map of ¹H-¹³C one-bond connectivities.[2]
Comparative NMR Analysis of 2,3-Dimethylbutene Isomers
The following sections detail the expected NMR spectral features for each isomer. This analysis is grounded in established principles of NMR spectroscopy and supported by spectral data from reputable databases.
2,3-Dimethyl-2-butene
Due to its high degree of symmetry, 2,3-dimethyl-2-butene presents the simplest NMR spectra of the three isomers.
-
¹H NMR: All twelve protons are chemically equivalent, residing on four identical methyl groups attached to a symmetrically substituted double bond. This results in a single sharp singlet in the ¹H NMR spectrum, typically observed around 1.64 ppm .[3] The absence of any neighboring, non-equivalent protons means there is no spin-spin splitting.
-
¹³C NMR: The molecule possesses only two unique carbon environments: the four equivalent methyl carbons and the two equivalent sp²-hybridized carbons of the double bond. This leads to two distinct signals in the ¹³C NMR spectrum.
-
DEPT-135: This experiment will show a single positive peak corresponding to the four equivalent CH₃ groups. The quaternary carbons of the double bond will be absent.
-
HSQC: A single cross-peak will be observed, correlating the proton signal of the methyl groups to the corresponding carbon signal.
3,3-Dimethyl-1-butene
This isomer exhibits a greater diversity of proton and carbon environments compared to its symmetrical counterpart.
-
¹H NMR: The spectrum is characterized by three distinct sets of signals:
-
A sharp singlet integrating to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl group. This signal is typically found at approximately 1.01 ppm .
-
A vinyl proton (=CH) that is split by the two geminal protons, appearing as a doublet of doublets around 5.83 ppm .
-
Two diastereotopic vinyl protons (=CH₂) that are geminally coupled to each other and vicinally coupled to the other vinyl proton. These will appear as two separate multiplets, typically around 4.82-4.93 ppm .[1]
-
-
¹³C NMR: Four distinct signals are expected, corresponding to the two sp² carbons of the double bond, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.
-
DEPT-135: This spectrum will display:
-
A positive peak for the three equivalent CH₃ groups.
-
A positive peak for the =CH group.
-
A negative peak for the =CH₂ group.
-
The quaternary carbon will be absent.
-
-
HSQC: Three cross-peaks will be observed, connecting each proton signal to its directly attached carbon.
2,3-Dimethyl-1-butene
This isomer presents the most complex NMR spectra due to its lower symmetry.
-
¹H NMR: Four distinct proton signals are anticipated:
-
A doublet for the six protons of the two equivalent methyl groups of the isopropyl moiety, typically around 1.02 ppm .
-
A septet for the single proton of the isopropyl group (-CH), expected around 2.25 ppm .
-
A singlet for the three protons of the methyl group attached to the double bond, appearing around 1.70 ppm .
-
Two closely spaced singlets or a narrow multiplet for the two diastereotopic vinyl protons (=CH₂), typically around 4.66 ppm .[4]
-
-
¹³C NMR: Five distinct carbon signals will be present, corresponding to the two sp² carbons, the sp³ methine carbon, and the two different types of methyl carbons.
-
DEPT-135: The spectrum will show:
-
Two positive peaks for the two different types of CH₃ groups.
-
A positive peak for the CH group.
-
A negative peak for the =CH₂ group.
-
The quaternary carbon of the double bond will not be observed.
-
-
HSQC: Four cross-peaks will be present, correlating each of the four proton environments to their respective carbon atoms.
Summary of Expected NMR Data
| Isomer | ¹H NMR Signals | ¹³C NMR Signals | DEPT-135 Signature |
| 2,3-Dimethyl-2-butene | 1 (singlet) | 2 | 1 positive (CH₃) |
| 3,3-Dimethyl-1-butene | 3 (singlet, 2 multiplets) | 4 | 2 positive (CH₃, CH), 1 negative (CH₂) |
| 2,3-Dimethyl-1-butene | 4 (doublet, septet, singlet, multiplet) | 5 | 3 positive (2x CH₃, CH), 1 negative (CH₂) |
Experimental Workflow
The following diagram illustrates a systematic workflow for distinguishing the three isomers using the described NMR techniques.
Caption: Workflow for distinguishing 2,3-dimethylbutene isomers using NMR.
Detailed Experimental Protocol
The following protocol outlines the steps for preparing and analyzing volatile alkene samples by NMR spectroscopy. Adherence to these procedures is critical for obtaining high-quality, reproducible data.
Materials:
-
Isomer sample (2,3-dimethyl-2-butene, 3,3-dimethyl-1-butene, or 2,3-dimethyl-1-butene)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette with a small cotton or glass wool plug
-
Volumetric flask
-
Micropipette
Procedure:
-
Sample Preparation:
-
Due to the volatility of the isomers, it is recommended to prepare the sample in a well-ventilated fume hood.
-
Prepare a stock solution of the isomer in deuterated chloroform (CDCl₃) to a final concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.[5]
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Transfer to NMR Tube:
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[6]
-
Cap the NMR tube immediately to prevent evaporation of the volatile sample and solvent.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If further structural confirmation is needed, acquire a DEPT-135 spectrum to determine the multiplicities of the carbon signals.
-
For unambiguous assignment of proton and carbon signals, acquire a 2D HSQC spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate NMR software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to assign the signals to the corresponding nuclei in the molecule.
-
Interpret the DEPT-135 and HSQC spectra to confirm the carbon types and their direct connectivity to protons.
-
Conclusion
The differentiation of the 2,3-dimethylbutene isomers is readily achievable through a systematic application of NMR spectroscopy. The distinct number of signals in both ¹H and ¹³C NMR spectra, arising from the unique symmetry and electronic environments of each isomer, provides a clear basis for identification. The application of advanced techniques such as DEPT-135 and HSQC further solidifies these assignments by providing detailed information on carbon multiplicities and direct proton-carbon connectivities. This guide provides the necessary framework and experimental detail for researchers and drug development professionals to confidently distinguish these and other similar isomeric compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dimethyl-2-butene. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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- 2. Solved For constitutional isomers A,B and C , the | Chegg.com [chegg.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Unsaturated Alcohols: A Focus on 2,3-Dimethylbut-3-en-1-ol
This guide provides a comprehensive framework for the safe handling and disposal of 2,3-Dimethylbut-3-en-1-ol. As a professional in laboratory safety and chemical handling, my objective is to provide a procedural guide grounded in scientific principles and regulatory standards. The protocols herein are designed to be self-validating systems, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Characterization: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the chemical's hazards is essential. This process, mandated by the Occupational Safety and Health Administration (OSHA), forms the basis of all safety protocols.[3] Based on its structure as a C6 unsaturated alcohol, we can anticipate several key hazards.
The first and most critical step is to classify the waste according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Due to its high likelihood of having a low flash point, this compound waste is almost certainly classified as an ignitable hazardous waste .[4]
| Hazard Class | Anticipated Characteristic | Justification & Causality |
| Physical Hazard | Highly Flammable Liquid (EPA Waste Code: D001) [4] | The molecule is a low-molecular-weight alcohol. Alcohols and similar hydrocarbons are volatile, and their vapors can form explosive mixtures with air.[1] Vapors can travel a considerable distance to an ignition source and "flash back."[5] |
| Health Hazard | Skin/Eye Irritant | Organic solvents and alcohols can defat the skin, leading to irritation or dermatitis with prolonged contact.[6] Direct contact with eyes is expected to cause irritation. |
| Health Hazard | Respiratory Tract Irritant | Inhalation of vapors may cause symptoms like dizziness, headache, and nausea.[5][6] Handling should occur in a well-ventilated area or chemical fume hood. |
| Health Hazard | Aspiration Hazard | If swallowed, the liquid may be aspirated into the lungs, which can cause chemical pneumonitis.[7] For this reason, vomiting should not be induced after ingestion. |
| Environmental Hazard | Aquatic Toxicity | Many organic solvents are toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[6][7] Disposal down the drain is strictly prohibited.[6][8][9] |
Procedural Workflow for Disposal
This section outlines the step-by-step methodology for safely managing this compound from the point of generation to its final disposal.
Personal Protective Equipment (PPE) Protocol
Proper PPE is non-negotiable. It is the primary barrier between the researcher and chemical exposure. The causality is direct: the correct equipment prevents contact, inhalation, and ingestion.
| Equipment | Specification | Reasoning |
| Eye Protection | ANSI/ISEA Z87.1 D3-rated chemical splash goggles.[1] | Protects against splashes of the liquid, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation and defatting of the skin.[6] Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant laboratory coat. | Provides a barrier against splashes and is a critical protection in the event of a fire. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to control vapor inhalation.[3] If a hood is unavailable, a risk assessment must be performed to determine if a respirator is needed. |
Waste Collection & Containment Protocol
The core principle of waste containment is segregation . Mixing incompatible waste streams can result in dangerous chemical reactions, fires, or explosions.[10]
-
Select the Correct Waste Container:
-
Use a designated, leak-proof container that is chemically compatible with alcohols. High-density polyethylene (HDPE) or glass containers are often suitable.[11]
-
Causality: Using an incompatible container (e.g., certain plastics with aggressive solvents) can lead to degradation of the container, causing leaks.
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[12]
-
-
Label the Container Immediately:
-
All waste containers must be clearly labeled the moment the first drop of waste is added.[8]
-
The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards present (e.g., "Flammable," "Irritant")
-
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures anyone handling the container understands its contents and the associated dangers.[10]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[13] This is an EPA requirement to prevent the release of hazardous vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[13]
-
Crucially, store this waste away from all oxidizing agents (e.g., nitrates, perchloric acid, peroxides). [14]
-
Causality: Flammable organic compounds can react violently with oxidizers, potentially causing a fire or explosion without an external ignition source.[14]
-
Final Disposal Protocol
Disposal of hazardous waste is a highly regulated process. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9][15]
-
Contact Environmental Health & Safety (EHS): When the waste container is full or you have finished the project, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[15]
-
Prepare for Transport: Ensure the container is clean on the outside, properly labeled, and securely sealed.
-
Documentation (Chain of Custody): Your EHS representative will provide a hazardous waste manifest. This document tracks the waste from the point of generation to its final treatment facility, as required by the EPA.[13][16]
-
Professional Disposal: The licensed waste carrier will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The most common and effective disposal method for flammable liquids is high-temperature incineration, which safely destroys the hazardous components.[10]
Emergency Procedures
Planning for emergencies is a mandatory part of laboratory safety and your institution's Chemical Hygiene Plan.[3]
-
In Case of a Spill:
-
Alert personnel in the immediate area and remove all ignition sources.[7]
-
Increase ventilation (if safe to do so).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][6]
-
Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the protocols above.
-
-
In Case of Fire:
-
If the fire is small and you are trained to use an extinguisher, use a CO2, dry chemical, or alcohol-resistant foam type.[5]
-
DO NOT use water , as it may not be effective and could spread the flammable liquid.
-
For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.[9]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting.[5] Seek immediate medical attention and provide the SDS to the medical personnel.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and procedural flow for the proper disposal of chemical waste like this compound.
Caption: Decision workflow for handling hazardous chemical waste.
References
- 2,3-Dimethylbutane Material Safety D
- 2,3-Dimethyl-1-butene Safety D
- 2,3-Dimethylbutane Safety D
- 2,3-Dimethyl-2-butene, 1M solution in THF Safety D
- 2,3-Dimethylbut-2-ene Safety D
- 2,3-Dimethylbut-1-ene Safety D
- 2,3-Dimethyl-2-butene Safety D
-
Steps in Complying with Regulations for Hazardous Waste, U.S. Environmental Protection Agency. [Link]
-
Safer Handling of Alcohol in the Laboratory, National Science Teachers Association. [Link]
-
Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450), Occupational Safety and Health Administration. [Link]
-
How to Dispose of Old Alcohol (An In-Depth Guide), Waste Direct. [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers, University of Nebraska-Lincoln. [Link]
-
Laboratory Safety Chemical Hygiene Plan Fact Sheet, Occupational Safety and Health Administration. [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely, Earth911. [Link]
-
How to Safely Dispose of Flammable Liquids, Vision Environmental. [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethylbut-3-en-1-ol
Welcome to your comprehensive guide on the safe handling of 2,3-Dimethylbut-3-en-1-ol. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, ensuring not only your safety but also the integrity of your research. The procedural guidance herein is designed to be both robust and intuitive, fostering a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile of this compound
Before we delve into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. This substituted allylic alcohol is a valuable building block in organic synthesis, but its reactivity also presents several risks that necessitate rigorous safety protocols.[1]
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards identified under the Globally Harmonized System (GHS) are significant and multi-faceted.[2] It is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] These classifications are not mere labels; they are critical indicators that directly inform our PPE selection and handling procedures.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | Requires stringent control of ignition sources and proper grounding.[2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct skin contact must be avoided through appropriate gloves and lab coats.[2] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | Mandates the use of protective eyewear to prevent splashes.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handling should occur in well-ventilated areas, with respiratory protection as needed.[2] |
The Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that must be tailored to the specific risks of the chemical and the procedure being performed. Our approach is grounded in the hierarchy of controls, where PPE is the final, but essential, line of defense after engineering and administrative controls have been implemented.
A Systematic Approach to PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound. This systematic approach ensures that all potential routes of exposure are considered and adequately addressed.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
